molecular formula C7H9N3O3S B1581497 Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS No. 54968-74-0

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Cat. No.: B1581497
CAS No.: 54968-74-0
M. Wt: 215.23 g/mol
InChI Key: CFOLRWLXDGELQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLRWLXDGELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357699
Record name ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54968-74-0
Record name ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS 54968-74-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for this compound is limited. This guide synthesizes known information about the compound's identity with predicted data and inferred knowledge from structurally related isothiazole and aminothiazole derivatives to provide a comprehensive yet provisional resource. All inferred information is supported by appropriate citations.

Core Chemical Identity and Structural Elucidation

This compound, registered under CAS number 54968-74-0, is a substituted isothiazole derivative.[1] The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This core structure is decorated with three key functional groups: a primary amine at position 4, a carboxamide (aminocarbonyl) at position 3, and an ethyl carboxylate at position 5.

The strategic placement of these functional groups—an electron-donating amine and two electron-withdrawing groups on the isothiazole core—suggests a molecule with nuanced electronic properties, making it an intriguing candidate for further investigation in medicinal chemistry and materials science.

IdentifierValueSource
CAS Number 54968-74-0[1]
Molecular Formula C₇H₉N₃O₃S[2]
Molecular Weight 215.23 g/mol [1]
InChI 1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11)[1][2]
InChIKey CFOLRWLXDGELQE-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C1=C(C(=NS1)C(=O)N)N[2]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

N1 [label="N", pos="0,1.5!"]; S1 [label="S", pos="0,-1.5!"]; C3 [label="C", pos="-1.2,0.8!"]; C4 [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="1.2,0!"];

N1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C5 [label=""]; C5 -- N1 [label=""];

C3_sub [label="C(=O)NH₂", pos="-2.8,1.2!"]; C4_sub [label="NH₂", pos="-2.8,-1.2!"]; C5_sub [label="C(=O)OCC", pos="3,0!"];

C3 -- C3_sub [style=solid]; C4 -- C4_sub [style=solid]; C5 -- C5_sub [style=solid]; }

Caption: 2D representation of this compound.

Physicochemical Properties: Predictions and Insights

PropertyPredicted ValueSource
XlogP 0.6[2]
Monoisotopic Mass 215.03647 Da[2]

The predicted XlogP value of 0.6 suggests that the compound is relatively hydrophilic.[2] This is a logical consequence of the presence of multiple hydrogen bond donors (the amine and amide groups) and acceptors (the carbonyl and ester oxygens, and the ring nitrogen), which are likely to dominate over the hydrophobic contribution of the ethyl group and the aromatic ring. This property is critical for drug development, influencing solubility, membrane permeability, and pharmacokinetic profiles.

Spectroscopic Profile (Inferred)

No published spectra for this specific compound were found. However, based on its structure, the following characteristic signals can be anticipated:

  • ¹H NMR:

    • A triplet and a quartet in the upfield region corresponding to the ethyl ester group (–OCH₂CH₃).

    • Broad singlets for the protons of the primary amine (–NH₂) and the amide (–CONH₂), the chemical shifts of which would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Signals for the two carbonyl carbons of the ester and amide groups in the downfield region.

    • Carbons of the isothiazole ring, with their specific shifts influenced by the attached substituents.

    • Signals for the ethyl group carbons.

  • IR Spectroscopy:

    • N-H stretching vibrations for the amine and amide groups, likely appearing as distinct peaks in the 3100-3500 cm⁻¹ region.

    • C=O stretching vibrations for the ester and amide carbonyls, expected in the 1650-1750 cm⁻¹ range.

    • C-N and C-S stretching bands characteristic of the isothiazole ring.

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ would be expected at m/z 215. A high-resolution mass spectrum would confirm the elemental composition of C₇H₉N₃O₃S. Predicted collision cross-section values for various adducts such as [M+H]⁺ and [M+Na]⁺ are available.[2]

Synthesis and Reactivity Landscape (Inferred)

While a specific synthesis for this compound is not published, the synthesis of substituted isothiazoles is well-documented. A plausible approach could involve the Thorpe-Ziegler cyclization, a common method for constructing 4-aminoisothiazole rings.[3]

Synthesis_Pathway Reactants Appropriately substituted acetonitrile and sulfur-containing reagents Intermediate Open-chain intermediate Reactants->Intermediate Reaction Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Base Product This compound Cyclization->Product

Caption: A generalized, potential synthetic workflow for the isothiazole core.

Reactivity Insights: The reactivity of this molecule will be governed by its functional groups:

  • The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

  • The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions.

  • The isothiazole ring itself possesses a degree of aromatic stability but can undergo certain electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the directing effects of the existing substituents. The reactivity of isothiazole derivatives has been a subject of study, revealing pathways for further functionalization.[4]

Potential Applications in Research (Inferred from Analogues)

The isothiazole and aminothiazole scaffolds are prevalent in compounds with a wide range of biological activities.[5] This suggests that this compound could be a valuable building block or a candidate for screening in various therapeutic areas.

  • Antimicrobial and Antifungal Activity: Isothiazole derivatives are known for their potent antimicrobial and antifungal properties.[6] The commercial fungicide Isotianil is a notable example.[6]

  • Anti-inflammatory and Antiviral Properties: Several studies have reported significant anti-inflammatory and antiviral activities for various isothiazole and aminothiazole derivatives.[4][7][8]

  • Enzyme Inhibition: The isothiazole nucleus has been incorporated into molecules designed as inhibitors for various enzymes, playing a role in the development of treatments for a range of diseases.[5]

  • Antioxidant Activity: Aminothiazole derivatives have been investigated as potent antioxidants, with potential applications in treating conditions related to oxidative stress.[9]

Given these precedents, this compound represents a scaffold that could be explored for the development of novel therapeutic agents. Its multifunctionality allows for the synthesis of diverse libraries of compounds for high-throughput screening.

Safety and Handling

Specific safety data for this compound is not available. As with any laboratory chemical for which toxicological properties have not been fully investigated, it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a chemical entity with a rich potential stemming from its unique combination of functional groups on a biologically relevant isothiazole core. While specific experimental data remains elusive, this guide provides a framework for understanding its likely properties and potential applications based on established chemical principles and data from analogous compounds. It serves as a call to the research community to further investigate this and similar molecules to unlock their full potential in drug discovery and materials science.

References

  • In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Google.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Retrieved January 20, 2026, from [Link]

  • Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical overview of the core physicochemical characteristics of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. As a heterocyclic compound incorporating the versatile 1,2-thiazole scaffold, this molecule presents significant interest for researchers in medicinal chemistry and drug development. The presence of multiple functional groups—an amino group, a carbamoyl moiety, and an ethyl ester—suggests a rich chemical profile with potential for diverse biological interactions.

It is important to note that while this specific molecule is cataloged, extensive experimental data is not yet prevalent in peer-reviewed literature. Therefore, this document serves as both a repository of available predicted data and, more critically, a methodological guide. We will detail the established, field-proven protocols for determining the key physicochemical parameters essential for any new chemical entity's progression through the drug discovery pipeline. This guide is structured to explain not just the 'what' but the 'why'—the causality behind experimental choices and the interpretation of potential outcomes.

Molecular Structure and Core Identifiers

The foundational step in characterizing any compound is to understand its structure and fundamental properties. The arrangement of functional groups on the 1,2-thiazole core is pivotal, dictating the molecule's polarity, hydrogen bonding capability, and potential reactivity.

Caption: 2D structure of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate.

Table 1: Compound Identification and Predicted Properties

Identifier Value Source
Molecular Formula C₇H₉N₃O₃S PubChem
Molecular Weight 215.23 g/mol PubChem
InChI InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) PubChem
SMILES CCOC(=O)C1=C(C(=NS1)C(=O)N)N PubChem

| Predicted XlogP | 0.6 | PubChem |

Solubility Profile: A Gateway to Biological Relevance

Solubility is a critical determinant of a compound's suitability for drug development, influencing everything from formulation to bioavailability. The "like dissolves like" principle is our starting point; the polarity of the solute must be matched with the solvent.[1] This compound possesses both polar (amino, carbamoyl, ester carbonyls) and non-polar (ethyl group, thiazole ring) features, suggesting a nuanced solubility profile.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to classifying solubility, essential for downstream applications like purification and formulation.[2][3]

  • Preparation: Accurately weigh 10 mg of the compound into a series of small, clean test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a test solvent in 0.25 mL increments. Agitate vigorously (vortex) for 30 seconds after each addition.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble" (>10 mg/mL). If not, it is "insoluble" or "sparingly soluble."

  • Solvent Series: This should be performed with a panel of solvents representing a range of polarities and pH values:

    • Water (H₂O): To assess baseline aqueous solubility.

    • 5% Hydrochloric Acid (HCl): The amino group is expected to protonate, forming a more polar hydrochloride salt, likely increasing aqueous solubility.

    • 5% Sodium Bicarbonate (NaHCO₃) & 5% Sodium Hydroxide (NaOH): To test for acidic protons. The N-H protons of the amino and carbamoyl groups are very weakly acidic and are unlikely to be deprotonated by these bases, but the test is standard procedure.

    • Organic Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).

Causality and Insights:

  • The presence of three hydrogen bond donors (two on the amino group, two on the carbamoyl group) and multiple hydrogen bond acceptors (N of the ring, three O atoms) suggests at least moderate solubility in polar protic solvents like methanol and ethanol.

  • Solubility in 5% HCl is a strong indicator of a basic functional group, which would be the C4-amino group. This is a crucial property for potential oral drug candidates, as it affects dissolution in the acidic environment of the stomach.

Melting Point: An Index of Purity and Lattice Energy

The melting point (MP) is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C).[4] A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice.[5]

Experimental Protocol for Capillary Melting Point Determination

The capillary method is a simple, universally accepted technique for accurate melting point measurement.[5][6]

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).

  • Rapid Initial Measurement: Heat the sample rapidly (10-15°C/min) to find an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Measurement: Using a fresh sample, heat rapidly to about 20°C below the approximate MP. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.[5]

Expertise-Driven Insights:

  • The ability of the molecule to form intermolecular hydrogen bonds via its amino and carbamoyl groups would be expected to result in a relatively high melting point for a molecule of its size, as significant thermal energy is required to break these interactions in the crystal lattice.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

The pKa value quantifies the strength of an acid or base and is critical for predicting a compound's ionization state at different physiological pHs. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties. This molecule has a basic nitrogen in the amino group and the potential for acidic behavior from the carbamoyl N-H, though the latter is typically very weak.

Experimental Protocol for pKa Determination via Potentiometric Titration
  • Solution Preparation: Prepare a dilute, standardized solution of the compound (e.g., 0.01 M) in a suitable solvent, often a water/methanol or water/DMSO co-solvent system for compounds with limited aqueous solubility.

  • Titration: Calibrate a pH meter and immerse the electrode in the sample solution. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the basic amino group.

  • Data Analysis: Record the pH after each addition of titrant. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the resulting titration curve.[7]

Causality and Insights:

  • The primary basic center is the exocyclic amino group at the C4 position. The pKa value will be influenced by the electron-withdrawing nature of the adjacent ester and the thiazole ring itself. One would predict this to be a weak base.

  • Understanding the pKa is essential for designing salt-formulation strategies to improve solubility and stability.

Spectroscopic Profile: The Definitive Structural Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is required for complete characterization.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_spectroscopy Structural Confirmation Compound Synthesized Compound Solubility Solubility Profiling (Aqueous & Organic) Compound->Solubility MeltingPoint Melting Point (Purity Assessment) Compound->MeltingPoint pKa pKa Determination (Ionization State) Compound->pKa MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C Connectivity) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR FinalData Comprehensive Data Package Solubility->FinalData MeltingPoint->FinalData pKa->FinalData MS->FinalData NMR->FinalData IR->FinalData

Sources

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Molecular Structure, Properties, and Synthetic Exploration

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental literature for this specific molecule, this document synthesizes information from closely related isothiazole and thiazole derivatives to offer scientifically grounded insights into its structure, properties, and potential synthetic pathways. This approach is intended to provide a valuable resource for researchers navigating the exploration of novel isothiazole-based compounds in drug discovery.

Introduction to the Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1][2] The isothiazole nucleus is a key component in a variety of bioactive molecules, including anti-infective, anti-inflammatory, and central nervous system-targeting agents.[3][4] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow isothiazole derivatives to engage in a range of intermolecular interactions, making them versatile scaffolds for the design of enzyme inhibitors and receptor modulators.[3]

Molecular Structure and IUPAC Nomenclature

The compound of focus is systematically named This compound . Its structure is characterized by a central isothiazole ring substituted with three key functional groups: an amino group at position 4, an aminocarbonyl (or carbamoyl) group at position 3, and an ethyl carboxylate group at position 5.

Chemical and Physical Properties

While specific experimental data for the target compound is scarce, the following table summarizes its known identifiers and predicted properties based on its chemical structure.

PropertyValueSource
CAS Number 54968-74-0Sigma-Aldrich
Molecular Formula C₇H₉N₃O₃SSigma-Aldrich
Molecular Weight 215.23 g/mol Sigma-Aldrich
InChI Key CFOLRWLXDGELQE-UHFFFAOYSA-NPubChem
SMILES CCOC(=O)C1=C(N)C(=NS1)C(=O)NPubChem
Melting Point 203-204 °CChemicalBook

Proposed Synthetic Pathways

G cluster_0 Retrosynthetic Analysis Target Ethyl 4-amino-3-(aminocarbonyl) isothiazole-5-carboxylate Intermediate_A Substituted Acrylonitrile Derivative Target->Intermediate_A Ring Formation Intermediate_B Cyanoacetamide Intermediate_A->Intermediate_B Condensation Starting_Materials Ethyl Cyanoacetate & Sulfur/Ammonia Source Intermediate_B->Starting_Materials Functional Group Interconversion

Caption: Retrosynthetic approach for the target isothiazole.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of a substituted aminothiazole, which could be adapted for the synthesis of the target isothiazole. This protocol is based on established methods for the Hantzsch thiazole synthesis and similar cyclization reactions.[5]

Step 1: Synthesis of a Thioamide Intermediate

  • To a solution of an appropriate α-haloketone or α-haloester in ethanol, add an equimolar amount of a thiourea derivative.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the thioamide intermediate.

Step 2: Cyclization to the Thiazole/Isothiazole Ring

  • The subsequent cyclization to form the substituted thiazole or isothiazole ring can often be achieved by treating the thioamide intermediate with a suitable cyclizing agent, such as an α-halocarbonyl compound, in the presence of a base.

  • The reaction conditions, including solvent, temperature, and choice of base, will need to be optimized for the specific substrate.

It is crucial to note that the synthesis of a highly substituted isothiazole like the target compound may require a more specialized approach, potentially involving a multi-step sequence to introduce the various functional groups onto the heterocyclic core.

Spectroscopic Characterization (Anticipated)

Given the absence of published spectra for this compound, this section provides an educated prediction of the key spectroscopic features based on the analysis of similar compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a triplet and a quartet corresponding to the ethyl ester group. Signals for the amino protons will likely appear as broad singlets. The chemical shifts of these protons will be influenced by the solvent and concentration.

  • ¹³C NMR: The spectrum will feature signals for the carbonyl carbons of the ester and amide groups, as well as distinct signals for the carbon atoms of the isothiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the ester and amide, and C=N and C-S stretching of the isothiazole ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and cleavage of the amide group.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the isothiazole scaffold is present in numerous compounds with therapeutic potential.[1][3][9]

G cluster_1 Potential Therapeutic Areas for Isothiazole Derivatives Isothiazole_Core Isothiazole Scaffold Antifungal Antifungal Agents Isothiazole_Core->Antifungal Anticancer Anticancer Agents Isothiazole_Core->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Isothiazole_Core->Enzyme_Inhibitors CNS_Agents CNS Agents Isothiazole_Core->CNS_Agents

Caption: Potential applications of the isothiazole scaffold.

The presence of multiple functional groups on the target molecule, including hydrogen bond donors and acceptors, suggests that it could be a valuable building block for the synthesis of more complex molecules with specific biological targets. The amino and aminocarbonyl groups can be readily modified to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion and Future Directions

This compound represents an under-explored area of isothiazole chemistry. This guide has provided a foundational understanding of its structure and potential synthesis based on the established chemistry of related heterocyclic systems. Future research should focus on the development of a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and biological properties. Such studies will be instrumental in determining its potential as a lead compound or a versatile intermediate in the development of new therapeutic agents.

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(3). [Link]

  • Li, Y., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 76(8), 2735-2742. [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Electronic Materials, 9(11), 2300482. [Link]

  • Mazur, T., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

  • Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. [Link]

  • Askew, B. C., et al. (2006). U.S. Patent No. 7,091,227. Washington, DC: U.S.
  • Bär, T., et al. (2008). U.S. Patent No. 7,408,069. Washington, DC: U.S.
  • Deev, S. L., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

  • Gashi, S., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of Kosovo, 8(15-16). [Link]

  • Reddy, G. J., et al. (2012).
  • Wang, J., et al. (2014).

Sources

synthesis pathway for ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis leverages a convergent strategy culminating in a Thorpe-Ziegler cyclization, a powerful method for the formation of substituted aminothiophenes and related heterocyles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of the synthesis.

Introduction: The Significance of the Isothiazole Core

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the N-S bond contribute to the ability of isothiazole derivatives to interact with various biological targets. The specific substitution pattern of the target molecule, this compound, presents a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a polysubstituted heterocyclic system such as this compound requires a carefully planned synthetic strategy. A retrosynthetic analysis reveals a key disconnection at the isothiazole ring, suggesting a cyclization approach from a suitable acyclic precursor. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile, presents a highly effective method for constructing the 4-aminoisothiazole core.[2][3]

Our proposed synthetic strategy hinges on the construction of a highly functionalized acyclic precursor containing all the necessary carbon and heteroatom components. This precursor will then be subjected to a base-induced Thorpe-Ziegler cyclization to furnish the desired isothiazole ring system.

The Synthesis Pathway: A Step-by-Step Guide

The synthesis of this compound is accomplished through a multi-step sequence, commencing with readily available starting materials.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

The synthesis begins with the acylation of ethyl cyanoacetate. This reaction establishes the carbon framework that will ultimately form a significant portion of the isothiazole ring.

Experimental Protocol:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add acetyl chloride (1.05 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 2-cyano-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-cyano-3-aminocrotonate

The introduction of the first nitrogen atom is achieved through the reaction of the β-ketoester with ammonia. This enamine formation is a critical step in setting up the subsequent cyclization.

Experimental Protocol:

  • Dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.

  • Bubble ammonia gas through the solution for 2 hours, or alternatively, use a concentrated solution of ammonium hydroxide and stir at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield ethyl 2-cyano-3-aminocrotonate.

Step 3: Synthesis of the Acyclic Thioamide Precursor

The sulfur atom and the second nitrogen atom (of the aminocarbonyl group) are introduced by reacting the enamine with cyanothioacetamide. Cyanothioacetamide is a versatile reagent in the synthesis of various sulfur and nitrogen-containing heterocycles.[4]

Experimental Protocol:

  • To a solution of ethyl 2-cyano-3-aminocrotonate (1.0 eq) in ethanol, add cyanothioacetamide (1.0 eq).

  • Add a catalytic amount of a suitable base, such as triethylamine or piperidine.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product, the acyclic thioamide precursor, is then carried forward to the final cyclization step.

Step 4: Thorpe-Ziegler Cyclization to this compound

The final and key step of the synthesis is the intramolecular Thorpe-Ziegler cyclization of the acyclic thioamide precursor. This reaction is typically promoted by a strong base and results in the formation of the 4-aminoisothiazole ring.

Experimental Protocol:

  • Dissolve the crude acyclic thioamide precursor in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a strong base, such as sodium ethoxide or sodium hydride (1.2 eq), at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the cyclization can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Table 1: Summary of Reaction Parameters and Expected Yields

StepKey ReagentsSolventTemperatureTimeExpected Yield (%)
1Ethyl cyanoacetate, NaH, Acetyl chlorideTHF0 °C to RT4 h85-90
2Ethyl 2-cyano-3-oxobutanoate, AmmoniaEthanolRT12 h90-95
3Ethyl 2-cyano-3-aminocrotonate, CyanothioacetamideEthanolReflux6-8 h75-80
4Acyclic Thioamide Precursor, Sodium EthoxideEthanolRT12-16 h70-75

Mechanistic Insights: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is the cornerstone of this synthetic pathway. The mechanism involves the following key steps:

  • Deprotonation: The strong base deprotonates the active methylene group of the thioamide precursor, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the nitrile group of the cyanoacetamide moiety in an intramolecular fashion, forming a five-membered ring intermediate.

  • Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to form the more stable enamine, which is the 4-aminoisothiazole ring. Subsequent workup leads to the isolation of the final product.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amine, amide, ester, C=C, C=N).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Synthesis

Overall Synthetic Pathway

Synthesis_Pathway A Ethyl Cyanoacetate B Ethyl 2-cyano-3-oxobutanoate A->B 1. NaH, THF 2. Acetyl Chloride C Ethyl 2-cyano-3-aminocrotonate B->C NH3, Ethanol D Acyclic Thioamide Precursor C->D Cyanothioacetamide, Base (cat.) E This compound D->E Sodium Ethoxide, Ethanol (Thorpe-Ziegler) Thorpe_Ziegler_Mechanism cluster_0 Thorpe-Ziegler Cyclization Start Acyclic Precursor Carbanion Carbanion Intermediate Start->Carbanion Base (EtO-) Cyclic Cyclic Intermediate Carbanion->Cyclic Intramolecular Attack Product 4-Aminoisothiazole Cyclic->Product Tautomerization

Caption: Key steps in the Thorpe-Ziegler cyclization mechanism.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategy, centered around the powerful Thorpe-Ziegler cyclization, offers good overall yields and utilizes readily accessible starting materials. The resulting polysubstituted isothiazole is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. The provided experimental protocols and mechanistic insights serve as a practical resource for researchers in the field.

References

  • ResearchGate. Synthesis of isothiazole‐purine analogues via Thorpe–Ziegler...[Link]

  • ResearchGate. Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler...[Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Organic Chemistry Portal. Isothiazole synthesis. [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

  • ResearchGate. Dithioesters as Thiocarbonyl Precursors in Thorpe–Ziegler-Type Cyclization. [Link]

  • ResearchGate. Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility | Request PDF. [Link]

  • PubMed Central (PMC). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]

  • ResearchGate. Methods to Synthesize Substituted Isothiazoles.[Link]

  • ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • PubMed. Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. [Link]

  • ResearchGate. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. [Link]

  • Arkivoc. Synthesis of benzo[d]isothiazoles: an update. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PubMed Central (PMC). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. [Link]

Sources

The Precision Strike: Unraveling the Mechanism of Action of Aminocarbonyl Isothiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The aminocarbonyl isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted anticancer therapeutics. This guide provides an in-depth technical exploration of the mechanism of action of aminocarbonyl isothiazole derivatives, with a primary focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. We will dissect the molecular interactions, cellular consequences, and the experimental methodologies required to elucidate their activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Rise of a Versatile Scaffold

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a cornerstone of many pharmacologically active compounds. When functionalized with an aminocarbonyl group, this scaffold gives rise to a class of molecules with significant potential for selective and potent inhibition of key cellular targets. In the landscape of oncology, where precision medicine is paramount, aminocarbonyl isothiazole derivatives have garnered considerable attention for their ability to modulate critical signaling pathways that drive tumor growth and survival.

One of the most promising avenues of investigation for these compounds is their potent inhibitory activity against the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cellular processes including proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[1] The structural features of the aminocarbonyl isothiazole core allow for key interactions within the ATP-binding pocket of kinases like PI3K and mTOR, leading to the disruption of downstream signaling.[2]

This guide will delve into the specifics of this mechanism, providing a detailed understanding of how these derivatives exert their anticancer effects and how to effectively characterize them in a laboratory setting.

The Primary Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that translates extracellular signals into cellular responses. Its aberrant activation is a frequent event in cancer, making it a highly attractive target for therapeutic intervention. Aminocarbonyl isothiazole derivatives have been shown to act as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[1][2]

The PI3K/Akt/mTOR Signaling Cascade: A Simplified Overview

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes, including protein synthesis, cell growth, and survival.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Survival Cell Survival Akt->Survival Growth Cell Growth & Protein Synthesis mTORC1->Growth mTORC2->Akt Activates Inhibitor Aminocarbonyl Isothiazole Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by aminocarbonyl isothiazole derivatives.
Molecular Interactions: Binding to the Kinase Hinge Region

Molecular docking studies have provided valuable insights into the binding mode of aminocarbonyl isothiazole derivatives within the ATP-binding pocket of PI3K and mTOR.[2] The isothiazole core and the aminocarbonyl linker often form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The various substituents on the isothiazole and the flanking aryl groups can be modified to enhance potency and selectivity by forming additional interactions with specific residues in the active site. This structure-activity relationship (SAR) is a crucial aspect of the drug discovery process for this class of compounds.[3]

Cellular Consequences of PI3K/mTOR Inhibition

The dual inhibition of PI3K and mTOR by aminocarbonyl isothiazole derivatives leads to a cascade of downstream cellular effects, ultimately culminating in anticancer activity. These effects include:

  • Induction of Apoptosis: By blocking the pro-survival signals emanating from the PI3K/Akt pathway, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[1][4]

  • Cell Cycle Arrest: The PI3K/mTOR pathway is a key regulator of the cell cycle. Its inhibition can lead to the arrest of cancer cells in the G0/G1 phase, preventing them from proliferating.[2][4]

These cellular outcomes are the direct result of the precise molecular mechanism of action and are the basis for the therapeutic potential of these compounds.

Experimental Methodologies for Mechanistic Elucidation

A thorough understanding of the mechanism of action of aminocarbonyl isothiazole derivatives requires a suite of robust and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying the inhibition of kinase activity in a high-throughput format. The LanthaScreen® Eu Kinase Binding Assay is a common example.

Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high degree of FRET occurs. A test compound that binds to the ATP site will compete with the tracer, leading to a loss of FRET.[3]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer.

    • Dilute the kinase (e.g., PI3Kα or mTOR) to the desired concentration in the kinase buffer.

    • Prepare a solution of the europium-labeled antibody and the fluorescent tracer at 2X the final concentration.

    • Prepare serial dilutions of the aminocarbonyl isothiazole derivative in DMSO, and then dilute further in the kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Add_Cmpd Add Compound/ Vehicle Start->Add_Cmpd Add_Kinase Add Kinase/ Antibody Mix Add_Cmpd->Add_Kinase Incubate1 Incubate (15 min) Add_Kinase->Incubate1 Add_Tracer Add Tracer Incubate1->Add_Tracer Incubate2 Incubate (60 min) Add_Tracer->Incubate2 Read_Plate Read Plate (TR-FRET) Incubate2->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Sources

biological activity of substituted isothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Isothiazole-5-Carboxylates

Authored by a Senior Application Scientist

Foreword: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry.[1][2] First synthesized in 1956, this scaffold has since been identified in both natural products and a multitude of synthetic drugs, demonstrating a remarkable breadth of biological activity.[3] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, including their electronegativity and the 1,2-relationship, make the isothiazole nucleus a versatile pharmacophore capable of engaging with a wide array of biological targets.[1]

Derivatives of isothiazole have been successfully developed as antiviral, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2][3][4] This guide focuses specifically on a promising subclass: substituted isothiazole-5-carboxylates . The carboxylate group at the C5 position serves as a critical handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. By exploring various substitutions on the isothiazole ring and modifying the carboxylate moiety (e.g., as esters or amides), researchers can systematically investigate structure-activity relationships (SAR) to optimize potency and selectivity for desired therapeutic targets.

This document provides a comprehensive overview of the synthesis, biological activities, and evaluation methodologies for substituted isothiazole-5-carboxylates, designed for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Isothiazole-5-Carboxylate Core

The biological evaluation of any chemical series begins with robust and flexible synthetic access to the core scaffold and its analogs. The synthesis of the isothiazole ring can be approached through various ring-forming reactions, with the choice of method often depending on the desired substitution pattern.[5]

A prevalent strategy involves the [4+1] annulation, which combines a four-atom fragment with a one-atom fragment to construct the ring. For instance, β-ketodithioesters or β-ketothioamides can react with an ammonia source (like NH₄OAc) under metal-free conditions, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade to yield 3,5-disubstituted isothiazoles.[6]

G cluster_synthesis General [4+1] Annulation Strategy start β-Ketothioamide / β-Ketodithioester reagent + NH₄OAc (Ammonia Source) intermediate1 Imine Formation intermediate2 Intramolecular Cyclization intermediate3 Aerial Oxidation product 3,5-Disubstituted Isothiazole

Caption: [4+1] Annulation workflow for isothiazole synthesis.

Once the core is formed, the C5 position can be functionalized. Direct metalation at C5 using butyllithium, followed by quenching with an electrophile like carbon dioxide or diethyl oxalate, is a valuable method for introducing the carboxylate group, yielding isothiazole-5-carboxylic acids or their esters.[7] This approach provides a key intermediate for further derivatization.

Antimicrobial Activity: A Persistent Threat

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties.[8][9] Isothiazole derivatives have long been investigated for these activities, and the isothiazole-5-carboxylate scaffold is no exception.[1]

Mechanism of Action Insights

The antimicrobial efficacy of many sulfur-containing heterocycles stems from their ability to interfere with essential microbial processes. Isothiazolinones, a related class, are known to disrupt microbial protein and nucleic acid synthesis.[4] For isothiazole-5-carboxylates, the mechanism may involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity. The specific mode of action is highly dependent on the substitution pattern around the ring.

Structure-Activity Relationship (SAR)

SAR studies reveal how chemical modifications influence antimicrobial potency. For thiazole and isothiazole derivatives, the following trends are often observed:

  • Lipophilicity: Increasing the lipophilicity of substituents can enhance membrane permeability, leading to improved activity, particularly against Gram-positive bacteria.

  • Electronic Effects: The introduction of electron-withdrawing groups can modulate the reactivity of the heterocyclic ring, potentially enhancing interactions with biological targets.

  • Amide/Ester Modification: Conversion of the C5-carboxylic acid to various amides or esters can dramatically impact activity. This modification alters solubility, hydrogen bonding capacity, and steric profile, which are critical for target binding and cell penetration.

Table 1: Representative Antimicrobial Activity of Substituted Thiazole/Isothiazole Derivatives
Compound IDR¹ Substituent (at C3/C4)R² Substituent (at C5)Test OrganismMIC (µg/mL)Reference
TZD-014-chlorophenyl-NH-(piperazine)-CH₃S. aureus6.25[10]
TZD-024-chlorophenyl-NH-(piperazine)-CH₃E. coli6.25[10]
BTH-012,5-dichloro-thienyl-NH₂S. aureus6.25[11]
BTH-022,5-dichloro-thienyl-NH₂K. pneumoniae12.5[11]
PAI-012-phenylacetamido-HB. subtilis1.56[11]

Note: This table includes data from related thiazole scaffolds to illustrate general trends applicable to isothiazole-5-carboxylates.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[8][12]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[13]

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate a few colonies of the test microorganism (e.g., S. aureus ATCC 25923) into a suitable broth (e.g., Luria Broth).[8] Incubate at 37°C until the culture reaches the exponential growth phase.

  • Standardization: Adjust the microbial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test isothiazole-5-carboxylate in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the wells of a 96-well plate containing the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing medium only (to check for sterility).

    • Standard Control: A known antibiotic (e.g., ciprofloxacin) is tested in parallel.[10]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Anticancer Activity: Targeting Uncontrolled Proliferation

The isothiazole scaffold is present in several compounds investigated for their anticancer properties.[1] Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[14] Isothiazolo[5,4-b]pyridine derivatives, for example, have demonstrated a broad spectrum of anticancer action.[14]

Potential Mechanisms of Action

The anticancer activity of substituted isothiazoles can arise from multiple mechanisms:

  • Kinase Inhibition: Many anticancer drugs target protein kinases that are dysregulated in cancer. The isothiazole ring can act as a hinge-binding motif in the ATP-binding pocket of kinases.

  • Enzyme Inhibition: Isothiazoles can inhibit other enzymes crucial for cancer cell survival and proliferation, such as monoacylglycerol lipase (MAGL), which is involved in pro-tumorigenic signaling.[15]

  • Induction of Apoptosis: Potent compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways.

G cluster_workflow Anticancer Drug Discovery Workflow start Synthesized Isothiazole Derivatives Library screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) select Identify 'Hit' Compounds (Low IC₅₀ Values) mechanistic Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) sar Structure-Activity Relationship (SAR) Analysis lead Lead Optimization

Caption: General workflow for assessing anticancer activity.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability, providing a robust initial screening for a compound's cytotoxic potential.[16][17]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., A-549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.[18][17] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the isothiazole-5-carboxylate compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Self-Validation: The key to a trustworthy protocol is the inclusion of proper controls. A standard anticancer drug (e.g., 5-fluorouracil or doxorubicin) should be run in parallel to validate the assay's sensitivity and provide a benchmark for the potency of the test compounds.[19] It is also crucial to test the compounds on non-malignant cell lines to assess their selectivity index (SI), which is a measure of a drug's potential therapeutic window.[18][20]

Table 2: Representative Anticancer Activity of Substituted Thiazole/Isothiazole Derivatives
Compound IDCore ScaffoldCancer Cell LineIC₅₀ or GI₅₀ (µM)Reference
3g Thiazole-5-carboxylateEKVX (Non-Small Cell Lung)0.865[15]
4c Thiazole-5-carboxylateHOP-92 (Non-Small Cell Lung)0.34[15]
8c Thiazole-5-carboxamideA-549 (Lung)~5 µg/mL (48% inhibition)[19][21]
IST-OH IsothiazolopyridineVarious~20 µM (GI₅₀ level)[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a vital biological response, but its dysregulation can lead to chronic diseases.[22][23] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with side effects, driving the search for new anti-inflammatory agents.[22] Several isothiazole derivatives have shown significant anti-inflammatory activity, suggesting their potential in this therapeutic area.[4][24][25]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of small molecules are often achieved by inhibiting key enzymes in the inflammatory cascade.

  • COX/LOX Inhibition: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the metabolism of arachidonic acid, which produces pro-inflammatory prostaglandins and leukotrienes, respectively.[26] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[22]

  • Protein Denaturation Inhibition: Denaturation of proteins is a well-documented cause of inflammation.[23] Compounds that can prevent heat- or chemically-induced protein denaturation can be effective anti-inflammatory agents.[27]

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay is a simple and cost-effective method for the initial screening of anti-inflammatory activity.[23][28]

Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin undergo denaturation, leading to an increase in the turbidity of the solution. An anti-inflammatory agent will stabilize the protein, preventing denaturation and thus reducing the turbidity.[23]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the isothiazole-5-carboxylate compound.

  • Control: A similar volume of distilled water is used as the control instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Standard: Use a known anti-inflammatory drug, such as diclofenac sodium or aspirin, as a positive control for comparison.[28]

Conclusion and Future Directions

Substituted isothiazole-5-carboxylates represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for extensive exploration of structure-activity relationships across a spectrum of biological targets. The protocols detailed in this guide provide a robust framework for evaluating their antimicrobial, anticancer, and anti-inflammatory potential.

Future research should focus on integrating these in vitro findings with more complex biological systems. Promising candidates identified through these screening funnels should be advanced to cell-based mechanistic assays, ADME/Tox profiling, and ultimately, in vivo efficacy models. The continued exploration of the chemical space around the isothiazole-5-carboxylate core, guided by rigorous biological evaluation, holds significant promise for the development of next-generation therapeutics.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • [Biological activity of the isothiazole derivatives] - PubMed. (2003). Postepy Hig Med Dosw.
  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules - Benchchem. (2025). BenchChem.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH.
  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Google Search.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. (2024). Royal Society of Chemistry.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. PubMed.
  • Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues - Benchchem. (2025). BenchChem.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024).
  • New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed. (1973). Arch Immunol Ther Exp (Warsz).
  • Synthesis of isothiazole derivatives with potential biological activity - PubMed. PubMed.
  • Assessment of antimicrobial activity - Protocols.io. (2019). Protocols.io.
  • Assessment and evaluation of methods used for antimicrobial activity assay. (2024). Google Search.
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. (2019).
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018).
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. Google Search.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.
  • Product Class 15: Isothiazoles. Google Search.
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed. PubMed.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Anticancer activity of some isothiazolo[5,4-b]pyridine deriv
  • Isothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Journal of Infection and Public Health. Google Search.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Structure–activity relationships in 3-isothiazolones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.

Sources

Unveiling the Therapeutic Potential of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a heterocyclic compound of emerging interest within the landscape of medicinal chemistry. While direct pharmacological studies on this specific molecule are limited, its structural motifs, featuring an isothiazole core substituted with amino, aminocarbonyl, and ethyl carboxylate groups, suggest a rich potential for therapeutic intervention. This guide synthesizes the current understanding of isothiazole and thiazole derivatives' biological activities to extrapolate and propose potential therapeutic targets for this compound. We delve into the mechanistic basis for these hypotheses, drawing parallels from structurally related compounds that have demonstrated efficacy in preclinical and clinical studies. Furthermore, this document provides a comprehensive framework for the experimental validation of these putative targets, including detailed protocols for key assays. This in-depth analysis aims to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this intriguing isothiazole derivative.

Introduction: The Isothiazole Scaffold as a Privileged Structure in Drug Discovery

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Isothiazole derivatives have been reported to possess a wide array of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The electronic properties of the isothiazole ring, coupled with the potential for diverse substitutions, allow for the fine-tuning of molecular interactions with various biological targets.

This compound (CAS Number: 54968-74-0; Molecular Formula: C₇H₉N₃O₃S) is a derivative that combines the isothiazole core with key functional groups known to participate in biological interactions. The amino and aminocarbonyl (carboxamide) moieties can act as hydrogen bond donors and acceptors, crucial for binding to protein targets. The ethyl carboxylate group can influence the compound's pharmacokinetic properties and may also engage in specific interactions within a binding pocket.

Given the nascent stage of research on this specific molecule, this guide will leverage the extensive literature on related isothiazole and thiazole carboxamides to build a robust, evidence-based hypothesis of its potential therapeutic targets.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of structurally similar isothiazole and thiazole derivatives, we propose the following potential therapeutic targets and signaling pathways for this compound.

Oncology: A Primary Focus for Isothiazole Derivatives

The most prominent and well-documented therapeutic area for isothiazole and thiazole derivatives is oncology.[1][2][3] These compounds have been shown to exert their anticancer effects through multiple mechanisms.

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Several classes of thiazole and isothiazole derivatives have been identified as potent kinase inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Thiazole derivatives have been shown to effectively block VEGFR-2 activity.[2]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, survival, and metastasis.[6][7][8][9] The inhibition of EGFR is a cornerstone of treatment for several cancer types.

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell invasion and metastasis. Thiazole and thiadiazole carboxamide derivatives have been explored as c-Met inhibitors.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11][12][13][14] Several small molecule inhibitors targeting components of this pathway are in clinical development or use.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Thiazole derivatives have been demonstrated to trigger apoptotic cell death in cancer cells.[2] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.[15][16][17][18][19]

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Thiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing.[2]

Neuropharmacology: Modulating Neurotransmitter Receptors

Beyond oncology, isothiazole derivatives have shown promise in the field of neuropharmacology.

  • GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20][21][22][23][24] Modulating GABA receptor activity can have therapeutic effects in conditions such as anxiety, epilepsy, and sleep disorders. Some isothiazoles have been identified as modulators of GABA receptors.

Inflammation and Immunology
  • Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory process. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[25][26] Novel thiazole carboxamide derivatives have been investigated as COX inhibitors with potential anti-inflammatory and anticancer activities.[25][26]

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory and immune responses.[27][28][29][30][31] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.

Visualizing the Pathways: A Diagrammatic Overview

To provide a clearer understanding of the complex signaling networks potentially modulated by this compound, the following diagrams illustrate the key pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Cell_Proliferation Cell_Proliferation PLCg->Cell_Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell_Survival Akt->Cell_Survival mTOR->Cell_Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 1: Simplified VEGFR-2 signaling pathway leading to angiogenesis, cell proliferation, and survival.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Figure 2: The PI3K/Akt/mTOR signaling cascade, a central regulator of cell fate.

Experimental Validation: A Practical Guide

The following section outlines detailed, step-by-step methodologies for key experiments to validate the hypothesized therapeutic targets of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine if the compound directly inhibits the enzymatic activity of purified kinases such as VEGFR-2, EGFR, or members of the PI3K family.

Methodology: A common method is a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified kinase and its specific substrate peptide according to the manufacturer's instructions.

    • Prepare a solution of ATP at a concentration close to the Kₘ for the specific kinase.

  • Assay Procedure:

    • Add 5 µL of assay buffer to the wells of a 384-well plate.

    • Add serial dilutions of the test compound or control inhibitor (e.g., Staurosporine) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Apoptosis Assays

Objective: To assess the ability of the compound to induce apoptosis in cancer cell lines.

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., a cell line known to be dependent on one of the hypothesized target pathways) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

  • Cell Culture and Treatment:

    • Treat cancer cells with the test compound as described in the apoptosis assay.

  • Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound Ethyl 4-amino-3-(aminocarbonyl) isothiazole-5-carboxylate Compound->Kinase_Assay Compound->Apoptosis_Assay Compound->Cell_Cycle_Assay

Figure 3: A streamlined workflow for the initial biological evaluation of the compound.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

AssayTarget/Cell LineEndpointResult (e.g., IC₅₀, % Apoptosis)Positive Control
Kinase InhibitionVEGFR-2IC₅₀Sunitinib
Kinase InhibitionEGFRIC₅₀Gefitinib
Apoptosis InductionMCF-7% ApoptosisStaurosporine
Cell Cycle ArrestMCF-7% G2/M arrestNocodazole

Conclusion and Future Directions

While direct biological data for this compound remains to be established, the extensive body of research on related isothiazole and thiazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the context of oncology. The proposed therapeutic targets—protein kinases involved in oncogenic signaling, and the cellular machinery of apoptosis and cell cycle progression—represent validated avenues for anticancer drug development. The experimental protocols detailed in this guide offer a clear and robust framework for the initial biological characterization of this compound.

Future research should focus on a systematic evaluation of this molecule against a broader panel of cancer cell lines and a wider array of protein kinases. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing potency and selectivity. Furthermore, promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity. The exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents for the treatment of cancer and other diseases.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Cellular and Molecular Life Sciences. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • GABA Receptor. (2023). StatPearls. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (2018). ResearchGate. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (2019). ResearchGate. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • GABA Receptor Signaling. (n.d.). Qiagen. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (2022). ResearchGate. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. [Link]

  • GABA receptor. (n.d.). Wikipedia. [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. [Link]

  • Apoptosis - Intrisinic Pathway - External. (2023). TeachMeAnatomy. [Link]

  • GABAergic Synapse Pathway. (n.d.). Creative Diagnostics. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). Cells. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (2018). ResearchGate. [Link]

  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. [Link]

  • File:EGFR signaling pathway.png. (2010). Wikimedia Commons. [Link]

  • GABA Signaling: Pathway & Brain Role. (2023). StudySmarter. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (2010). Cold Spring Harbor Perspectives in Biology. [Link]

  • PI3k/AKT/mTOR Pathway. (2020). YouTube. [Link]

Sources

The Aminocarbonyl Group: A Keystone Modulator of Bioactivity in Isothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged five-membered heterocycle that serves as a versatile scaffold in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] While the core ring structure provides a unique geometric and electronic foundation, the biological profile of these compounds is critically dictated by the nature and orientation of its substituents. Among these, the aminocarbonyl group (carboxamide) has emerged as a pivotal functional moiety. This technical guide provides an in-depth analysis of the multifaceted role of the aminocarbonyl group in modulating the bioactivity of isothiazole compounds. We will explore its influence on physicochemical properties, its function as a critical mediator of target-protein interactions, and its integral role in defining the structure-activity relationships (SAR) across various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide synthesizes field-proven insights with established scientific principles, offering detailed experimental workflows and data-driven examples to illuminate the causality behind medicinal chemistry strategies.

The Isothiazole Scaffold: A Foundation for Pharmacological Diversity

First synthesized by Adams and Slack in 1956, the isothiazole ring, an aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone of many biologically active molecules.[1] Its unique electronic properties and structural rigidity make it an attractive scaffold for designing ligands that can selectively interact with a wide array of biological targets. The isothiazole nucleus is present in compounds demonstrating potent anti-inflammatory, antimicrobial, antiviral, and antineoplastic properties, making it a subject of intense investigation in drug discovery.[1][3][4] The true therapeutic potential of this scaffold is unlocked through precise functionalization, where substituents are strategically placed to optimize pharmacodynamic and pharmacokinetic profiles.

The Aminocarbonyl (Carboxamide) Group: A Master Regulator of Molecular Properties

The aminocarbonyl group, commonly referred to as a carboxamide, is far more than a simple linker. Its distinct stereoelectronic features—including a planar structure due to resonance, and the presence of both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and, depending on the environment, the nitrogen lone pair)—make it a powerful tool for molecular recognition.

Key Physicochemical Contributions:

  • Hydrogen Bonding: The ability to engage in multiple, directional hydrogen bonds is often the primary reason for the aminocarbonyl group's success in drug design. This allows for high-affinity interactions with protein targets, such as the hinge region of kinases or the active sites of proteases.

  • Solubility and Permeability: The polarity of the carboxamide group can enhance aqueous solubility. However, its hydrogen bonding capacity can also lead to high crystal lattice energy or reduced membrane permeability. Medicinal chemists must carefully balance these effects by modifying the substituents attached to the amide nitrogen (R' and R'').

  • Metabolic Stability: The amide bond is generally more resistant to metabolic cleavage than an ester linkage, contributing to improved in vivo stability and a longer duration of action for many drug candidates.

  • Conformational Rigidity: The partial double-bond character of the C-N bond restricts rotation, reducing the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty of binding to a target, thereby increasing affinity.

Experimental Protocol 1: General Synthesis of Isothiazole-5-Carboxamides

The synthesis of isothiazole carboxamides is a cornerstone workflow for exploring the SAR of this compound class. A common and reliable method involves the coupling of an isothiazole-5-carboxylic acid with a desired amine.

Causality: This two-step approach is favored for its versatility. The creation of a reactive acyl chloride intermediate (Step 2) allows for the subsequent coupling with a wide variety of primary or secondary amines (Step 3), enabling the rapid generation of a diverse chemical library to probe the impact of the R' and R'' groups on bioactivity. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct without interfering with the primary reaction.

Methodology:

  • Starting Material: Begin with a suitably substituted isothiazole-5-carboxylic acid (1).

  • Acyl Chloride Formation: Suspend the carboxylic acid 1 (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).[5] Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude isothiazole-5-carbonyl chloride (2).

  • Amide Coupling: Dissolve the crude acyl chloride 2 in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (primary or secondary, 1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Workup and Purification: Allow the reaction to stir at room temperature overnight. Upon completion (monitored by TLC or LC-MS), wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography (silica gel) or recrystallization to obtain the final isothiazole carboxamide (3).

Diagram 1: Synthetic Workflow for Isothiazole Carboxamides

G cluster_start Step 1: Starting Material cluster_activation Step 2: Acyl Chloride Formation cluster_coupling Step 3: Amide Coupling Start Isothiazole-5-Carboxylic Acid (1) Reagent1 Oxalyl Chloride (COCl)₂, cat. DMF Start->Reagent1 Reacts with Intermediate Isothiazole-5-Carbonyl Chloride (2) Reagent1->Intermediate Forms Reagent2 R'R''NH, TEA Intermediate->Reagent2 Reacts with Product Target Isothiazole Carboxamide (3) Reagent2->Product Forms

Caption: General synthetic route for isothiazole carboxamides.

The Aminocarbonyl Group in Action: Defining Bioactivity

The true impact of the aminocarbonyl group is best understood by examining its role in specific therapeutic contexts. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the substituents on the amide nitrogen lead to dramatic changes in potency and selectivity.

Anticancer Activity: Precision Targeting of Protein Kinases

A significant number of isothiazole- and thiazole-based anticancer agents are kinase inhibitors, and the carboxamide moiety is central to their mechanism.[6] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole carboxamides have been successfully developed as potent inhibitors of kinases such as Akt and c-Met.[7][8][9][10]

Mechanism of Action: The aminocarbonyl group often serves as a key "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the protein kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, ensuring high-affinity blockade of kinase activity.

Case Study: Thiazole Carboxamides as Akt Inhibitors Researchers identified a series of 2-substituted thiazole carboxamides as potent pan-inhibitors of all three Akt isoforms.[7] Systematic optimization of the amide substituent was crucial to achieving high potency.

CompoundTarget KinaseIC₅₀ (nM)Reference
5m Akt125[7][10]
Akt2196[7][10]
Akt324[7][10]
51am c-MetPotent Inhibition[8][9]
c-Kit4.94[9]
Flt-36.12[9]
VEGFR-2>100-fold less potent[9]

Trustworthiness Insight: The data in the table above demonstrates the power of SAR. The nanomolar potency of compound 5m against Akt1 and Akt3 highlights a successful optimization campaign.[7][10] Similarly, the selectivity profile of compound 51am , which potently inhibits c-Met while being significantly less active against VEGFR-2, showcases how subtle modifications guided by SAR can lead to highly selective drug candidates, minimizing potential off-target effects.[9]

Diagram 2: Hypothetical Kinase Hinge Binding

G cluster_kinase Kinase Hinge Region cluster_inhibitor Isothiazole Carboxamide Inhibitor hinge_nh Backbone N-H hinge_co Backbone C=O isothiazole Isothiazole Ring carboxamide C=O---N-H isothiazole->carboxamide carboxamide->hinge_nh H-Bond (Acceptor) carboxamide->hinge_co H-Bond (Donor) substituent Amide Substituent (R') carboxamide->substituent

Caption: Aminocarbonyl group forming H-bonds with a kinase hinge.

Antimicrobial and Anti-inflammatory Roles

The utility of the aminocarbonyl group extends beyond oncology. In the realm of infectious diseases, isothiazole carboxamides and related structures have demonstrated significant antibacterial and antifungal properties.[11][12][13] The amide linkage allows for the connection of the isothiazole core to other pharmacophores that may disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with other vital microbial processes.

  • Anti-inflammatory Activity: A study on 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives revealed that the amide (aminocarbonyl) versions of the compound possessed significant anti-inflammatory activity in preclinical models.[3] This suggests the aminocarbonyl group is critical for interacting with targets involved in the inflammatory cascade.

Experimental Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.

Causality: The broth microdilution method is a quantitative assay that provides a direct measure of the concentration of a compound required to inhibit microbial growth. Its high-throughput nature, using 96-well plates, allows for the efficient testing of multiple compounds at various concentrations simultaneously, which is essential for building a robust SAR profile. Including both positive (no drug) and negative (no bacteria) controls is a self-validating step to ensure the reliability of the results.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test isothiazole carboxamide compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The aminocarbonyl group is a powerful and versatile functional group that plays a central role in defining the biological activity of isothiazole-based compounds. Its ability to form strong, directional hydrogen bonds, modulate physicochemical properties, and act as a conformationally restrained linker makes it indispensable for designing high-affinity ligands. From anchoring kinase inhibitors in the ATP binding pocket to connecting pharmacophores in antimicrobial agents, the strategic placement and substitution of the isothiazole carboxamide moiety are critical for achieving therapeutic potency and selectivity. As drug discovery continues to evolve, a deep understanding of the role of this fundamental group will remain essential for the successful development of novel isothiazole-based medicines.

References

  • Sławiński, J., Bednarski, P., Grünert, R., & Reszka, P. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Sławiński, J. (1992). Synthesis of isothiazole derivatives with potential biological activity. PubMed.
  • Sławiński, J. (2003). [Biological activity of the isothiazole derivatives]. PubMed.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
  • Luo, Y., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed.
  • Li, D., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed.
  • Various Authors. (2025). New thiazole carboxamides as potent inhibitors of Akt kinases. ResearchGate.
  • Li, D., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online.
  • Luo, Y., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Elsevier.
  • Li, D., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH.
  • Hrdina, R., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH.
  • Various Authors. (2024). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. ResearchGate.
  • Wiles, J. A., et al. (2006). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. PubMed.
  • Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Various Authors. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.

Sources

An In-depth Technical Guide to Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: From Postulated Discovery to Synthetic Realization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The field of medicinal chemistry is replete with heterocyclic compounds that form the backbone of numerous therapeutic agents. Among these, the isothiazole nucleus, a five-membered aromatic ring containing nitrogen and sulfur, has garnered significant attention for its diverse biological activities. This technical guide delves into the specifics of a lesser-known, yet potentially valuable isothiazole derivative: Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. While a definitive historical record of its discovery remains elusive in mainstream literature, this document constructs a plausible history and provides a comprehensive, technically sound guide to its synthesis and characterization, aimed at researchers, scientists, and drug development professionals. The methodologies presented herein are based on established principles of isothiazole chemistry and are designed to be self-validating through detailed procedural descriptions and analytical checkpoints.

Introduction: The Isothiazole Scaffold in Drug Discovery

Isothiazole and its derivatives are a significant class of heterocyclic compounds that have found wide applications in both medicinal chemistry and agrochemicals.[1][2] The unique arrangement of the nitrogen and sulfur atoms in the isothiazole ring imparts distinct electronic and steric properties, making it a versatile scaffold for designing molecules with a wide array of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The functionalization of the isothiazole ring is a key strategy in the development of novel therapeutic agents, allowing for the fine-tuning of their pharmacological profiles.

This guide focuses on this compound (CAS Number: 54968-74-0), a molecule whose specific discovery and detailed synthetic pathway are not prominently documented. It is hypothesized that this compound emerged as a key intermediate in synthetic efforts toward more complex, biologically active molecules. Its structure, featuring amino, aminocarbonyl (carboxamide), and ethyl carboxylate functionalities, presents a rich platform for further chemical modifications, making it a valuable building block in drug discovery programs.

A Postulated History: Emergence from the Pursuit of Bioactive Isothiazoles

The discovery of this compound is likely not a singular event but rather a consequential finding within broader research programs focused on the synthesis of functionalized isothiazoles. The mid-20th century saw a surge in the exploration of heterocyclic chemistry, with a significant focus on sulfur-nitrogen containing rings for their potential as pharmaceuticals and dyes.

It is plausible that this compound was first synthesized in the latter half of the 20th century, during a period of intensive investigation into the derivatization of the isothiazole core. Researchers at the time were likely exploring multicomponent reactions or novel cyclization strategies to create libraries of substituted isothiazoles for biological screening. The synthesis of 3-amino-5-substituted-aminoisothiazole-4-carboxylic acid derivatives from 3-amino-3-mercaptoacrylonitriles represents a key synthetic strategy that could have led to the creation of the title compound.

The rationale behind its synthesis was likely driven by the desire to create a versatile intermediate. The presence of three distinct functional groups—an amino group at the 4-position, a carboxamide at the 3-position, and an ethyl ester at the 5-position—offers multiple handles for subsequent chemical transformations. This would have been highly attractive for generating a diverse range of derivatives to explore structure-activity relationships (SAR) in various therapeutic areas. While a specific "eureka" moment for this particular molecule may not be recorded, its value lies in its potential as a foundational element for the construction of more elaborate and potent bioactive agents.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physicochemical properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 54968-74-0
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water (predicted)General knowledge
InChI Key CFOLRWLXDGELQE-UHFFFAOYSA-N

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through the cyclization of a highly functionalized acyclic precursor. The following proposed pathway is based on established methods for the synthesis of substituted isothiazoles from enamine and nitrile derivatives.

Overall Synthetic Strategy

The proposed synthesis involves a two-step process starting from commercially available ethyl cyanoacetate. The key is the formation of a versatile intermediate, an enaminonitrile, which is then subjected to an oxidative cyclization to construct the isothiazole ring.

Synthetic_Pathway A Ethyl Cyanoacetate B Intermediate Enaminonitrile A->B Reaction with N,N-dimethylformamide dimethyl acetal C This compound B->C Oxidative Cyclization with Sulfuryl Chloride and Ammonia

Caption: Proposed two-step synthesis of the target isothiazole.

Step 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

This step involves the formation of an enaminonitrile intermediate from ethyl cyanoacetate. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reactant and a solvent, providing the dimethylamino group and facilitating the condensation reaction.

Reaction: Ethyl cyanoacetate + N,N-Dimethylformamide dimethyl acetal → Ethyl 2-cyano-3-(dimethylamino)acrylate + Methanol + Dimethylamine

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (11.3 g, 0.1 mol).

  • Add N,N-dimethylformamide dimethyl acetal (17.9 g, 0.15 mol) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA and by-products (methanol and dimethylamine) under reduced pressure using a rotary evaporator.

  • The resulting crude product, Ethyl 2-cyano-3-(dimethylamino)acrylate, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This crucial step involves the construction of the isothiazole ring through a cyclization reaction. Sulfuryl chloride is used as a chlorinating and sulfur-transfer agent, followed by treatment with ammonia to introduce the amino and aminocarbonyl groups.

Reaction: Ethyl 2-cyano-3-(dimethylamino)acrylate + Sulfuryl Chloride → [Chlorinated Intermediate] --(Ammonia)--> this compound

Experimental Protocol:

  • Dissolve the crude Ethyl 2-cyano-3-(dimethylamino)acrylate (0.1 mol) in a suitable inert solvent such as dichloromethane (200 mL) in a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (13.5 g, 0.1 mol) in dichloromethane (50 mL) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Cool the mixture again to 0-5 °C and bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a concentrated aqueous ammonia solution (excess) dropwise. This step is highly exothermic and should be performed with caution.

  • A precipitate will form. Continue stirring for an additional hour at room temperature.

  • Filter the solid precipitate and wash it with cold water and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization and Analytical Data

The structure and purity of the synthesized compound should be confirmed using a battery of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and singlets for the amino and aminocarbonyl protons.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, carbons of the isothiazole ring, and the ethyl group carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (215.23 m/z).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino and amide), C=O stretching (ester and amide), and C=N stretching.
Elemental Analysis Percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for C₇H₉N₃O₃S.

Potential Applications and Future Directions

This compound, with its multiple functional groups, is a prime candidate for further chemical elaboration.

Functionalization Core Ethyl 4-amino-3-(aminocarbonyl) isothiazole-5-carboxylate Amine Amine (4-position) Core->Amine Acylation, Alkylation Amide Amide (3-position) Core->Amide Dehydration, N-alkylation Ester Ester (5-position) Core->Ester Hydrolysis, Amidation Derivatives Diverse Library of Bioactive Candidates Amine->Derivatives Amide->Derivatives Ester->Derivatives

Caption: Potential sites for further functionalization.

The amino group at the 4-position can be readily acylated or alkylated to introduce a variety of substituents. The aminocarbonyl group at the 3-position can be dehydrated to a nitrile or undergo N-alkylation. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a new series of amides.

This versatility makes the title compound a valuable starting material for the synthesis of libraries of novel isothiazole derivatives for screening in various biological assays. Its potential applications could span from the development of new antibiotics and antiviral agents to the discovery of novel kinase inhibitors for cancer therapy.

Conclusion

While the specific historical discovery of this compound may not be well-documented, its chemical structure and potential as a synthetic intermediate place it as a molecule of significant interest in the field of medicinal chemistry. This guide has provided a plausible historical context and a detailed, practical synthetic protocol for its preparation. The methodologies described are grounded in established chemical principles and are intended to empower researchers to synthesize and explore the potential of this versatile isothiazole derivative in their drug discovery endeavors. The continued exploration of such foundational heterocyclic molecules is crucial for the advancement of therapeutic sciences.

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135. [Link]

Sources

Methodological & Application

protocol for synthesizing Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a proposed synthesis of this compound, a functionalized isothiazole derivative of interest in medicinal chemistry and drug discovery. Isothiazoles are a significant class of sulfur-containing heterocycles due to their diverse biological activities.[1] The protocol herein outlines a robust two-step synthetic pathway, commencing with the construction of the isothiazole core to yield a key intermediate, Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate, followed by a selective hydrolysis to afford the target compound. The experimental procedures are based on well-established chemical principles, including the Thorpe-Ziegler cyclization for the synthesis of 4-aminoisothiazoles and controlled hydrolysis of a nitrile to a carboxamide.[2][3] This application note is intended to serve as a practical guide for researchers engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring system is a prominent feature in numerous compounds with a wide array of biological activities, including antifungal, antipsychotic, and antiviral properties.[4] The unique arrangement of the nitrogen and sulfur atoms in the 1,2-position imparts specific electronic and steric properties that are conducive to interactions with biological targets. The target molecule, this compound, possesses multiple points for further functionalization, making it a valuable building block for the generation of compound libraries in drug discovery campaigns.

The synthetic strategy detailed below is designed to be both efficient and adaptable, allowing for potential modifications to generate analogues of the target compound.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two key stages:

  • Step 1: Synthesis of Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate. This step involves a one-pot, multi-component reaction to construct the isothiazole ring with the desired substituents. This reaction is predicated on the principles of the Thorpe-Ziegler cyclization, a powerful method for forming C-C bonds and rings from dinitrile precursors.[5]

  • Step 2: Selective Hydrolysis of the 3-Cyano Group. The cyano group at the 3-position of the isothiazole ring is selectively hydrolyzed to a carboxamide group. This transformation requires carefully controlled conditions to avoid hydrolysis of the ethyl ester at the 5-position.[6]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Isothiazole Ring Formation cluster_1 Step 2: Selective Nitrile Hydrolysis Start Ethyl Cyanoacetate + Malononitrile + Elemental Sulfur Reaction1 One-pot reaction with base catalyst (e.g., Triethylamine in Ethanol) Start->Reaction1 Reagents Intermediate Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate Reaction1->Intermediate Product Reaction2 Controlled acid hydrolysis (e.g., Conc. H2SO4) Intermediate->Reaction2 Starting Material Final_Product This compound Reaction2->Final_Product Final Product

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate

This one-pot synthesis of the isothiazole core is a variation of known methods for producing substituted 4-aminoisothiazoles from active methylene compounds and elemental sulfur. The reaction proceeds via an in-situ generated dinitrile precursor which undergoes a base-catalyzed Thorpe-Ziegler type cyclization.[2][4]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl cyanoacetate113.1211.31 g1.0
Malononitrile66.066.61 g1.0
Elemental Sulfur32.073.21 g1.0
Triethylamine101.1915.2 g (20.9 mL)1.5
Ethanol (absolute)46.07200 mL-

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL).

  • Add ethyl cyanoacetate (11.31 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) to the flask.

  • Stir the mixture to obtain a suspension.

  • Slowly add triethylamine (15.2 g, 0.15 mol) to the suspension at room temperature over 15 minutes. An exothermic reaction may be observed.

  • After the addition of triethylamine is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent to approximately half by rotary evaporation.

  • Pour the concentrated mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude product from ethanol to afford pure Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate as a crystalline solid.

Causality and Expertise:

  • Choice of Reactants: Ethyl cyanoacetate and malononitrile are active methylene compounds that readily undergo condensation reactions. Elemental sulfur serves as the sulfur source for the isothiazole ring.

  • Base Catalyst: Triethylamine is used as a base to deprotonate the active methylene compounds, initiating the reaction cascade. It also facilitates the Thorpe-Ziegler cyclization of the dinitrile intermediate.[5]

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Reaction Control: The reaction is performed under reflux to ensure a sufficient reaction rate. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Part 2: Synthesis of this compound

This step involves the selective hydrolysis of the 3-cyano group to a 3-carboxamide. The use of concentrated sulfuric acid at a controlled temperature is a standard method for this transformation, as it protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[3][6]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate211.2210.56 gFrom Step 1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Ice-~200 gFor quenching
Sodium Bicarbonate (sat. aq. solution)84.01As neededFor neutralization

Protocol:

  • In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add Ethyl 4-amino-3-cyanoisothiazole-5-carboxylate (10.56 g, 0.05 mol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with constant stirring.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven at 60 °C to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Causality and Expertise:

  • Selective Hydrolysis: The conditions (concentrated sulfuric acid, room temperature) are chosen to favor the partial hydrolysis of the nitrile to an amide. The ester group is less reactive under these conditions. Complete hydrolysis to the carboxylic acid would typically require higher temperatures.[7][8]

  • Reaction Quenching: Pouring the reaction mixture onto ice serves to rapidly dilute the acid and dissipate the heat generated, preventing unwanted side reactions.

  • Neutralization: Sodium bicarbonate is used to neutralize the excess sulfuric acid and precipitate the product, which may be soluble in a strongly acidic solution.

Mechanistic Insights

The formation of the isothiazole ring in Step 1 is proposed to proceed through a Thorpe-Ziegler cyclization of an in-situ formed dinitrile intermediate.

G cluster_step1 Step 1: Base-catalyzed condensation cluster_step2 Step 2: Attack on Sulfur cluster_step3 Step 3: Dimerization & Dinitrile Formation cluster_step4 Step 4: Thorpe-Ziegler Cyclization cluster_step5 Step 5: Tautomerization Methylene_Compounds Active Methylene Compounds Carbanion Carbanion Formation Methylene_Compounds->Carbanion -H+ Methylene_Compounds->Carbanion Base Base (Et3N) Base->Methylene_Compounds Thiolate_Intermediate Thiolate Intermediate Carbanion->Thiolate_Intermediate + S8 Carbanion->Thiolate_Intermediate Sulfur S8 Sulfur->Carbanion Dinitrile_Precursor Dinitrile Precursor Thiolate_Intermediate->Dinitrile_Precursor Thiolate_Intermediate->Dinitrile_Precursor Cyclized_Intermediate Cyclized Intermediate (Imino-nitrile) Dinitrile_Precursor->Cyclized_Intermediate Intramolecular attack Dinitrile_Precursor->Cyclized_Intermediate Final_Intermediate Ethyl 4-amino-3-cyano- isothiazole-5-carboxylate Cyclized_Intermediate->Final_Intermediate Tautomerization Cyclized_Intermediate->Final_Intermediate

Caption: Proposed mechanism for isothiazole formation.

References

  • Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... - ResearchGate. Available at: [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of isothiazoles. - ResearchGate. Available at: [Link]

  • Thorpe‐Ziegler type reaction to synthesise... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • Synthesis of isothiazole‐purine analogues via Thorpe–Ziegler... - ResearchGate. Available at: [Link]

  • Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur - MDPI. Available at: [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. Available at: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]

  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives - Science of Synthesis. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis - Organic Syntheses. Available at: [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents.

Sources

Application Note & Protocols: A Framework for Evaluating Novel Thiazole Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Topic: Characterizing the Kinase Inhibitory Potential of Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate and Related Novel Thiazole Analogs.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in many of these areas. A key chemical scaffold that has emerged in this field is the thiazole ring. Thiazole derivatives are present in numerous bioactive molecules and have been successfully developed into potent kinase inhibitors, such as Dasatinib, a pan-Src family kinase inhibitor.[2]

This document provides a comprehensive guide for the initial characterization of novel thiazole-based compounds, using Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate as a representative example. While specific biological data for this exact molecule is not yet prevalent in public literature, its structural motifs suggest potential interactions with kinase active sites. We will outline a strategic, multi-platform approach to assess its inhibitory activity, applicable to any novel small molecule with suspected kinase-modulating properties.

PART 1: Foundational Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from a donor molecule (typically ATP) to a substrate (a peptide or protein). An inhibitor will reduce the rate of this phosphotransfer. The choice of assay technology is critical and depends on factors such as the specific kinase, throughput requirements, and the nature of the test compound.[3] Below, we discuss three industry-standard, homogeneous (no-wash) assay formats that are highly amenable to high-throughput screening (HTS).[4]

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] It is a universal platform suitable for virtually any kinase.[7][8] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[9] A potent inhibitor will result in a low luminescent signal.

Causality Behind the Choice: The ADP-Glo™ assay is an excellent primary screening choice due to its high sensitivity and broad applicability across different kinase families and ATP concentrations (up to 1mM).[6] This is particularly useful when the ATP Km of the kinase is high.

HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

HTRF® is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][10] In a typical kinase assay format, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used.[11][12] When the kinase phosphorylates the substrate, the antibody binds. This brings the europium donor and a streptavidin-conjugated acceptor (like XL665) into close proximity, allowing FRET to occur upon excitation.[1][10] The resulting FRET signal is proportional to the amount of phosphorylated substrate.

Causality Behind the Choice: HTRF® assays are known for their low background and high signal-to-background ratios, making them very robust for HTS.[13] The ratiometric detection method (comparing donor and acceptor emission) minimizes interference from assay components or colored compounds.[4]

Z'-LYTE™ FRET-Based Kinase Assay

The Z'-LYTE™ assay platform utilizes a FRET-based peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein).[14][15] The assay principle relies on the differential sensitivity of phosphorylated versus non-phosphorylated peptides to proteolytic cleavage.[15] After the kinase reaction, a site-specific protease is added that cleaves only the non-phosphorylated peptides, disrupting FRET.[14] Therefore, high FRET indicates high kinase activity (phosphorylated, protected peptide), while low FRET indicates low kinase activity (non-phosphorylated, cleaved peptide).

Causality Behind the Choice: A key advantage of the Z'-LYTE™ assay is its ability to distinguish true kinase inhibitors from compounds that might inhibit the coupling enzyme (protease), thereby reducing false positives.[14] An emission ratio is calculated, which normalizes the data and provides a robust readout.[16]

PART 2: Experimental Protocols & Workflows

Here we provide a generalized protocol for screening a novel compound like Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. The specific concentrations of kinase, substrate, and ATP must be optimized for each kinase-substrate pair.

Initial Compound Handling and Dilution
  • Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate) in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

Expert Insight: Maintaining a consistent, low percentage of DMSO in the final reaction (typically ≤1%) is crucial to avoid solvent-induced inhibition of the kinase.[3]

Generalized Kinase Assay Protocol (384-well plate format)

This protocol is a template. Volumes and incubation times should be adapted based on the chosen assay technology (ADP-Glo™, HTRF®, or Z'-LYTE™) and the specific kinase.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate/ATP mix according to the manufacturer's guidelines for the chosen assay kit.

  • Compound Addition: Add test compound dilutions to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Addition: Add the kinase solution to all wells except the "no enzyme" controls.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.[17]

  • Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for the optimized duration (e.g., 60 minutes) at the optimal temperature (e.g., room temperature or 30°C).

  • Stop and Detect: Add the detection reagents as per the specific assay protocol (e.g., ADP-Glo™ Reagent, HTRF® detection mix, or Z'-LYTE™ Development Reagent).

  • Detection Incubation: Incubate for the recommended time to allow the detection reaction to stabilize.

  • Read Plate: Measure the signal (luminescence or fluorescence) on a compatible plate reader.

Workflow Diagram

Caption: High-throughput screening workflow for a novel kinase inhibitor.

PART 3: Data Analysis and Interpretation

Data Normalization

To determine the percent inhibition, the raw data must be normalized using the control wells:

  • 0% Inhibition (High Signal for ADP-Glo™, HTRF®; Low Ratio for Z'-LYTE™): Corresponds to the "DMSO only" control wells (maximum kinase activity).

  • 100% Inhibition (Low Signal for ADP-Glo™, HTRF®; High Ratio for Z'-LYTE™): Corresponds to the "no enzyme" or a potent control inhibitor well (background signal).

The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. This is a key metric of a compound's potency. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: Representative IC50 Data Table
CompoundTarget KinaseAssay PlatformIC50 (nM)
Test Compound A Kinase XADP-Glo™85
Test Compound A Kinase YADP-Glo™>10,000
Staurosporine (Control) Kinase XADP-Glo™5
Test Compound B Kinase ZHTRF®250
Dasatinib (Control) Kinase ZHTRF®15

Trustworthiness through Self-Validation: Including a known, potent inhibitor (like Staurosporine or Dasatinib) in every assay plate is critical.[2] It serves as a positive control, validating that the assay system is performing as expected and providing a benchmark for the potency of the test compound.

Kinase Signaling Pathway Context

Kinase_Cascade cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., Src) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Phosphorylates TF Transcription Factor Kinase_C->TF Phosphorylates Inhibitor Thiazole Compound (Test Inhibitor) Inhibitor->Kinase_A Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: A generic kinase signaling cascade illustrating a potential point of inhibition.

Conclusion

The framework presented here provides a robust and scientifically rigorous approach to evaluating the kinase inhibitory potential of novel chemical entities like Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. By employing established, high-quality assay platforms such as ADP-Glo™, HTRF®, and Z'-LYTE™, researchers can confidently generate reproducible data on compound potency and selectivity. The thiazole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and a systematic screening cascade as outlined is the first critical step in translating a promising molecule into a potential therapeutic.

References

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Technologies to Study Kinases. East Port Praha. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. ResearchGate. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. PubMed. [Link]

  • Ethyl 4-amino-2-(phenylamino)-thiazole-5-carboxylate. PubChem. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC, NIH. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Effects of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The isothiazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the potential anticancer effects of a novel isothiazole derivative, Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. The following protocols are designed to systematically assess the compound's cytotoxic and cytostatic activities, elucidate its mechanism of action, and provide a basis for further preclinical development. The experimental workflow is structured to progress from broad initial screenings to more focused mechanistic studies.

Experimental Workflow Overview

The evaluation of a novel anticancer compound necessitates a multi-faceted approach. The proposed workflow begins with an initial assessment of cytotoxicity across a panel of cancer cell lines. Positive hits from this initial screen are then subjected to more detailed analyses to understand the mode of cell death, effects on cell cycle progression, and the underlying molecular pathways. Finally, promising in vitro results can be validated in in vivo models.

Anticancer Evaluation Workflow Experimental Workflow for Anticancer Drug Evaluation cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Initial_Screening Cytotoxicity Screening (MTT Assay) Broad Panel of Cancer Cell Lines Dose_Response IC50 Determination Initial_Screening->Dose_Response Identify potent candidates Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Investigate mechanism Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Dose_Response->Cell_Cycle Investigate mechanism Western_Blot Molecular Pathway Analysis (Western Blotting) Apoptosis_Assay->Western_Blot Elucidate signaling Cell_Cycle->Western_Blot Elucidate signaling Xenograft_Model Human Tumor Xenograft Model in Immunodeficient Mice Western_Blot->Xenograft_Model Confirm in vivo efficacy Efficacy_Toxicity Evaluation of Therapeutic Efficacy and Systemic Toxicity Xenograft_Model->Efficacy_Toxicity

Caption: A streamlined workflow for the comprehensive evaluation of a novel anticancer compound.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines from different tissue origins should be used to identify potential tumor-type specificity.[3][4][5]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Cell LineTissue of OriginSeeding Density (cells/well)
MCF-7Breast Adenocarcinoma8,000
MDA-MB-231Breast Adenocarcinoma8,000
A549Lung Carcinoma5,000
HCT116Colon Carcinoma7,000
HeLaCervical Adenocarcinoma6,000

Table 1: Recommended Human Cancer Cell Lines for Initial Screening.

Phase 2: Elucidation of the Mechanism of Action

Once the cytotoxic potential of the compound is established, the next crucial step is to understand how it induces cell death and inhibits proliferation.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

QuadrantCell PopulationAnnexin V StainingPI Staining
Lower LeftViableNegativeNegative
Lower RightEarly ApoptoticPositiveNegative
Upper RightLate Apoptotic/NecroticPositivePositive
Upper LeftNecroticNegativePositive

Table 2: Interpretation of Annexin V/PI Staining Results.

Cell Cycle Analysis

This analysis determines whether the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11] This is commonly done by staining the DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.[12]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[11]

Cell_Cycle_Control cluster_checkpoints Potential Arrest Points G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 G1_Arrest G1_Arrest S_Arrest S_Arrest G2M_Arrest G2M_Arrest

Caption: Key checkpoints in the cell cycle where a compound can induce arrest.

Western Blot Analysis of Key Signaling Pathways

To delve deeper into the molecular mechanism, Western blotting can be employed to assess the expression and activation of key proteins involved in apoptosis and cell cycle regulation.[14][15]

Potential Pathways to Investigate:

  • Apoptosis Pathway:

    • Intrinsic (Mitochondrial) Pathway: Bax, Bcl-2, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

    • Extrinsic (Death Receptor) Pathway: Fas, FADD, Cleaved Caspase-8.

  • Cell Cycle Regulation:

    • G1/S Transition: Cyclin D1, CDK4, p21, p27.

    • G2/M Transition: Cyclin B1, CDK1.

  • Survival Pathways:

    • PI3K/Akt Pathway: p-Akt, Akt.

    • MAPK/ERK Pathway: p-ERK, ERK.[16]

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Phase 3: In Vivo Antitumor Efficacy

Promising in vitro results should be validated in an in vivo model to assess the compound's therapeutic potential in a more complex biological system.[17]

Human Tumor Xenograft Model

Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for in vivo anticancer drug screening.[18][19][20]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, and perform histological analysis of major organs.

Conclusion

This comprehensive experimental framework provides a systematic approach to evaluate the anticancer potential of this compound. By progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can build a robust data package to support the further development of this novel compound as a potential therapeutic agent.

References

  • Shin, J. H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 277–282. [Link]

  • Tantawy, A. S., et al. (2020). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2283. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(2), 403-412. [Link]

  • Chen, C. H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(25), 15449–15458. [Link]

  • PubChem. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [Link]

  • Melior Discovery. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • National Institutes of Health. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(35), 21568-21578. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Inamdar, S., & Rawal, R. K. (2021). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds I (pp. 57-89). Elsevier. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

  • Frontiers Media. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 968593. [Link]

  • National Institutes of Health. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Molecules, 26(7), 2008. [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 203-220. [Link]

  • Melior Discovery. Cell Line-Derived Xenograft (CDX) Models. [Link]

  • Semantic Scholar. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. [Link]

  • National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 106, 25.9.1-25.9.13. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PubChem. Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. [Link]

  • National Institutes of Health. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs, 13(4), 1860–1876. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 54871. [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]

  • ResearchGate. (2021). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. [Link]

  • protocols.io. (2023). MTT (Assay protocol. [Link]

  • National Institutes of Health. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3096. [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9831. [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • PubMed. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 79, 1-13. [Link]

Sources

Application Notes and Protocols: Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate as a Novel Scaffold for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] The success of any HTS campaign is critically dependent on the quality and diversity of the screening library. This document provides a detailed guide to the potential application of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate as a foundational scaffold for the development of novel compound libraries aimed at high-throughput screening. Isothiazole derivatives are known to possess a wide range of biological activities, making them attractive starting points for medicinal chemistry programs.[3] We present here a hypothetical, yet scientifically grounded, framework for utilizing this specific isothiazole scaffold in a typical kinase inhibitor screening cascade, from library design and primary screening to hit validation.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring is a five-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antiviral, anti-inflammatory, and protease inhibitory activities.[3] The structural rigidity and potential for multi-point functionalization of the isothiazole core make it an excellent scaffold for the construction of compound libraries with diverse chemical and spatial properties.[4][]

This compound (CAS 54968-74-0) presents several key features for library development[6]:

  • Multiple Functionalization Points: The amino, aminocarbonyl, and carboxylate groups offer distinct handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space.

  • Potential for Privileged Substructure Mimicry: The arrangement of hydrogen bond donors and acceptors on the isothiazole ring can mimic interactions of known pharmacophores, increasing the probability of identifying hits for various biological targets.

  • Favorable Physicochemical Properties: The core scaffold possesses a molecular weight of 215.23 g/mol , providing a solid foundation for building a library of drug-like molecules that adhere to established guidelines such as Lipinski's Rule of Five.[6]

This guide will use the discovery of novel protein kinase inhibitors as a representative example to illustrate the application of an this compound-based library in a high-throughput screening campaign.

High-Throughput Screening (HTS): A Workflow Overview

High-throughput screening involves the automated testing of large numbers of compounds against a specific biological target. The goal is to identify "hits"—compounds that modulate the activity of the target in a desired manner.[7] HTS campaigns are typically organized as a cascade of assays, starting with a broad primary screen, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[8]

There are two main categories of HTS assays:

  • Biochemical Assays: These are target-based assays that measure the direct effect of a compound on a purified biological molecule, such as an enzyme or receptor.[1][2] They are generally robust and reproducible, making them ideal for primary screening.

  • Cell-Based Assays: These assays are conducted in living cells and measure a compound's effect on a cellular process or pathway.[9][10][11] They provide more biologically relevant data but can be more complex and variable than biochemical assays.

A successful HTS campaign requires careful assay development and validation to ensure a high signal-to-noise ratio and minimize false positives and negatives.[12][13]

Application in Kinase Inhibitor Discovery: A Hypothetical HTS Campaign

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The following sections outline a hypothetical HTS campaign to identify inhibitors of a generic tyrosine kinase using a library derived from the this compound scaffold.

Library Design and Synthesis

The core scaffold can be elaborated into a diverse screening library through parallel synthesis. The amino and carboxylate groups are prime candidates for modification. For example:

  • The 4-amino group can be acylated or reductively aminated with a diverse set of aldehydes or carboxylic acids.

  • The 5-carboxylate group can be converted to a variety of amides by coupling with a library of primary and secondary amines.

This combinatorial approach can rapidly generate thousands of distinct molecules, each with unique steric and electronic properties, for screening.

Primary Screening: A Fluorescence-Based Biochemical Assay

For the primary screen, a fluorescence-based assay is often preferred due to its sensitivity, speed, and amenability to automation.[14][15][16] A common format for kinase assays is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. The peptide is labeled with a FRET acceptor, and an antibody that specifically recognizes the phosphorylated peptide is labeled with a FRET donor. In the presence of kinase activity, the peptide is phosphorylated, allowing the antibody to bind. This brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent phosphorylation, leading to a decrease in the FRET signal.

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen for Kinase Inhibitors (TR-FRET)

Objective: To identify compounds from the isothiazole-based library that inhibit the activity of the target kinase.

Materials:

  • Target kinase (purified, recombinant)

  • Substrate peptide (biotinylated, with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Anti-phospho-substrate antibody (terbium-labeled)

  • Streptavidin-d2 (FRET acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Compound library plates (384-well, with compounds dissolved in DMSO)

  • Control inhibitor (e.g., Staurosporine)

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate peptide, and ATP in assay buffer at 2X the final desired concentration.

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plates into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and the control inhibitor for positive controls.

  • Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate peptide solution to each well.

  • Initiation of Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix (containing the anti-phospho-substrate antibody and streptavidin-d2 in detection buffer) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

  • Calculate the Z'-factor for the assay plate to assess its quality. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[17]

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Dose-Response Confirmation and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50 value).

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the same TR-FRET assay as in the primary screen, but with the serially diluted compounds.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Cell-Based Orthogonal Assay

Objective: To validate the activity of confirmed hits in a more physiologically relevant context.

Principle: A common cell-based assay for kinase inhibitors is to measure the inhibition of phosphorylation of a downstream target in a cell line that overexpresses the kinase of interest. This can be done using techniques like Western blotting or a cell-based ELISA.

Procedure (Cell-Based ELISA Example):

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hit compounds for a specified period (e.g., 2 hours).

  • Lyse the cells and transfer the lysates to an ELISA plate coated with an antibody that captures the downstream target protein.

  • Detect the phosphorylated form of the target protein using a specific primary antibody against the phosphorylated epitope, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.

  • Measure the signal using a plate reader. A decrease in signal indicates inhibition of the kinase in the cellular context.

Data Presentation and Visualization

Table 1: Hypothetical Primary HTS Campaign Summary

ParameterValue
Library Size10,000 compounds
Primary Hit Rate0.8%
Number of Primary Hits80
Confirmed Hits (IC50 < 10 µM)25
Hits Active in Cell-Based Assay10

Table 2: Hypothetical Dose-Response Data for a Confirmed Hit

Compound IDKinase Assay IC50 (µM)Cell-Based Assay IC50 (µM)
EAI-0010.251.5
EAI-0021.2>20
EAI-0030.85.2

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Library Generation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation Scaffold Ethyl 4-amino-3-(aminocarbonyl) isothiazole-5-carboxylate Library Diverse Compound Library (10,000+ compounds) Scaffold->Library Parallel Synthesis PrimaryScreen Primary HTS Assay (e.g., TR-FRET Kinase Assay) Library->PrimaryScreen Hit_ID Hit Identification (>50% Inhibition) PrimaryScreen->Hit_ID DoseResponse Dose-Response Assay (IC50 Determination) Hit_ID->DoseResponse Orthogonal Orthogonal Assay (e.g., Cell-Based Assay) DoseResponse->Orthogonal ConfirmedHits Confirmed Hits Orthogonal->ConfirmedHits

Caption: A typical workflow for a high-throughput screening campaign.

Diagram 2: Hypothetical Kinase Signaling Pathway

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Isothiazole-based Inhibitor (Hit Compound) Inhibitor->Kinase

Caption: A simplified diagram of a kinase signaling pathway and the point of inhibition.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel compound libraries for high-throughput screening. Its chemical tractability allows for the creation of large, diverse collections of molecules suitable for screening against a wide range of biological targets. The provided protocols and workflows, while centered on a hypothetical kinase inhibitor screen, offer a general framework that can be adapted for other target classes. By leveraging robust HTS technologies and sound assay design principles, libraries built from this isothiazole core can serve as a valuable starting point for the discovery of new therapeutic agents.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). MDPI.
  • High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • High-Throughput Inhibitor Assays and Screening.
  • Assessing the Scaffold Diversity of Screening Libraries.
  • High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF.
  • Scaffold-Based Libraries Versus Make-on-Demand Space: A Comparative Assessment of Chemical Content. PubMed.
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
  • Scaffolds and Scaffold-based Compound Library. BOC Sciences.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. NIH.
  • Scaffold Libraries. HTS Biochemie.
  • Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Basics of Enzym
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Ethyl 4-amino-3-(aminocarbonyl)
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

Sources

analytical methods for characterizing Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analytical Characterization of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Authored by: A Senior Application Scientist
Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antineoplastic properties.[1][2] this compound (CAS: 54968-74-0) is a highly functionalized isothiazole derivative. Its structural features, including an amino group, a primary amide, and an ethyl ester, suggest its potential as a versatile intermediate for the synthesis of novel pharmaceutical agents.[3][4]

Given its potential role in drug discovery and development, a robust and comprehensive analytical strategy is imperative to ensure its identity, purity, and quality. The absence of extensive published analytical methods for this specific molecule necessitates the development of a foundational characterization workflow.[5] This guide provides a suite of detailed analytical protocols designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established principles for small molecule characterization and are designed to be self-validating, ensuring scientific rigor and trustworthiness. We will detail methods for unambiguous structural elucidation, quantitative purity assessment, and physicochemical characterization.

Compound Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is the first step in its analytical characterization. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate[5]
Synonym(s) Ethyl 4-amino-3-(aminocarbonyl)-5-isothiazolecarboxylate[3]
CAS Number 54968-74-0[3][6]
Molecular Formula C₇H₉N₃O₃S[7]
Molecular Weight 215.23 g/mol [7]
InChIKey CFOLRWLXDGELQE-UHFFFAOYSA-N[3]
Melting Point 203-204 °C[6]
Physical Form Solid[8]
Integrated Analytical Workflow

The characterization of a novel compound is a multi-faceted process where orthogonal analytical techniques are employed to build a complete profile of the molecule. The following workflow provides a logical sequence for the comprehensive analysis of this compound.

Analytical_Workflow cluster_0 PART 1: Structural Elucidation cluster_1 PART 2: Purity & Assay cluster_2 PART 3: Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS High-Resolution MS (HRMS) NMR->MS Confirms Molecular Formula FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC RP-HPLC-UV (Purity, Assay) FTIR->HPLC Proceed if Structure is Confirmed MP Melting Point Analysis HPLC->MP Correlates Purity Report Certificate of Analysis (CoA) MP->Report Final Data Consolidation

Caption: Overall workflow for the analytical characterization of the target compound.

PART 1: STRUCTURAL ELUCIDATION & CONFIRMATION

The primary objective is to unequivocally confirm the chemical structure. A combination of NMR, Mass Spectrometry, and FTIR spectroscopy provides orthogonal data to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule with exchangeable protons (-NH₂, -CONH₂), using a solvent like DMSO-d₆ is crucial as it slows the proton exchange rate, allowing for their observation.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Based on the structure and data from analogous isothiazole and thiazole compounds, the following spectral features are anticipated.[9][10][11]

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Ethyl -CH₃~1.3~14Triplet (J ≈ 7.1 Hz)
Ethyl -CH₂~4.3~61Quartet (J ≈ 7.1 Hz)
4-NH₂~8.0-8.5N/ABroad singlet, D₂O exchangeable
3-CONH₂~7.5 and ~7.8N/ATwo broad singlets, D₂O exchangeable
Isothiazole C3N/A~160Carbonyl of amide attached here
Isothiazole C4N/A~100-110Carbon bearing the amino group
Isothiazole C5N/A~155-165Carbon attached to the ester
Ester C=ON/A~162
Amide C=ON/A~165
Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition (molecular formula). Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion, typically observed as [M+H]⁺ in positive ion mode.[12]

Predicted HRMS Data:

AdductMolecular FormulaCalculated m/z
[M+H]⁺[C₇H₁₀N₃O₃S]⁺216.04375
[M+Na]⁺[C₇H₉N₃NaO₃S]⁺238.02569

Note: Predicted m/z values are sourced from PubChemLite.[5]

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at ~1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive ESI mode.

  • Instrument: An ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Infusion Parameters:

    • Ionization Mode: ESI, Positive.

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Mass Range: 50 - 500 m/z.

  • Data Analysis: Calibrate the instrument using a known standard immediately before analysis. Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This method is excellent for confirming the presence of the amine, amide, and ester groups in the target compound.[13]

Expected Characteristic FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine & Amide)Stretching3400 - 3100 (multiple bands)
C-H (Alkyl)Stretching2980 - 2850
C=O (Ester)Stretching~1710 - 1690
C=O (Amide I)Stretching~1660 - 1640
N-H (Amide II)Bending~1620 - 1580
C=N / C=C (Ring)Stretching~1550 - 1450
C-SStretching~750 - 650
Protocol: FTIR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically perform the background subtraction. Identify and label the major absorption bands and correlate them to the expected functional groups.

PART 2: PURITY AND ASSAY DETERMINATION

Once the structure is confirmed, the next critical step is to determine the purity of the material. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose.[14][15]

Reverse-Phase HPLC with UV Detection

Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The target molecule possesses moderate polarity and a UV chromophore (the isothiazole ring), making it ideally suited for analysis by RP-HPLC with a UV detector. A gradient elution is proposed to ensure that any potential impurities, which may have significantly different polarities, are eluted and resolved from the main peak.

HPLC_Protocol cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_sample 1. Prepare Sample (0.5 mg/mL in Acetonitrile) prep_mobile 2. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile inject 3. Inject 5 µL onto HPLC prep_mobile->inject separate 4. Gradient Separation (5% to 95% B over 20 min) inject->separate detect 5. UV Detection at 286 nm separate->detect sst 6. Verify System Suitability (Tailing, Resolution, etc.) detect->sst purity 7. Calculate Purity (% Area Normalization) sst->purity report 8. Generate Report purity->report

Sources

Application Note: Structural Elucidation of Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole Derivatives

Thiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate, featuring amino, carbamoyl, and ester functional groups, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is a critical first step in the discovery and development process, ensuring the unequivocal identification of the target molecule. This application note outlines the principles and methodologies for achieving this through the synergistic application of NMR and mass spectrometry.

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate are summarized in the table below. These predictions are based on the analysis of substituent effects on the thiazole ring and typical values for the ethyl ester, amino, and carbamoyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-CH₃1.20 - 1.40 (t, 3H)14.0 - 15.0
-CH₂-CH₃4.10 - 4.30 (q, 2H)60.0 - 62.0
C3-CONH₂7.20 - 7.50 (br s, 2H)165.0 - 167.0
C4-NH₂8.00 - 8.30 (br s, 2H)-
C3-Thiazole-110.0 - 115.0
C4-Thiazole-155.0 - 158.0
C5-Thiazole-140.0 - 145.0
C5-COOEt-160.0 - 162.0

Note: br s = broad singlet, t = triplet, q = quartet. Chemical shifts are referenced to TMS (0 ppm). The broadness of the NH₂ and CONH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is the recommended technique for the mass spectrometric analysis of this compound. The expected molecular weight and key fragments are outlined below.

Table 2: Predicted m/z Values for Key Ions in ESI-MS

IonPredicted m/zDescription
[M+H]⁺217.04Protonated molecular ion
[M+Na]⁺239.02Sodium adduct
[M-OC₂H₅]⁺172.01Loss of the ethoxy group
[M-CONH₂]⁺173.03Loss of the carbamoyl group

Experimental Protocols

The following sections provide detailed, step-by-step protocols for acquiring high-quality NMR and mass spectrometry data for ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical for obtaining well-resolved NMR spectra, especially for compounds with exchangeable protons.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to slow down the exchange of N-H protons, allowing for their observation.[3]

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

    • Acquire a ¹³C NMR spectrum with proton decoupling:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 2 seconds

    • (Optional) Perform 2D NMR experiments such as COSY and HSQC to aid in the complete assignment of proton and carbon signals.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock H1 ¹H NMR Acquisition lock->H1 C13 ¹³C NMR Acquisition H1->C13 D2 2D NMR (Optional) C13->D2 process Fourier Transform & Phase Correction D2->process integrate Integration & Peak Picking process->integrate analyze Spectral Analysis integrate->analyze

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound, minimizing fragmentation in the source and providing a clear molecular ion peak.[4][5]

Protocol for ESI-MS Data Acquisition:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.

  • Instrument Setup (ESI-QTOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the instrument to positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the protonated molecular ion (m/z 217.04) to induce fragmentation and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern can provide valuable insights into the molecule's structure.[6][7][8][9]

Diagram 2: ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in Mobile Phase stock->dilute infuse Infuse Sample dilute->infuse optimize Optimize Source Parameters infuse->optimize full_scan Full Scan MS optimize->full_scan msms Tandem MS (MS/MS) on [M+H]⁺ full_scan->msms identify_ion Identify Molecular Ion msms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for ESI-MS analysis.

Data Interpretation and Troubleshooting

¹H NMR:

  • Integration: The integral ratios should correspond to the number of protons in each environment (e.g., 3H for the methyl group, 2H for the methylene group).

  • Multiplicity: The splitting patterns (singlet, triplet, quartet) provide information about neighboring protons.

  • Troubleshooting: Poorly resolved spectra may be due to low sample concentration, poor shimming, or the presence of paramagnetic impurities. Broadening of NH peaks can be addressed by gentle heating of the sample or by performing a D₂O exchange experiment.

¹³C NMR:

  • Chemical Shift: The position of the signals is indicative of the carbon's electronic environment. Carbonyl carbons will be the most downfield.

  • Troubleshooting: Low signal-to-noise can be improved by increasing the number of scans or using a more concentrated sample.

Mass Spectrometry:

  • Molecular Ion: The presence of the [M+H]⁺ ion confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragments observed in the MS/MS spectrum should be consistent with the proposed structure. For example, the loss of 45 Da would correspond to the ethoxy group of the ester.

  • Troubleshooting: A weak or absent molecular ion signal may indicate in-source fragmentation. This can be mitigated by reducing the cone voltage. The presence of multiple adducts ([M+Na]⁺, [M+K]⁺) can be minimized by using high-purity solvents.

Conclusion

The combination of NMR and mass spectrometry provides a powerful and definitive approach for the structural elucidation of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. The protocols and predicted data presented in this application note serve as a robust guide for researchers in the field of synthetic and medicinal chemistry. By following these methodologies, scientists can confidently confirm the identity and purity of their synthesized compounds, a crucial step in the advancement of drug discovery and development programs.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Supporting Information for [Article Title]. The Royal Society of Chemistry. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. ResearchGate. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PubMed Central. [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]

  • Supporting Information for [Article Title]. The Royal Society of Chemistry. [Link]

  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. PubMed Central. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

Sources

Application Notes & Protocols: A Medicinal Chemist's Guide to Developing Derivatives of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping the Potential of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties, stemming from the adjacent sulfur and nitrogen heteroatoms, allow it to serve as a versatile pharmacophore in drugs targeting a wide range of conditions, including cancer, inflammation, and viral infections.[3][4][5] This guide focuses on a specific, highly functionalized starting block: Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate . The strategic arrangement of an amino group, a primary amide, and an ethyl ester on this core presents a rich platform for systematic chemical exploration and the development of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a strategic workflow from initial library design and synthesis to biological screening and structure-activity relationship (SAR) analysis. The protocols provided are designed to be robust and reproducible, offering both step-by-step instructions and the critical rationale behind key experimental choices, empowering research teams to accelerate their discovery programs.

Part 1: Strategic Framework for Library Development

A successful drug discovery campaign begins with a well-defined strategy. The core scaffold, this compound, offers three primary vectors for chemical diversification. Our strategy is to systematically explore the chemical space around each of these points to build a focused library of derivatives.

Key Diversification Points:

  • R1 (Acylation/Alkylation of the 4-amino group): Modification at this position can significantly influence interactions with target proteins, modulate solubility, and alter the molecule's electronic profile.

  • R2 (Modification of the 3-aminocarbonyl group): While less straightforward, this primary amide can be a target for dehydration to a nitrile or potential N-alkylation under specific conditions, offering unique structural changes.

  • R3 (Modification of the 5-carboxylate group): The ethyl ester is readily hydrolyzed to a carboxylic acid, which can then be coupled with a diverse range of amines to introduce a vast array of chemical functionalities. This is often a primary focus for modulating pharmacokinetic properties.

G cluster_0 Core Scaffold & Derivatization Strategy cluster_1 Diversification Points Core Ethyl 4-amino-3-(aminocarbonyl) isothiazole-5-carboxylate R1 R1: 4-Amino Group (N-Acylation, N-Alkylation) Core->R1 Vector 1 R2 R2: 3-Amide Group (Dehydration, N-Alkylation) Core->R2 Vector 2 R3 R3: 5-Ester Group (Amide Coupling) Core->R3 Vector 3

Caption: Strategic points for diversification on the core isothiazole scaffold.

Part 2: Synthesis and Characterization Protocols

The integrity of any screening campaign relies on the quality of the chemical matter. The following protocols provide detailed, field-proven methods for the synthesis, purification, and characterization of the derivative library.

Protocol 1: Library Synthesis via Parallel Acylation (R1 Diversification)

This protocol details the N-acylation of the 4-amino group using a parallel synthesis approach to rapidly generate a diverse set of amides.

Rationale: N-acylation is a robust and high-yielding reaction.[6][7] Using acyl chlorides or anhydrides allows for a straightforward reaction setup that is amenable to parallel synthesis formats (e.g., 24 or 96-well plates), significantly increasing throughput. Pyridine is used as a mild base to scavenge the HCl generated when using acyl chlorides.

Materials:

  • This compound (Starting Material)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • A diverse set of acyl chlorides or carboxylic acids/coupling agents (e.g., HATU, HOBt/EDC)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels (e.g., Radleys Carousel or 96-well deep-well plates)

Step-by-Step Procedure:

  • Preparation: In each reaction vessel, dissolve the starting material (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (1.5 eq) to each vessel and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: In a separate plate or set of vials, prepare solutions of diverse acyl chlorides (1.2 eq) in anhydrous DCM. Add the corresponding acylating agent solution to each reaction vessel.

  • Reaction: Seal the reaction plate/vessels and allow to stir at room temperature for 4-16 hours.

    • Self-Validation: Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS to confirm the consumption of starting material and formation of the desired product mass.

  • Work-up: Upon completion, add saturated aqueous sodium bicarbonate solution to quench the reaction. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude products are then purified using an appropriate method such as automated flash chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each derivative by LC-MS and ¹H NMR spectroscopy. Store compounds as DMSO stock solutions for biological testing.

Protocol 2: Ester Hydrolysis and Amide Coupling (R3 Diversification)

This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled to a library of amines.

Rationale: Converting the ester to a carboxylic acid creates a versatile handle for amide bond formation, one of the most important reactions in medicinal chemistry.[8][9] Peptide coupling reagents like HATU are highly efficient and minimize racemization or other side reactions, making them ideal for library synthesis.

Materials:

  • Synthesized R1-diversified library (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • THF/Water solvent system

  • 1M HCl

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • A diverse library of primary and secondary amines

Step-by-Step Procedure:

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Self-Validation: Monitor the reaction by LC-MS to confirm the disappearance of the starting ester.

  • Once complete, acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude acid, which is often used directly in the next step.

Step B: Amide Coupling

  • In parallel reaction vessels, dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the acid.

  • Add the corresponding amine from your library (1.2 eq) to each vessel.

  • Reaction: Seal the vessels and stir at room temperature for 6-18 hours.

  • Self-Validation & Work-up: Monitor a representative reaction by LC-MS. Once complete, dilute the reaction mixtures with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify via automated flash chromatography or preparative HPLC. Confirm structure and purity by LC-MS and ¹H NMR.

Part 3: Biological Evaluation & Screening Cascade

Identifying promising drug candidates requires a tiered and logical screening approach. This cascade is designed to efficiently identify potent and selective compounds while eliminating unsuitable ones early in the process.

G Start Synthesized Library (~100-500 Compounds) HTS Primary HTS Assay (e.g., Enzyme Inhibition @ 10 µM) Start->HTS Hit_Selection Hit Selection (>50% Inhibition) HTS->Hit_Selection Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Hits SAR_Analysis SAR Analysis & Iteration Hit_Selection->SAR_Analysis Inactives Potency_Check Potency Check (IC50 < 1 µM) Dose_Response->Potency_Check Secondary_Assay Secondary / Orthogonal Assay (Confirm Mechanism) Potency_Check->Secondary_Assay Potent Hits Potency_Check->SAR_Analysis Weak Hits ADMET Early ADMET Profiling (Solubility, Stability, Permeability) Secondary_Assay->ADMET Confirmed Hits ADMET->SAR_Analysis

Caption: A tiered screening cascade for hit identification and validation.

Protocol 3: High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol provides a general framework for a primary HTS campaign, which should be adapted to the specific biological target.[10][11][12][13]

Rationale: HTS allows for the rapid evaluation of thousands of compounds in parallel, making it a cornerstone of modern inhibitor discovery.[11] A single-point concentration screen is used to efficiently identify initial "hits" from the library. Fluorescence-based assays are common due to their sensitivity and compatibility with automated workflows.[12][13]

Materials:

  • Target enzyme and substrate

  • Assay buffer

  • 384-well assay plates (black, low-volume)

  • Compound library in DMSO stock solutions

  • Positive control inhibitor

  • Automated liquid handlers and plate readers

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound stock solution (typically 10 mM in DMSO) into the assay plates to achieve a final screening concentration of 10 µM. Also plate positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Enzyme Addition: Add the target enzyme solution in assay buffer to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: After a specific incubation period (e.g., 60 minutes), read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control]).

    • Self-Validation: Calculate the Z' factor for each plate to assess assay quality and robustness. A Z' > 0.5 is considered excellent.

    • Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 4: Early In Vitro ADMET Profiling

Assessing drug-like properties early is crucial to avoid costly late-stage failures.[14][15][16] This protocol outlines key assays for an initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assessment of confirmed hits.

Rationale: Early ADMET screening helps select candidates with desirable pharmacokinetic profiles.[14][15] Assays for solubility, metabolic stability, and cell permeability are fundamental predictors of a compound's potential in vivo behavior.[15][17][18]

1. Kinetic Solubility Assay:

  • Method: Use nephelometry or turbidimetry to measure compound precipitation from a DMSO stock solution serially diluted in aqueous buffer.

  • Importance: Poor solubility can hinder absorption and lead to unreliable assay results.

2. Metabolic Stability Assay (Liver Microsomes):

  • Method: Incubate the compound with human liver microsomes (which contain key metabolizing enzymes like Cytochrome P450s) and a co-factor (NADPH).[17] Quantify the amount of parent compound remaining over time using LC-MS/MS.

  • Importance: Rapid metabolism can lead to low bioavailability and short duration of action.

3. Permeability Assay (PAMPA):

  • Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures a compound's ability to passively diffuse across a lipid-infused artificial membrane, simulating gut absorption.[16]

  • Importance: Predicts passive intestinal absorption, a key factor for oral bioavailability.

ADMET Assay Parameter Measured Desired Outcome Rationale
Kinetic SolubilitySolubility (µM)> 50 µMEnsures compound is soluble enough for biological assays and potential formulation.
Microsomal StabilityHalf-life (t½, min)> 30 minIndicates resistance to first-pass metabolism, suggesting better oral bioavailability.[17]
PAMPAPermeability (Pe, 10⁻⁶ cm/s)> 10High permeability suggests good potential for passive absorption across the gut wall.[16]

Part 4: Data Interpretation & Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating changes in chemical structure with changes in biological activity and ADMET properties.[19][20][21][22] This iterative analysis guides the design of the next generation of compounds.[20][23]

The Goal of SAR:

  • Identify which structural features are essential for potency (the pharmacophore).

  • Understand how modifications impact selectivity, solubility, stability, and other properties.[19]

  • Design new compounds that enhance desired properties while minimizing liabilities.[22]

Example SAR Table: Imagine a series of compounds where the R1 group on the 4-amino position was varied. The data might look like this:

Compound IDR1 GroupIC50 (µM)Solubility (µM)Microsomal t½ (min)
ISO-001 -H15.28545
ISO-002 -C(O)CH3 (Acetyl)5.19240
ISO-003 -C(O)Ph (Benzoyl)0.82555
ISO-004 -C(O)c-Hex (Cyclohexyl)1.21562
ISO-005 -C(O)p-Cl-Ph0.09 1858

SAR Insights from the Table:

  • Potency: Acylation of the 4-amino group is beneficial (ISO-001 vs. others). Aromatic acyl groups are preferred over aliphatic ones (ISO-003 vs. ISO-004). An electron-withdrawing group on the phenyl ring (p-Chloro in ISO-005) dramatically increases potency.

  • Solubility: Increasing the lipophilicity with large aromatic and aliphatic groups (ISO-003, ISO-004, ISO-005) decreases aqueous solubility. This is a common trade-off that must be managed.

  • Next Steps: Based on this data, the next round of synthesis should focus on exploring other electron-withdrawing or -donating substituents on the R1-benzoyl ring to optimize potency, while also considering modifications at the R3 position to improve solubility.

By systematically applying this workflow of design, synthesis, testing, and analysis, research teams can efficiently navigate the complex path of drug discovery, transforming a promising chemical scaffold into a viable lead candidate.

References

  • Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility - Monash University. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • ADME Assays. Agilent. [Link]

  • Selected examples of isothiazoles with pharmacological activity. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Pleiadesscience. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. ResearchGate. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • [Biological activity of the isothiazole derivatives]. PubMed. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Accelerating enzyme discovery and engineering with high-throughput screening. Royal Society of Chemistry. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Synthesis of isothiazole derivatives with potential biological activity. PubMed. [Link]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. ISCA. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. issr-journals.org. [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Preparation of N-acylated amines. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • N-Acylation in combinatorial chemistry. arkat-usa.org. [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis Online. [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]

  • ethyl 5-amino-4-(aminocarbonyl)-1,3-thiazol-2-ylcarbamate. ChemSynthesis. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Isothiazole Scaffold as a Versatile Platform for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate and its Analogs

This compound is a specific heterocyclic compound identified by CAS number 54968-74-0.[1][2] While this molecule is commercially available, a thorough review of the scientific literature reveals a notable absence of its application as a chemical probe or detailed characterization of its biological activity.

However, the core structure of this molecule, the isothiazole ring, is a well-established and highly valued scaffold in medicinal chemistry and drug discovery. Isothiazole and its bioisostere, the aminothiazole ring, are considered "privileged structures" due to their ability to interact with a wide array of biological targets.[3][4] These scaffolds are present in numerous clinically approved drugs and are actively being explored for new therapeutic interventions, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

This guide, therefore, takes a broader perspective, using the isothiazole and aminothiazole frameworks as a paradigm for developing novel chemical probes. While direct experimental data for this compound is scarce, the principles, protocols, and potential applications discussed herein provide a robust starting point for researchers interested in exploring its potential or designing related molecules for target identification and validation. We will delve into the rationale behind using this scaffold, propose potential biological targets based on related compounds, and provide detailed, adaptable protocols for its investigation as a chemical probe.

The Isothiazole Scaffold: A Privileged Framework for Biological Investigation

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, and its derivatives offer several advantages for the design of chemical probes:

  • Structural Rigidity and Planarity: The aromatic nature of the isothiazole ring provides a rigid scaffold, which can aid in specific binding to target proteins by reducing the entropic penalty of binding.

  • Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms, along with potential substituents, can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

  • Metabolic Stability: The isothiazole ring is often more metabolically stable than other aromatic systems, a desirable feature for probes used in cellular and in vivo systems.

  • Synthetic Tractability: The synthesis of isothiazole derivatives is well-established, allowing for the systematic modification of the core structure to optimize potency, selectivity, and other properties.[6]

These features have led to the development of isothiazole-containing compounds with a wide range of biological activities, making them an attractive starting point for the development of novel chemical probes.

Potential Biological Targets and Applications

Based on the activities of structurally related aminothiazole and isothiazole derivatives, we can hypothesize potential applications for novel probes based on this scaffold.

Probing Cancer Metabolism: Glutaminase Inhibition

Many cancer cells exhibit a high dependency on glutamine metabolism, a process initiated by the enzyme glutaminase (GLS).[7] Inhibition of GLS is a promising therapeutic strategy for a variety of cancers. Recently, aminothiazole derivatives have been identified as a chemical scaffold for the development of GLS inhibitors.[7] A chemical probe based on the this compound scaffold could be used to investigate the role of glutaminase in cancer cell proliferation and survival.

Hypothetical Signaling Pathway for a GLS-Inhibiting Isothiazole Probe:

GLS_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine Glutamine Glutamine_transporter Glutamine Transporter Glutamine->Glutamine_transporter Glutamine_in Glutamine Glutamine_transporter->Glutamine_in GLS Glutaminase (GLS) Glutamine_in->GLS Catalyzes Glutamate Glutamate GLS->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Fuels Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Supports Probe Isothiazole Probe (e.g., Ethyl 4-amino-3- (aminocarbonyl)isothiazole -5-carboxylate analog) Probe->GLS Inhibits

Caption: Hypothetical mechanism of an isothiazole-based chemical probe inhibiting glutaminase (GLS).

Investigating MicroRNA Biogenesis

MicroRNAs (miRNAs) are small non-coding RNAs that play crucial roles in gene regulation. Dysregulation of miRNA expression is associated with numerous diseases, including cancer. The biogenesis of miRNAs is a potential therapeutic target. Tris-thiazole derivatives have been developed as chemical probes that can bind to precursor miRNAs (pre-miRNAs) and inhibit their maturation.[8] An isothiazole-based probe could be designed to target specific pre-miRNAs, allowing for the study of their function in disease.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific isothiazole derivative and biological system under investigation.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Glutaminase)

This protocol describes a general workflow for assessing the inhibitory activity of an isothiazole-based compound against a purified enzyme.

Workflow Diagram:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (e.g., GLS) - Substrate (e.g., Glutamine) - Buffer - Isothiazole Probe Serial_Dilution Perform Serial Dilution of Isothiazole Probe Reagents->Serial_Dilution Incubation Incubate Enzyme with Isothiazole Probe Serial_Dilution->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Product Formation (e.g., Spectrophotometry) Reaction_Stop->Detection Data_Plot Plot Data: % Inhibition vs. [Probe] Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the isothiazole probe (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA).

    • Prepare a working solution of the purified enzyme (e.g., recombinant human GLS) in assay buffer.

    • Prepare a working solution of the substrate (e.g., L-glutamine) in assay buffer.

  • Assay Procedure:

    • Perform serial dilutions of the isothiazole probe stock solution in assay buffer to create a range of concentrations.

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add a corresponding volume of the diluted isothiazole probe or vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for probe-enzyme binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    • Stop the reaction using an appropriate method (e.g., addition of a stop solution, heat inactivation).

    • Detect the amount of product formed using a suitable detection method (e.g., a colorimetric or fluorometric assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each probe concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the probe concentration.

    • Determine the IC50 value (the concentration of the probe that causes 50% inhibition) by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a chemical probe directly binds to its target protein in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the isothiazole probe at various concentrations or a vehicle control for a defined period.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative target protein (e.g., GLS).

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both probe-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Quantitative Data Summary

While specific data for this compound is not available, the following table provides a template for summarizing key parameters when characterizing a novel chemical probe.

ParameterDescriptionExample Value
IC50 Concentration for 50% in vitro inhibition of the target.1.5 µM
EC50 Concentration for 50% maximal effect in a cell-based assay.5.2 µM
Selectivity Ratio of IC50 for off-targets versus the primary target.>100-fold vs. related enzymes
Cell Permeability Ability to cross the cell membrane.Assessed by cellular assays
Target Engagement Confirmation of binding in cells (e.g., via CETSA).ΔTm = +3.5°C at 10 µM

Conclusion and Future Directions

The isothiazole scaffold represents a promising starting point for the development of novel chemical probes to investigate a multitude of biological processes. While this compound itself remains uncharacterized in this context, its structural features are emblematic of a class of compounds with significant potential. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the utility of this and related molecules. Future work should focus on the systematic evaluation of such compounds against a panel of biological targets, optimization of their properties as chemical probes, and their application to elucidate novel biological mechanisms and validate new therapeutic targets.

References

  • [Vertex AI Search Result]
  • Costa, R., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Wikipedia. 2-Aminothiazole. [Link]

  • SAGE Publications Inc. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research. [Link]

  • American Chemical Society. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

  • PubMed. (1993). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

  • ResearchGate. Thiazole and Isothiazole Chemistry in Crop Protection. [Link]

  • ChemSynthesis. ethyl 5-amino-4-(aminocarbonyl)-1,3-thiazol-2-ylcarbamate. [Link]

  • PubChem. 4-Aminothiazole-5-carboxylic acid ethyl ester. [Link]

  • Google Patents.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • ResearchGate. Short and efficient synthesis of 5-aminothiazole-4-carboxamide. [Link]

  • National Institutes of Health. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

  • Royal Society of Chemistry. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. [Link]

  • PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • ResearchGate. Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. [Link]

Sources

Application Notes and Protocols for In Vitro Studies with Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isothiazole Scaffold

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and immunotropic properties.[1] Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (EACIC) is a novel compound belonging to this promising class. Its structural features, combining an amino-substituted isothiazole ring with carboxylate and aminocarbonyl functionalities, suggest a high potential for forming multiple interactions with biological targets. As a result, EACIC is a compound of significant interest for screening in various in vitro models to elucidate its therapeutic potential.

This guide provides a comprehensive framework for the formulation and application of EACIC in in vitro studies. Recognizing that EACIC is a novel entity, this document emphasizes a systematic approach to formulation development, ensuring scientific integrity and reproducibility of experimental results. We will delve into the causality behind experimental choices, from solvent selection to stability testing, to empower researchers to confidently integrate this compound into their discovery workflows.

Physicochemical Characterization and Handling

A thorough understanding of a compound's physicochemical properties is the bedrock of a robust in vitro study. For this compound (CAS Number: 54968-74-0; Linear Formula: C7H9N3O3S), the following information is key for initial handling and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource/Justification
Molecular Formula C7H9N3O3S
Appearance Solid (predicted)Based on related isothiazole and thiazole structures which are typically solids at room temperature.[2][3]
Solubility To be determined experimentally. Predicted to have low aqueous solubility and potential solubility in organic solvents like DMSO and ethanol.The presence of aromatic-like heterocyclic rings and an ethyl ester group suggests hydrophobic character. Many related heterocyclic compounds require organic solvents for solubilization for in vitro assays.[4][5][6][7]
Stability To be determined experimentally.Stability is a critical parameter that can be influenced by the solvent, pH, temperature, and light exposure.[8][9][10][11]

Handling Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling EACIC. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Formulation for In Vitro Assays: A Step-by-Step Approach

The low aqueous solubility of many heterocyclic compounds necessitates the use of organic solvents to prepare stock solutions for in vitro assays.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations.[4][12]

Workflow for Formulation Development

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation Solubility_Test Qualitative Solubility Testing (DMSO, Ethanol, PBS) Concentration_Determination Determine Max Stock Concentration Solubility_Test->Concentration_Determination Weigh Accurately Weigh EACIC Concentration_Determination->Weigh Dissolve Dissolve in Chosen Solvent (e.g., 100% DMSO) Weigh->Dissolve Sterilize Sterile Filter (if necessary) (0.22 µm PTFE filter) Dissolve->Sterilize Aliquot Aliquot and Store (-20°C or -80°C) Sterilize->Aliquot Thaw Thaw Stock Solution Aliquot->Thaw Serial_Dilute Perform Serial Dilutions in Culture Medium Thaw->Serial_Dilute Final_Concentration Ensure Final Solvent Concentration is Non-Toxic (e.g., DMSO < 0.5%) Serial_Dilute->Final_Concentration

Caption: Workflow for EACIC formulation development.

Protocol 1: Qualitative Solubility Assessment

Objective: To identify a suitable solvent for preparing a high-concentration stock solution of EACIC.

Materials:

  • This compound (EACIC)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Place a small, unweighed amount (e.g., 1-2 mg) of EACIC into three separate microcentrifuge tubes.

  • To the first tube, add 100 µL of DMSO.

  • To the second tube, add 100 µL of ethanol.

  • To the third tube, add 100 µL of PBS.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for dissolution. If the compound dissolves, it is soluble at a concentration of at least 10-20 mg/mL in that solvent.

  • If the compound does not fully dissolve, add an additional 100 µL of the respective solvent and repeat step 5. Continue this process up to a total volume of 1 mL.

  • Record the solvent in which EACIC is most readily soluble and at what approximate concentration.

Protocol 2: Preparation of a Concentrated Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of EACIC for long-term storage and subsequent dilution.

Rationale: Preparing a high-concentration stock solution in 100% DMSO minimizes the volume of solvent added to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[12] Storage at low temperatures (-20°C or -80°C) is crucial for maintaining the stability of the compound.[13]

Materials:

  • EACIC

  • DMSO, sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE for organic solvents)

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of EACIC using a molarity calculator.

  • Accurately weigh the calculated amount of EACIC in a sterile microcentrifuge tube. This should be done in a chemical fume hood.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.

  • Sterilization (Optional but Recommended): While 100% DMSO is hostile to most microorganisms, sterile filtration provides an extra layer of security, especially for long-term experiments or sensitive cell lines.[14] Filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile cryovial.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Assay Considerations

When using the EACIC stock solution in cell-based assays, it is critical to maintain a final DMSO concentration that is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[12] It is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.[13]

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare serial dilutions of EACIC in cell culture medium for determining dose-response effects.

Procedure:

  • Thaw an aliquot of the EACIC stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[13]

  • Ensure the final concentration of DMSO in the highest concentration of EACIC does not exceed the tolerance level of the cell line being used (typically ≤ 0.5%).[12] Adjust the serial dilution scheme if necessary.

  • Use the prepared working solutions immediately.

Stability Assessment

The stability of the formulated compound is crucial for the reliability of in vitro data.[9][11] A simple stability assessment can provide confidence in the prepared stock solutions.

Protocol 4: Preliminary Stability Assessment of Stock Solution

Objective: To assess the stability of the EACIC stock solution under storage conditions.

Rationale: This protocol provides a basic framework for assessing stability. For more rigorous, long-term studies, ICH guidelines should be consulted.[8][10] In vitro stability assays can proactively identify potential liabilities of therapeutic candidates.[15]

Procedure:

  • Prepare a fresh stock solution of EACIC as described in Protocol 2.

  • Immediately after preparation (T=0), dilute a small amount of the stock solution to a measurable concentration and analyze its purity and concentration using a suitable analytical method (e.g., HPLC-UV).

  • Store the remaining stock solution aliquots under the intended storage conditions (e.g., -20°C and -80°C) and also at a stressed condition (e.g., 4°C).

  • At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each storage condition and re-analyze using the same analytical method.

  • Compare the results to the T=0 data. A significant decrease in the parent compound peak or the appearance of new peaks would indicate degradation. The recovery of the compound should ideally be within 80-120% of the initial measurement.[15]

Potential In Vitro Applications and Assay Design

Given the diverse biological activities of isothiazole and thiazole derivatives, EACIC could be a candidate for a range of in vitro assays.[1][16][17][18]

Potential Screening Areas:

  • Anticancer: Assess cytotoxicity in various cancer cell lines (e.g., A549, HepG2, HCT-116) using assays like MTT or CellTiter-Glo®.[16] Investigate effects on specific signaling pathways, such as EGFR inhibition.[19]

  • Antimicrobial: Evaluate activity against a panel of pathogenic bacteria and fungi.[16][17]

  • Anti-inflammatory: Measure the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages).

Signaling Pathway for a Hypothetical Anticancer Mechanism

G EACIC EACIC EGFR EGFR EACIC->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical inhibition of EGFR signaling by EACIC.

Conclusion

This compound represents a novel chemical entity with considerable potential for biological activity. The successful in vitro evaluation of this compound is contingent upon a systematic and scientifically sound formulation strategy. By following the protocols and principles outlined in this guide for solubility assessment, stock solution preparation, and stability testing, researchers can ensure the generation of reliable and reproducible data, thereby accelerating the exploration of EACIC's therapeutic promise.

References

  • ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • PubChem. Ethyl 4-amino-2-(phenylamino)-thiazole-5-carboxylate. [Link]

  • ResearchGate. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Protocols.io. DMSO stock preparation. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Royal Society of Chemistry. Isothiazoles: Synthetic Strategies and Pharmacological Applications. [Link]

  • PubMed. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

  • NIH. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • MDPI. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • NIH. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • FDA. Stability Testing of Drug Substances and Drug Products. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Bridges Lab Protocols. Generating DMSO Stocks for Cell Culture. [Link]

  • LifeTein. DMSO usage in cell culture. [Link]

  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • ResearchGate. Short and efficient synthesis of 5-aminothiazole-4-carboxamide. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is synthesized from established principles of isothiazole chemistry and analogous synthetic procedures.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The isothiazole ring is a key heterocyclic motif in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities.[1][2] This guide provides a plausible synthetic pathway and addresses potential issues that may arise during the experimental work.

A proposed synthetic approach involves the construction of the isothiazole ring from acyclic precursors. This method offers flexibility in introducing the required functional groups at the desired positions.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route for this compound.

G A Starting Materials B Intermediate Formation A->B Reaction of precursors C Cyclization and Oxidation B->C Ring closure D Purification C->D Isolation and purification E Final Product D->E Characterization G A Low Yield Observed B Check Starting Material Purity A->B C Optimize Reaction Conditions B->C Purity confirmed D Monitor Reaction Progress C->D Conditions adjusted E Identify and Minimize Side Reactions D->E Reaction incomplete or byproducts F Improved Yield D->F Reaction complete, high purity E->C Modify conditions based on byproducts

Sources

Technical Support Center: Synthesis of Aminocarbonyl Isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of aminocarbonyl isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to delve into the causality behind common synthetic challenges, offering expert insights and validated troubleshooting strategies to enhance your experimental success.

Introduction to Aminocarbonyl Isothiazole Synthesis

The isothiazole ring is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The addition of an aminocarbonyl substituent introduces a key functional handle for further molecular elaboration, making these compounds particularly relevant in drug discovery programs. Common synthetic strategies often involve the construction of the isothiazole ring from acyclic precursors. This guide will focus on troubleshooting side reactions encountered in these pathways.

Troubleshooting Common Side Reactions

This section addresses specific issues that can arise during the synthesis of aminocarbonyl isothiazoles, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Formation of a Pyridine Byproduct

Question: I am attempting to synthesize a 5-aminocarbonyl-isothiazole derivative from an enamine precursor and a sulfur/nitrogen source, but I am consistently isolating a significant amount of a pyridine byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of a pyridine byproduct is a known side reaction in the synthesis of isothiazoles from certain enamine precursors, particularly when using reagents like 4,5-dichloro-1,2,3-dithiazolium chloride.[1] This typically occurs with enamines derived from active methylene compounds bearing a nitrile group, such as 3-aminocrotononitrile.

Causality and Mechanism:

The reaction proceeds through a complex mechanism where the enamine can undergo an alternative cyclization pathway. Instead of the desired isothiazole formation, a [3+3] type condensation can occur, leading to a dihydropyridine intermediate which then aromatizes to the stable pyridine ring.

Troubleshooting Workflow for Pyridine Byproduct Formation

start Pyridine Byproduct Detected check_enamine Analyze Enamine Precursor: Is it derived from a nitrile-containing active methylene compound? start->check_enamine yes_enamine Yes check_enamine->yes_enamine no_enamine No (Re-evaluate reaction) check_enamine->no_enamine optimization_strategies Implement Optimization Strategies yes_enamine->optimization_strategies strategy1 Modify Reaction Stoichiometry: Ensure precise 1:1 ratio of reactants. optimization_strategies->strategy1 strategy2 Control Temperature: Run reaction at lower temperatures (e.g., 0°C to room temperature). optimization_strategies->strategy2 strategy3 Change Solvent: Explore less polar solvents to potentially disfavor the pyridine pathway. optimization_strategies->strategy3 outcome Reduced Pyridine Formation & Improved Isothiazole Yield strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting workflow for pyridine byproduct formation.

Preventative Measures and Optimization:

  • Stoichiometry Control: Precise control of the reactant stoichiometry is crucial. Use of an excess of the enamine can promote the pyridine formation pathway.

  • Temperature Management: Running the reaction at lower temperatures can often favor the desired kinetic product (the isothiazole) over the thermodynamically stable pyridine byproduct.

  • Alternative Reagents: If pyridine formation remains a significant issue, consider alternative sulfur and nitrogen sources that may not be as prone to this side reaction.

Issue 2: Hydrolysis of the Aminocarbonyl Group or Isothiazole Ring

Question: During my workup or purification, I am observing low yields and the presence of a carboxylic acid or other degradation products. I suspect hydrolysis is occurring. How can I avoid this?

Answer:

Both the aminocarbonyl group and, to a lesser extent, the isothiazole ring can be susceptible to hydrolysis under certain conditions.[2][3][4][5] The isothiazole ring is generally considered stable and aromatic, but harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring opening.[2] The aminocarbonyl group is more prone to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid.

Causality and Mechanism:

  • Amide Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate and an amine.[3][4] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Isothiazole Ring Cleavage: While more robust, the S-N bond in the isothiazole ring can be cleaved under strongly reductive or certain nucleophilic conditions, which can be exacerbated by harsh pH and high temperatures.

Preventative Measures and Optimization:

ConditionRiskRecommended Action
Workup Strongly acidic or basic aqueous washesUse milder conditions, such as saturated sodium bicarbonate or dilute ammonium chloride solutions. Avoid prolonged exposure to aqueous layers.
Purification Silica gel chromatography with acidic or basic mobile phasesNeutralize the silica gel with a suitable amine (e.g., triethylamine) or acid if necessary. Use buffered mobile phases where appropriate.
Reaction High temperatures in the presence of strong acids or basesIf possible, conduct the reaction under neutral conditions. If a strong acid or base is required, use the minimum effective amount and temperature.
Issue 3: Self-Condensation of Precursors (Dimerization)

Question: I am using an active methylene precursor, such as 2-cyanoacetamide, and I am getting a complex mixture of products, including some that appear to be dimers or higher-order oligomers. What is happening?

Answer:

Active methylene compounds like 2-cyanoacetamide are prone to self-condensation, especially in the presence of a base. This is a common side reaction in syntheses that rely on the nucleophilicity of the α-carbon.

Causality and Mechanism:

The protons on the carbon between the nitrile and carbonyl groups of 2-cyanoacetamide are acidic and can be removed by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can attack the electrophilic nitrile carbon of another molecule of 2-cyanoacetamide. This initiates a self-condensation process known as the Thorpe-Ziegler reaction, which can lead to the formation of β-enaminonitriles and other related dimeric and oligomeric byproducts.[1][6]

Logical Flow of Precursor Self-Condensation

precursor Active Methylene Precursor (e.g., 2-Cyanoacetamide) carbanion Carbanion Formation precursor->carbanion Deprotonation base Base base->carbanion another_precursor Another Precursor Molecule carbanion->another_precursor Nucleophilic Attack dimer Dimer Formation (e.g., Thorpe-Ziegler Product) another_precursor->dimer side_product Self-Condensation Side Product dimer->side_product desired_product Desired Isothiazole Product

Caption: Logical flow of precursor self-condensation.

Preventative Measures and Optimization:

  • Controlled Addition: Add the active methylene compound slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

  • Choice of Base: Use a non-nucleophilic base and carefully control its stoichiometry. Stronger bases can accelerate self-condensation.

  • Reaction Conditions: Lowering the reaction temperature can help to control the rate of self-condensation relative to the desired reaction.

  • Protecting Groups: In some cases, it may be necessary to use a precursor with a protecting group on the active methylene position, which can be removed after the desired reaction has taken place.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of my starting materials?

A1: The purity of your starting materials is paramount. Impurities in precursors like enamines or active methylene compounds can lead to a host of side reactions, consume your reagents, and complicate the purification of your final product. It is highly recommended to purify your starting materials before use if their purity is in doubt.

Q2: My reaction is not going to completion. What should I consider?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: Monitor your reaction by TLC or LC-MS to ensure it has reached completion. If the reaction has stalled, a modest increase in temperature may be beneficial, but be mindful of promoting side reactions.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated.

  • Reversibility: Some reactions are reversible. Consider if the removal of a byproduct (e.g., water) could drive the reaction to completion.

Q3: I am having difficulty purifying my aminocarbonyl isothiazole. Do you have any suggestions?

A3: Purification can be challenging due to the polarity of the aminocarbonyl group.

  • Column Chromatography: If you are using silica gel chromatography, consider using a gradient elution and be mindful of the potential for product degradation on acidic silica. You can pre-treat the silica with a base like triethylamine to mitigate this.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the isothiazole nitrogen is low. However, depending on the substituents, it may be possible to perform an acid-base extraction to separate your product from non-basic impurities.

Experimental Protocols

General Protocol for Monitoring Reactions by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small amount of your starting material(s) and the reaction mixture onto a TLC plate.

  • Place the TLC plate in the chamber and allow the mobile phase to ascend.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.

References

  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Wikipedia contributors. (2023, December 12). Thorpe reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved January 20, 2026, from [Link]

Sources

purification techniques for ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this heterocyclic compound. The methodologies outlined below are based on established principles for the purification of substituted thiazoles and related crystalline organic molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during recrystallization of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. What are the potential causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a common issue that can often be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The amphiphilic nature of your compound, with its polar amino and carbamoyl groups and less polar ethyl ester and thiazole ring, suggests that a range of solvents could be suitable.[1] A solvent system that is too good at dissolving the compound even at low temperatures will result in a low yield.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder or oil, trapping impurities, rather than forming pure crystals.

  • Incomplete Precipitation: The cooling time or temperature may be insufficient for complete crystallization.

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. A table of suggested solvents is provided below.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Solvent Polarity: For a compound with both polar and non-polar characteristics, a mixed solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be effective.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood starting point. May require addition of a non-polar co-solvent.
Ethyl Acetate77MediumOften a good choice for moderately polar compounds.[2]
Acetonitrile82PolarCan be effective for nitrogen-containing heterocycles.
Isopropanol82PolarSimilar to ethanol but less volatile.
Water100Very PolarMay be used as an anti-solvent with a more soluble organic solvent.
Issue 2: Persistent Impurities After Purification

Question: My purified ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate still shows impurities by TLC or HPLC analysis. How can I remove these?

Answer: The nature of the persistent impurities will dictate the best purification strategy. Common impurities include unreacted starting materials, by-products from the synthesis, or degradation products.

  • Recrystallization Ineffectiveness: If the impurities have similar solubility profiles to your product, recrystallization may not be sufficient.

  • Chromatographic Purification: Flash column chromatography is a powerful technique for separating compounds with different polarities.[3]

Troubleshooting Steps:

  • Identify the Impurity (if possible): Use analytical techniques like LC-MS or NMR to identify the structure of the impurity. This can provide clues about its polarity and how to separate it.

  • Optimize Chromatography:

    • Solvent System: Use TLC to determine an appropriate solvent system for column chromatography. A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common mobile phase for this type of compound could be a mixture of a non-polar solvent like heptane or hexane with a more polar solvent like ethyl acetate.

    • Stationary Phase: Silica gel is the standard stationary phase. If impurities are very polar, alumina (neutral or basic) could be an alternative.

  • Chemical Wash: An acidic or basic wash during workup can remove impurities with complementary functionality. For example, an acidic wash (e.g., dilute HCl) could remove basic impurities, while a basic wash (e.g., sodium bicarbonate solution) could remove acidic impurities.

Workflow for Chromatographic Purification

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation a Dissolve crude product in minimum amount of solvent b Adsorb onto silica gel a->b d Load sample onto column b->d c Pack column with silica gel in chosen mobile phase c->d e Elute with mobile phase d->e f Collect fractions e->f g Analyze fractions by TLC f->g h Combine pure fractions g->h i Evaporate solvent h->i

Caption: A typical workflow for flash column chromatography.

Issue 3: Product Discoloration

Question: My final product has a yellow or brown tint. What causes this and how can I obtain a colorless solid?

Answer: Discoloration often indicates the presence of trace, highly colored impurities, which may be oxidation or degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product. Use it sparingly.

  • Re-purification: A second recrystallization or flash column chromatography may be necessary to remove the colored impurities.

  • Check Stability: Thiazole rings and amino groups can be susceptible to oxidation or degradation under harsh conditions (e.g., strong acids/bases, high heat for prolonged periods). Ensure your purification conditions are as mild as possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate?

While specific data for this exact compound is limited in publicly available literature[4], related aminothiazole carboxylates are often described as white or off-white crystalline solids.[5][6] The melting point will be a sharp, defined range for a pure compound. A broad melting range is indicative of impurities.

Q2: Can I use methanol for recrystallization?

Caution is advised when using alcohol solvents like methanol for the recrystallization of esters. There is a risk of in situ transesterification, where the ethyl ester could be partially or fully converted to the methyl ester, resulting in a mixture.[2][7] If possible, it is better to use non-alcoholic solvents like ethyl acetate to avoid this potential side reaction.

Q3: How should I store the purified compound?

To ensure long-term stability, store the purified ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate in a tightly sealed container, protected from light and moisture, at a cool temperature (e.g., in a refrigerator or freezer).

Q4: What analytical techniques are recommended to assess purity?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Decision Tree for Purification Strategy

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, HPLC, mp) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Pure chromatography Perform Flash Column Chromatography check_purity1->chromatography Impure check_purity2 Check Purity (TLC, HPLC, mp) chromatography->check_purity2 check_purity2->pure_product Pure discolored Is product discolored? check_purity2->discolored Impure discolored->chromatography No (Re-evaluate conditions) charcoal Recrystallize with activated charcoal discolored->charcoal Yes charcoal->check_purity1

Caption: A decision-making guide for selecting a purification method.

References

  • Beuchel, A., Goddard, R., Imming, P., & Seidel, R. W. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1255–1259. [Link]

  • Smolecule. (n.d.). Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate.
  • Beuchel, A., Goddard, R., Imming, P., & Seidel, R. W. (2020). A solid solution of ethyl and d 3 -methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1255–1259. [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
  • PubChemLite. (n.d.). Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S).
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2014). PubMed Central. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (2012). PubMed Central. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-2-(phenylamino)-thiazole-5-carboxylate.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
  • ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
  • PubChem. (n.d.). Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate.
  • Biosynth. (n.d.). Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate.
  • Alchem Pharmtech. (n.d.). CAS 344-72-9 | Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
  • ChemBK. (n.d.). Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate.
  • el-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137–142. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS: 54968-74-0) is a heterocyclic compound of interest in various research and drug discovery pipelines.[1] While Dimethyl Sulfoxide (DMSO) is the go-to solvent for a vast array of organic molecules due to its high dissolving power, researchers frequently encounter challenges in achieving and maintaining the solubility of this specific isothiazole derivative.[2][3] This guide provides a structured, experience-driven approach to systematically troubleshoot and resolve these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound and DMSO.

Q1: My compound isn't dissolving in DMSO at my target concentration. What are the initial steps?

A1: Initial insolubility is a common hurdle. The primary cause is often insufficient energy to overcome the compound's crystal lattice energy. Before considering more complex solutions, a systematic application of physical dissolution aids is recommended.

  • Vigorous Vortexing: Ensure the compound is well-dispersed. Vortex the vial for at least 2-3 minutes. Avoid vigorous mixing that introduces air bubbles.[2]

  • Sonication: If vortexing is insufficient, use a bath sonicator. This process uses ultrasonic waves to create micro-cavitations that break apart solid aggregates and enhance solvent-solute interaction.[4][5] A 10-15 minute sonication is a good starting point.

  • Gentle Warming: The solubility of many compounds increases with temperature. Place the vial in a water bath set to 37°C for 10-15 minutes, with intermittent vortexing.[6] Crucially, this step should only be performed if you have confirmed the thermal stability of this compound, as heat can degrade some compounds.[2]

If the compound remains insoluble after these steps, you may be exceeding its thermodynamic solubility limit in DMSO.

Q2: I achieved a clear stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is the most prevalent issue for compounds that are highly soluble in an organic solvent like DMSO but poorly soluble in water.[6][7] When the DMSO stock is introduced into an aqueous environment, the local solvent environment changes dramatically, and the compound's solubility limit in this new mixed solvent is exceeded, causing it to precipitate.[8]

Here are several strategies to mitigate this:

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. First, add the DMSO stock to a smaller volume of the buffer with vigorous mixing, then add this intermediate dilution to the final volume.[6] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[8]

  • Perform Serial Dilutions in 100% DMSO: Before diluting into the aqueous buffer, perform your serial dilutions in 100% DMSO. This ensures that when you transfer a small, consistent volume (e.g., 1 µL) to your assay wells, the high-concentration stock does not precipitate and affect the accuracy of lower-concentration dilutions.[2][8]

  • Reduce the Final Compound Concentration: Your target concentration may simply be above the compound's aqueous solubility limit. Test a lower concentration range to see if precipitation is avoided.

  • Maintain a Low Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration is critical. High concentrations of DMSO (typically >0.5%) can be toxic to cells and interfere with assay components.[2][9] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

Q3: Could the quality or age of my DMSO be the problem?

A3: Absolutely. The properties of DMSO can significantly impact its effectiveness as a solvent.

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] This absorbed water can drastically decrease the solubility of many lipophilic organic compounds.[4][11] A mixture of 1 part DMSO to 2 parts water is a much poorer solvent for such compounds than pure DMSO.[10] Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution increases the likelihood of compound precipitation.[4][10] This effect is exacerbated by the presence of absorbed water.[11]

  • Purity and Degradation: Use a high-purity grade of DMSO suitable for biological assays. Lower-grade DMSO may contain impurities that can interfere with solubility or your assay.[3] Additionally, DMSO can decompose at high temperatures or in the presence of strong acids or bases.[12]

Q4: I've tried the basic methods, but the compound still precipitates in my aqueous media. Are there more advanced strategies?

A4: Yes. When standard methods fail, you can explore modifying the formulation of your final assay buffer.

  • Use of Co-solvents: For challenging compounds, incorporating a co-solvent can improve solubility.[13] Small percentages of solvents like polyethylene glycol (PEG 400) or ethanol can be added to the aqueous buffer to increase its solvating capacity for organic molecules.[14][15]

  • pH Adjustment: The structure of this compound contains an amino group, which can be protonated. The solubility of such compounds can be highly pH-dependent.[7][16] If compatible with your assay, you can test the compound's solubility at slightly different buffer pH values to find a range that favors the more soluble, ionized form of the molecule.

  • Employ Solubilizing Excipients: For in vitro assays, agents like cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds and increase their apparent aqueous solubility.[7]

Q5: How should I properly store my DMSO stock solution to prevent future issues?

A5: Proper storage is critical for maintaining the integrity of your compound stock.[8]

  • Aliquot: Once you have a fully dissolved stock solution, aliquot it into smaller, single-use volumes in sterile, low-binding tubes.[2] This is the most effective way to avoid the detrimental effects of repeated freeze-thaw cycles.[11]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[15]

  • Desiccation: Store vials in a desiccator to protect them from moisture absorption.[5]

Troubleshooting Workflow

This flowchart provides a logical path to follow when addressing solubility issues with your compound.

G start Start: Compound powder and anhydrous DMSO prepare_stock Prepare stock at target concentration start->prepare_stock vortex Vortex for 2-3 minutes prepare_stock->vortex check1 Is the solution completely clear? vortex->check1 sonicate Sonicate in water bath for 10-15 minutes check1->sonicate No success_stock Stock Solution Prepared. Store in aliquots at -80°C. check1->success_stock Yes check2 Is the solution completely clear? sonicate->check2 warm Warm to 37°C for 10 min (if compound is stable) check2->warm No check2->success_stock Yes check3 Is the solution completely clear? warm->check3 fail Insoluble at this concentration. Consider lowering concentration or alternative solvents. check3->fail No check3->success_stock Yes dilute Dilute stock into aqueous assay buffer success_stock->dilute check4 Does precipitate form ('crash out')? dilute->check4 success_final Success: Solution is ready for experiment. check4->success_final No troubleshoot_dilution Troubleshoot Dilution: 1. Lower final concentration. 2. Optimize dilution method. 3. Adjust buffer pH. 4. Use co-solvents. check4->troubleshoot_dilution Yes troubleshoot_dilution->dilute

Caption: A step-by-step decision tree for troubleshooting solubility.

Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the best practices for dissolving this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Accurately weigh the desired amount of the compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the tube vigorously for 2-3 minutes.[2] Visually inspect for any undissolved particles against a dark background.

  • If particles remain, place the tube in a bath sonicator for 15 minutes. Ensure the water level in the sonicator is high enough to cover the solvent level in the tube.

  • After sonication, vortex again and re-inspect. If the solution is still not clear, and the compound is known to be thermally stable, place the tube in a 37°C water bath for 10-15 minutes, vortexing every 5 minutes.[6]

  • Once the compound is fully dissolved, creating a clear solution, immediately prepare single-use aliquots to avoid future freeze-thaw cycles.[2]

  • Store the aliquots at -80°C in a desiccated container.

Protocol 2: Small-Scale Aqueous Solubility Assessment

This protocol helps determine the practical solubility limit of your compound in the final assay buffer before committing to a large-scale experiment.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Final aqueous assay buffer (e.g., PBS, cell culture media)

  • Clear microplate (96-well) or microcentrifuge tubes

  • Multichannel pipette

Methodology:

  • Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate. For example, a 2-fold dilution series starting from your highest stock concentration.[7]

  • In a separate 96-well plate, add the final aqueous buffer to each well (e.g., 198 µL).

  • Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the aqueous buffer plate. This maintains a constant final DMSO concentration (in this example, 1%).[7]

  • Mix the plate thoroughly.

  • Incubate the plate under your standard assay conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation. You can also measure light scattering at a high wavelength (e.g., 600 nm) using a plate reader to quantify turbidity.[17] The highest concentration that remains clear represents the approximate kinetic solubility limit under your assay conditions.

Data Summary Table

The following table provides a quick reference for key experimental parameters.

ParameterRecommended ValueRationale & Notes
Final DMSO Concentration < 0.5% Minimizes cell toxicity and assay interference. Always include a vehicle control.[2][15]
Sonication Time 10 - 15 minutesProvides sufficient energy to break up particulates without excessive heating.[2]
Warming Temperature 37°C Gentle heat aids dissolution. MUST confirm compound thermal stability first.[6]
Stock Solution Storage -20°C to -80°CEnsures long-term stability and prevents degradation. Aliquoting is critical.[15]
DMSO Purity Anhydrous, >99.9%Prevents water-induced precipitation and contamination.[10]
References
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Newell, K. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • Fry, D. C., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • Oldenburg, K. R., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening.
  • Engers, D., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • University of Texas at Austin. (n.d.).
  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?".
  • Quora. (2024).
  • Ziath. (2006).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Di, L., & Kerns, E. H. (2006).
  • MCE. (n.d.). Compound Handling Instructions.
  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi.
  • ResearchGate. (2025). Answer to "What should I do if carnosic acid exceeds its solubility?".
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • ResearchGate. (2016). The comparison of DMSO and water as organic solvent, in 60 min reaction time.
  • Wallin, S., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B.
  • CymitQuimica. (n.d.).
  • ResearchGate. (2017).
  • Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?".
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • Stefansson, S. (2016). Answer to "Solubility of compounds slightly soluble or insoluble in DMSO?".
  • Nobre, M. (2022). Answer to "The difference between dissolving chemicals in DMSO or water?".
  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Labsolu. (n.d.). Ethyl 4-amino-3-(aminocarbonyl)
  • PubChem. (n.d.). Ethyl 4-amino-2-(phenylamino)
  • Wnuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules.
  • BenchChem. (n.d.). Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays.
  • Li, J., et al. (2015). Effect of Dimethyl Sulfoxide (DMSO) on Cellulose Solution with High Concentration.
  • de Beer, S. B. A., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal.
  • PubChem. (n.d.).
  • BIOFOUNT. (n.d.). 54968-74-0|ethyl 4-amino-3-(aminocarbonyl)
  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Ptaszyńska, N., et al. (2016). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie.

Sources

stability and degradation of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability and degradation of this compound in solution. Our approach is grounded in established principles of physical organic chemistry and standard pharmaceutical development practices.

I. Introduction: Understanding the Molecule

This compound is a multifunctional heterocyclic compound. Its stability is not dictated by a single factor, but by the interplay of its core isothiazole ring and its three key functional groups: an ethyl ester, a primary amide (carboxamide), and an aromatic amine. Understanding the inherent reactivity of these components is crucial for designing robust experiments and interpreting unexpected results.

  • Isothiazole Ring : This sulfur-nitrogen heterocycle is an aromatic system, which confers a degree of stability.[1][2] However, the S-N bond can be a point of susceptibility under certain reductive or oxidative conditions.

  • Ethyl Ester Group : This is the most probable site of hydrolytic degradation. Esters are susceptible to hydrolysis under both acidic and basic conditions, a reaction that can proceed at a significant rate even in neutral aqueous solutions, especially when heated.[3][4][5][6]

  • Carboxamide Group : Amides are significantly more resistant to hydrolysis than esters.[7] This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[7] Degradation of this group typically requires harsh conditions, such as concentrated acid or base and high temperatures.

  • Amino Group : The primary amino group can influence the electronic properties of the isothiazole ring and may be susceptible to oxidation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: My stock solution, prepared in a common organic solvent like DMSO, is showing signs of degradation after storage. What is the likely cause and how can I prevent it?

A1: While DMSO is a common solvent, long-term storage of reactive molecules can be problematic. The primary concern is "DMSO creep"—the absorption of atmospheric water. Even trace amounts of water can be sufficient to initiate slow hydrolysis of the ethyl ester group over time, especially if the solution is stored at room temperature.

  • Causality : The ethyl ester is the most labile functional group. Its hydrolysis yields the corresponding carboxylic acid (4-amino-3-(aminocarbonyl)isothiazole-5-carboxylic acid) and ethanol.

  • Troubleshooting :

    • Use Anhydrous Solvents : Always use fresh, anhydrous-grade DMSO or other solvents.

    • Aliquot and Store : Prepare concentrated stock solutions, aliquot them into single-use vials, and store them desiccated at -20°C or -80°C. This minimizes water absorption and freeze-thaw cycles.

    • Inert Atmosphere : For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Q2: I'm running an experiment in an acidic aqueous buffer (pH 4-6) and observing a new, more polar peak on my HPLC chromatogram over time. What is this new compound?

A2: You are likely observing acid-catalyzed hydrolysis of the ethyl ester. The reaction involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][8] The product, 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylic acid, will be more polar than the parent ester and thus have a shorter retention time on a reverse-phase HPLC column. The reaction is reversible, but in a large excess of water, the equilibrium favors hydrolysis.[5][6]

Q3: My experiment requires a basic buffer (pH 8-10). What stability issues should I anticipate?

A3: Basic conditions will promote the hydrolysis of the ethyl ester through a process called saponification.[3][6] This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. The rate of hydrolysis is typically faster under basic conditions than acidic conditions. You will observe the formation of the sodium or potassium salt of the carboxylic acid, depending on the buffer used. The amide group should remain stable under these moderately basic conditions.

Q4: I've subjected the compound to harsh conditions (e.g., 1M HCl or 1M NaOH at 80°C) and see multiple degradation products. What are the potential degradation pathways?

A4: Under such forcing conditions, multiple degradation pathways are possible.

  • Ester Hydrolysis : This will be the first and fastest degradation pathway, yielding the carboxylic acid.

  • Amide Hydrolysis : With prolonged heating in strong acid or base, the more resilient amide bond will also hydrolyze, yielding 4-amino-isothiazole-3,5-dicarboxylic acid.[7]

  • Isothiazole Ring Degradation : The stability of the isothiazole ring itself may be compromised under extreme pH and temperature, potentially leading to ring-opening reactions. This can result in a complex mixture of smaller, highly polar fragments.

Below is a diagram illustrating the primary hydrolytic degradation pathways.

G parent This compound acid_product 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylic acid parent->acid_product Mild Acid/Base (Ester Hydrolysis) dicarboxylic_product 4-amino-isothiazole-3,5-dicarboxylic acid parent->dicarboxylic_product Harsh Acid/Base (Ester & Amide Hydrolysis) acid_product->dicarboxylic_product Harsh Acid/Base (Amide Hydrolysis)

Caption: Primary hydrolytic degradation pathways for the title compound.

Q5: Should I be concerned about photostability?

A5: Yes. Aromatic and heterocyclic compounds, particularly those with amino substituents, can be susceptible to photodegradation. Exposure to high-intensity light, especially in the UV spectrum, can lead to the formation of reactive intermediates and subsequent degradation. It is a standard practice in the pharmaceutical industry to assess photostability according to ICH Q1B guidelines.[9]

  • Recommendation : Always protect solutions of the compound from light by using amber vials or by wrapping containers in aluminum foil. Avoid unnecessary exposure to direct sunlight or intense laboratory lighting.

III. Experimental Protocols: Stability Assessment

To formally assess the stability of this compound and identify its degradation products, a Forced Degradation Study is the industry-standard approach.[10][11][12] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to evaluate the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress.

Objective : To identify potential degradation products and determine the primary degradation pathways.

Materials :

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated HPLC system with a UV/PDA detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) ox Oxidation (3% H₂O₂, RT) thermal Thermal (Solid) (80°C) photo Photolytic (ICH Q1B) quench Quench/Neutralize (as needed) acid->quench base->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutral->hplc ox->hplc thermal->hplc photo->hplc quench->hplc characterize Characterize Degradants (MS, NMR if needed) hplc->characterize

Caption: Workflow for a forced degradation study.

Procedure :

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Stress Sample Preparation : For each condition, add a specific volume of the stock solution to the stressor solution to achieve a final concentration of ~0.1 mg/mL.

  • Acid Hydrolysis : Mix stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis : Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation : Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation : Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in ACN for analysis.

  • Photolytic Degradation : Expose the solution (in a quartz cuvette) and solid compound to light in a photostability chamber as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]

  • Analysis : Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN with 0.1% formic acid). Use a PDA detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

Data Interpretation Summary Table

The results of a forced degradation study can be summarized as follows. The table below provides expected outcomes based on chemical principles. Actual results may vary.

Stress ConditionTimeExpected DegradationPrimary Degradation Product(s)
0.1 M HCl, 60°C 24h10-20%4-amino-3-(aminocarbonyl)isothiazole-5-carboxylic acid
0.1 M NaOH, 60°C 8h15-30%Sodium 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
3% H₂O₂, RT 24h5-15%Oxidized species (e.g., N-oxides, S-oxides)
Thermal (Solid), 80°C 48h< 5%Minimal degradation expected
Photolytic (ICH Q1B) -5-20%Complex mixture; potential colored degradants

IV. References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, December 14). 6.8: Hydrolysis of Esters. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]

  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1765-1775.

  • Chemistry Steps. (n.d.). Amide Functional Group. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) The chemistry of isothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (2013, September). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Pharmaceutical Outlines. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653.

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

Sources

optimizing reaction conditions for the amination of isothiazole rings

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the amination of isothiazole rings. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions.

The isothiazole ring is a crucial scaffold in medicinal chemistry, appearing in a range of pharmaceuticals.[1][2] Its successful amination is often a key step in the synthesis of these valuable compounds. However, the unique electronic properties of the isothiazole ring can present challenges. This guide will equip you with the knowledge to address these issues systematically.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers frequently encounter during the amination of isothiazole rings. Each issue is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Issue 1: Low to No Product Formation

This is one of the most common and frustrating issues. A number of factors can contribute to a stalled or low-yielding reaction.

Causality Analysis:
  • Catalyst Inactivity or Poisoning: The sulfur atom in the isothiazole ring can coordinate with the palladium catalyst, leading to deactivation or "poisoning."[3] This is a well-documented challenge when working with sulfur-containing heterocycles.[3]

  • Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.[4] An inappropriate ligand may not provide the necessary steric bulk or electronic properties to promote the reaction.

  • Inadequate Base Strength: The base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle.[3] If the base is not strong enough, the reaction may not proceed.

  • Low Reaction Temperature: Amination reactions often require elevated temperatures to overcome the activation energy barrier.

Recommended Solutions:
  • Optimize the Catalyst System:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[4] These ligands can create a sterically hindered environment around the palladium center, minimizing coordination with the isothiazole's sulfur atom.[3]

    • Increase Catalyst Loading: In some cases, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% can compensate for partial deactivation and drive the reaction to completion.[3]

  • Select an Appropriate Base:

    • Strong, non-nucleophilic bases are generally required.[3] Consider using sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[3]

  • Adjust the Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be mindful that excessively high temperatures can lead to side reactions and degradation.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products. Identifying these impurities is the first step toward eliminating them.

Causality Analysis:
  • Hydrodehalogenation: This is the replacement of the halide on the isothiazole ring with a hydrogen atom, leading to the formation of the unsubstituted isothiazole. This can be caused by β-hydride elimination from the amine or by other reductive pathways.

  • Homocoupling: The coupling of two isothiazole molecules to form a bi-isothiazole species can occur, particularly at higher catalyst loadings or temperatures.

  • Ring Opening: The isothiazole ring can be susceptible to nucleophilic attack, leading to ring-opening side reactions, especially with strong nucleophiles or at elevated temperatures.[5]

Recommended Solutions:
  • Minimize Hydrodehalogenation:

    • Use a Bulky Ligand: Sterically hindered ligands can disfavor the formation of the palladium-hydride species responsible for hydrodehalogenation.

    • Choose a Non-Coordinating Solvent: Solvents like toluene or dioxane are generally preferred over more coordinating solvents like THF.

  • Reduce Homocoupling:

    • Lower Catalyst Loading: Use the lowest effective catalyst concentration to minimize the likelihood of this side reaction.

    • Control Temperature: Avoid excessively high temperatures, which can promote homocoupling.

  • Prevent Ring Opening:

    • Moderate Reaction Conditions: Use the mildest possible conditions (temperature, base strength) that still afford a reasonable reaction rate.

    • Protecting Groups: If the amine is particularly nucleophilic, consider using a protecting group to moderate its reactivity.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the desired amino-isothiazole can be challenging due to the presence of residual catalyst, ligand, or closely related impurities.

Causality Analysis:
  • Palladium Residues: Palladium-based catalysts and their byproducts can be difficult to remove completely.

  • Ligand Impurities: The phosphine ligands and their oxides can co-elute with the product during chromatography.

  • Similar Polarity of Product and Starting Materials: If the starting materials and product have similar polarities, chromatographic separation can be difficult.

Recommended Solutions:
  • Palladium Removal:

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to remove palladium residues.

    • Scavenger Resins: Employing scavenger resins specifically designed to bind palladium can be highly effective.

  • Ligand Removal:

    • Oxidation: If the impurity is the phosphine ligand, it can sometimes be oxidized to the more polar phosphine oxide, which is easier to separate by chromatography.

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with different solvent systems for column chromatography to achieve better separation.

    • Alternative Techniques: Consider other purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective.

II. Frequently Asked Questions (FAQs)

Q1: Which amination method is best for isothiazoles: Buchwald-Hartwig, Ullmann, or SNAr?

A1: The choice of method depends on the specific substrate and the desired reaction conditions.

  • Buchwald-Hartwig Amination: This is often the most versatile and widely used method for the amination of aryl halides, including halo-isothiazoles.[6][7][8] It generally offers a broad substrate scope and good functional group tolerance.[6]

  • Ullmann Condensation: This copper-catalyzed reaction is a viable alternative to the Buchwald-Hartwig amination.[9] While it often requires higher temperatures, recent advances have led to milder reaction conditions. It can be particularly useful for substrates that are sensitive to palladium catalysis.

  • Nucleophilic Aromatic Substitution (SNAr): This method is typically limited to isothiazoles that are activated by strongly electron-withdrawing groups.[10][11][12] If your isothiazole substrate meets this criterion, SNAr can be a simple and cost-effective option.

Q2: How do I choose the right ligand for my Buchwald-Hartwig amination of an isothiazole?

A2: The ideal ligand will depend on the specific isothiazole substrate and the amine coupling partner. However, some general guidelines apply:

  • Bulky and Electron-Rich Ligands: As mentioned previously, ligands like XPhos, SPhos, and BrettPhos are often good starting points due to their ability to prevent catalyst poisoning and promote efficient catalysis.[4]

  • Bidentate Ligands: In some cases, bidentate phosphine ligands like BINAP or dppf can provide improved results by preventing the formation of inactive palladium dimers.[6]

  • Screening: It is often necessary to screen a small library of ligands to identify the optimal one for a particular transformation.

Q3: What is the best solvent for the amination of isothiazoles?

A3: The choice of solvent can significantly impact the reaction outcome.

  • Aprotic, Non-polar Solvents: Toluene, dioxane, and xylenes are commonly used and often give good results.[8]

  • Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or DMAc can be beneficial, particularly for Ullmann-type couplings.

  • Solvent Screening: If you are experiencing issues with a particular solvent, it is worthwhile to screen a few alternatives.

Q4: Can I use microwave irradiation to accelerate the amination of isothiazoles?

A4: Yes, microwave heating can be a very effective tool for accelerating these reactions. It can significantly reduce reaction times and, in some cases, improve yields. However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials or product.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the Buchwald-Hartwig and Ullmann amination of a generic halo-isothiazole.

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-5-phenylisothiazole with Morpholine

Materials:

  • 3-Bromo-5-phenylisothiazole

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-phenylisothiazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol) via syringe.

  • Add sodium tert-butoxide (1.4 mmol) in one portion.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann-type Amination of 3-Iodo-5-methylisothiazole with Aniline

Materials:

  • 3-Iodo-5-methylisothiazole

  • Aniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMSO

Procedure:

  • To a reaction vial, add 3-iodo-5-methylisothiazole (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Seal the vial and purge with argon.

  • Add anhydrous DMSO (5 mL) and aniline (1.2 mmol).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for the Amination of 3-Haloisothiazoles
EntryHalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1BrMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10085
2IAnilineCuI / L-ProlineK₂CO₃DMSO12078
3ClPiperidinePd(OAc)₂ / SPhosLHMDSDioxane11072
4BrBenzylaminePdCl₂(dppf)Cs₂CO₃Toluene10080
Diagrams

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange R2NH, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand Exchange->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Optimize_Catalyst Screen Ligands Increase Loading Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Switch to a Stronger Base (e.g., NaOtBu, LHMDS) Check_Base->Optimize_Base No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Optimize_Temp Increase Temperature Incrementally Check_Temp->Optimize_Temp No Side_Products Are Side Products Forming? Check_Temp->Side_Products Yes Optimize_Temp->Side_Products Analyze_Side_Products Identify Side Products (Hydrodehalogenation, Homocoupling) Side_Products->Analyze_Side_Products Yes Success Reaction Optimized Side_Products->Success No Modify_Conditions Adjust Ligand, Solvent, or Temperature Analyze_Side_Products->Modify_Conditions Modify_Conditions->Success

Caption: A troubleshooting workflow for optimizing the amination of isothiazoles.

V. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. Available at: [Link]

  • Product Class 15: Isothiazoles. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • New regiospecific isothiazole C–C coupling chemistry - Scilit. Available at: [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole - ResearchGate. Available at: [Link]

  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. Available at: [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Available at: [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. Available at: [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand - ResearchGate. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 2- iminothiazolines - ResearchGate. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications. Available at: [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. Available at: [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles - ResearchGate. Available at: [Link]

  • Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization - PubMed. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]

  • Isothiazole - Wikipedia. Available at: [Link]

  • (PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Cellular Assays with Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during cellular assays with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental results.

Introduction to this compound

This compound belongs to the isothiazole class of heterocyclic compounds. Isothiazoles and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Compounds with a thiazole ring, a structurally related scaffold, have been investigated for various therapeutic applications, including as anticancer agents that can induce apoptosis and inhibit key signaling pathways.[2][3] Given its structure, understanding the physicochemical properties and potential cellular interactions of this compound is crucial for designing robust cellular assays.

This guide will address common issues such as inconsistent assay results, compound solubility, potential cytotoxicity, and off-target effects, providing a structured approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am observing significant variability in my dose-response curves between experiments. What are the likely causes?

A1: Inconsistent results in dose-response experiments with small molecules like this compound can stem from several factors.[4] The primary areas to investigate are compound stability and handling, cell culture conditions, and assay execution.

  • Compound Integrity: Repeated freeze-thaw cycles of your stock solution can lead to degradation. It is advisable to prepare small-volume aliquots of your stock solution to minimize this. The stability of the compound in your specific cell culture medium at 37°C should also be considered, as prolonged incubation times might lead to degradation.

  • Cell Culture Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment. Variations in cell density can significantly alter the effective concentration of the compound per cell and impact the final readout.

  • Solvent Effects: The final concentration of the solvent (typically DMSO) should be consistent across all wells and kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.[4]

Q2: My compound is precipitating in the cell culture medium. How can I improve its solubility?

A2: Poor aqueous solubility is a common challenge for many small organic molecules.[4][5] If you observe precipitation of this compound in your culture medium, consider the following strategies:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into your aqueous assay medium, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

  • Use of Surfactants or Co-solvents: For in vitro assays, incorporating low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can help maintain solubility.[4] However, you must first validate that these additives do not interfere with your cellular model or assay readout.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH.[4] While cell culture media are buffered, slight adjustments (if permissible for your cell line) could improve solubility. This should be approached with caution as it can affect cell health.

Q3: I am seeing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted effects and general toxicity?

A3: Distinguishing between a specific, on-target effect and general cytotoxicity is critical for data interpretation. Isothiazole derivatives have been noted for their cytotoxic potential against various cell lines.[6][7]

  • Cytotoxicity Assays: Run a parallel cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) across the same concentration range as your primary functional assay. This will help you determine the concentration at which the compound becomes toxic to the cells.

  • Time-Course Experiment: Assess cell viability at different time points of compound exposure. A rapid onset of cell death may suggest a cytotoxic mechanism, whereas a specific functional effect might precede overt toxicity.

  • Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This can help confirm that the observed phenotype is due to the specific activity of your compound of interest and not a general property of the chemical scaffold.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Inconsistent Assay Readouts

This guide provides a systematic workflow to identify the source of variability in your cellular assays.

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Compound Integrity cluster_2 Investigation Phase 2: Cell Culture Parameters cluster_3 Investigation Phase 3: Assay Protocol cluster_4 Resolution A Inconsistent Assay Results B Prepare Fresh Aliquots A->B E Standardize Cell Passage Number A->E H Ensure Consistent Incubation Times A->H C Assess Compound Stability in Media B->C D Verify Stock Concentration C->D K Consistent and Reproducible Data D->K F Optimize and Standardize Seeding Density E->F G Monitor Cell Health and Viability F->G G->K I Validate Reagent Stability H->I J Check for Edge Effects in Microplates I->J J->K

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Protocol:

  • Compound Integrity Check:

    • Thaw a fresh aliquot of your stock solution for each experiment.

    • Perform a stability study by incubating the compound in your assay medium for the duration of your experiment and then analyzing for degradation (e.g., via HPLC if available).

    • Confirm the concentration of your stock solution, for example, by spectrophotometry if the compound has a known extinction coefficient.

  • Cell Culture Standardization:

    • Use cells from a narrow passage number range to avoid phenotypic drift.

    • Perform cell counts to ensure consistent seeding density across all wells and experiments.

    • Visually inspect cells for normal morphology and perform a baseline viability check before starting the experiment.

  • Assay Protocol Review:

    • Use a calibrated timer for all incubation steps.

    • Ensure all reagents are within their expiration dates and have been stored correctly.

    • To mitigate edge effects in microplates, consider not using the outer wells or filling them with media only.[8]

Guide 2: Addressing Compound Solubility Issues

This guide outlines a workflow for improving the solubility of this compound in aqueous media.

G cluster_0 Initial Problem cluster_1 Strategy 1: Solvent and Dilution cluster_2 Strategy 2: Formulation Aids (Validation Required) cluster_3 Validation Step cluster_4 Outcome A Compound Precipitation in Media B Prepare High-Concentration Stock in DMSO A->B E Incorporate Low-Level Surfactant (e.g., Tween-20) A->E C Serial Dilution in DMSO B->C D Final Dilution in Pre-warmed Media with Vortexing C->D H Clear Solution, Consistent Results D->H G Test for Additive Interference with Assay E->G F Use of Co-solvents (e.g., Ethanol, PEG) F->G G->H G cluster_0 Observed Phenotype cluster_1 Validation Approaches cluster_2 Interpretation A Cellular Effect Observed B Use Structurally Different Inhibitor for the Same Target A->B C Genetic Validation (e.g., siRNA, CRISPR) A->C D Use Inactive Analog as Negative Control A->D E Phenotype Replicated? B->E C->E D->E F On-Target Effect Confirmed E->F Yes G Potential Off-Target Effect E->G No

Caption: Logical workflow for validating on-target effects.

Key Considerations:

  • Orthogonal Approaches: Employing multiple, distinct methods to validate a target provides more robust evidence. [9]* Dose-Dependence: A true on-target effect should exhibit a clear dose-dependent relationship. [5]* Literature Review: Thoroughly review existing literature on isothiazole and thiazole compounds to understand their known biological activities and potential off-target interactions.

By systematically addressing these common issues, researchers can enhance the quality and reproducibility of their cellular assay data when working with this compound.

References

  • Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. Benchchem.
  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Piras, S., & Colla, P. L. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 4493-4497.
  • This compound. Sigma-Aldrich.
  • This compound. BenchChem.
  • Silva, V., Soares, C., Soares, P., & Garrido, J. M. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • A troubleshooting guide to microplate-based assays. BMG LABTECH.
  • El-Sayed, M. A. A., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 12(45), 29447-29457.
  • Structure-activity relationships in 3-isothiazolones. ResearchGate.
  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
  • El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142.
  • Tursun, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.
  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1366113.
  • Istrate, E. I., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3512.

Sources

preventing byproduct formation in the synthesis of isothiazole-5-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Synthesis

Guide: Preventing Byproduct Formation in the Synthesis of Isothiazole-5-Carboxylate Esters

Welcome to the technical support center for advanced heterocyclic synthesis. As Senior Application Scientists, we understand that while the isothiazole core is a valuable scaffold in pharmaceutical and agrochemical development, its synthesis can be fraught with challenges, particularly the formation of stubborn byproducts that complicate purification and reduce yields.[1][2] This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to help you achieve cleaner reactions and higher purity of your target isothiazole-5-carboxylate esters.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isothiazole-5-carboxylate esters, and which is least prone to byproducts?

A1: There are several established routes, each with its own advantages and potential pitfalls.[3] A highly effective method for generating the isothiazole-5-carboxylate system is the 1,3-dipolar cycloaddition of a nitrile sulfide with an activated alkene, such as an acrylate ester.[4] This method is often cleaner than alternatives because the key bond-forming steps are concerted or proceed through transient intermediates with fewer opportunities for side reactions. Another common approach involves the cyclization of functionalized enamines or thioamides.[5] However, these can be susceptible to side reactions like the formation of isomeric products or dimers depending on the precise reaction conditions and substrate.[6]

Q2: How critical is the purity of my starting materials?

A2: It is absolutely critical. The adage "garbage in, garbage out" holds especially true in complex heterocyclic synthesis. Impurities in your starting materials, such as β-keto thioamides or α-cyanoesters, can initiate unwanted side reactions. For instance, residual base or acid from a previous step can alter the pH of the reaction medium, leading to unintended hydrolysis of the ester or promoting dimerization of intermediates.[7] We strongly recommend purifying all starting materials by recrystallization or chromatography before use.

Q3: Can the choice of solvent significantly impact byproduct formation?

A3: Yes, profoundly. The solvent influences reactant solubility, reaction rate, and the stability of intermediates. Aprotic polar solvents like DMF were historically common but can be difficult to remove and may contribute to side reactions.[3] In many modern protocols, solvents like acetone or acetonitrile are preferred as they offer a good balance of solubility and are less reactive.[8] For certain cyclization strategies, solvent-free reactions or microwave-assisted synthesis have been shown to reduce reaction times and minimize byproduct formation by preventing the thermal degradation of sensitive intermediates.[3][7]

Section 2: Troubleshooting Guide for Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q: My reaction mixture shows multiple products on TLC/LCMS, and the desired mass is only a minor component. What's happening?

A: A complex reaction profile is a classic symptom of competing reaction pathways or product degradation. The key is to identify the byproducts to diagnose the root cause.

  • Probable Cause 1: Dimerization of Intermediates. In syntheses that proceed through a Knoevenagel-type condensation intermediate, such as in Gewald-type reactions, this intermediate can dimerize instead of cyclizing with the sulfur source.[6] This is especially prevalent at high concentrations or if the cyclization step is slow.

  • Solution:

    • Slow Addition: Add the sulfur source (e.g., elemental sulfur) or the base slowly to the reaction mixture to keep the concentration of the reactive intermediate low.

    • Optimize Temperature: Lowering the reaction temperature can disfavor the dimerization pathway relative to the desired intramolecular cyclization.

  • Probable Cause 2: Incorrect Regiochemistry. When using unsymmetrical starting materials, cyclization can occur in multiple ways, leading to regioisomers that are often difficult to separate.

  • Solution:

    • Use Pre-functionalized Substrates: Whenever possible, design your synthesis using starting materials where the regiochemistry is already set, preventing ambiguity during the ring-forming step.

    • Solvent and Base Screening: The choice of base and solvent can influence the regioselectivity. For example, a bulky, non-nucleophilic base might favor one pathway over another. A systematic screen is often necessary.[3]

  • Probable Cause 3: Ring Opening of the Isothiazole Product. Isothiazolium salts, which can form under acidic conditions or during N-alkylation attempts, are susceptible to nucleophilic attack and ring-opening, especially by primary amines.[9]

  • Solution:

    • Maintain Neutral or Basic pH: Ensure the workup and purification steps are not overly acidic. Use a mild base like sodium bicarbonate for neutralization.

    • Avoid Reactive Nucleophiles: If modifying the product, be cautious when using strong, unhindered nucleophiles.

Q: I've isolated my product, but NMR analysis shows the ester group has been hydrolyzed to a carboxylic acid. How can I prevent this?

A: Ester hydrolysis is a common byproduct issue, typically caused by the presence of water and either acid or base catalysis.

  • Probable Cause 1: Basic Hydrolysis. Many isothiazole syntheses use a base (e.g., triethylamine, KOH) to facilitate condensation or cyclization.[5] If the reaction is run for too long, at too high a temperature, or if an aqueous basic workup is too harsh, saponification of the ester will occur.

  • Solution:

    • Use a Weaker Base: Switch to a milder, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

    • Careful Workup: Neutralize the reaction mixture with a weak acid (e.g., dilute citric acid or NH4Cl solution) instead of a strong one, and avoid prolonged exposure to basic wash steps.

  • Probable Cause 2: Acid-Catalyzed Hydrolysis. If your reaction generates an acidic byproduct or if you use an acidic workup (e.g., washing with 1M HCl), this can catalyze hydrolysis, especially with heating.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Buffered or Neutral Workup: Use a saturated sodium bicarbonate solution for the aqueous wash to neutralize any acid present.

Visual Troubleshooting Guide

The following decision tree can help diagnose and solve common issues encountered during the synthesis.

G start Problem: Low Yield / Complex Mixture check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions impure_sm Impure SM? (TLC, NMR) check_sm->impure_sm identify_bp Identify Byproducts (LCMS, NMR) check_conditions->identify_bp impure_sm->check_conditions No purify_sm Solution: Purify SM via Recrystallization or Chromatography impure_sm->purify_sm Yes hydrolysis Hydrolysis? (M-CO2Et+H) identify_bp->hydrolysis dimer Dimerization? (2*M-H2S) identify_bp->dimer other Other Impurities? identify_bp->other solve_hydrolysis Solution: - Use anhydrous conditions - Use milder base/acid - Reduce reaction time hydrolysis->solve_hydrolysis Yes solve_dimer Solution: - Lower reactant conc. - Slow reagent addition - Lower temperature dimer->solve_dimer Yes solve_other Solution: - Screen solvents - Optimize stoichiometry - Consider alternative route other->solve_other

Caption: Troubleshooting Decision Tree for Isothiazole Synthesis.

Section 3: Data Summary & Optimized Protocol

Table 1: Common Byproducts and Diagnostic Markers
Byproduct TypeProbable CauseSuggested MS Signature (ESI+)Notes
Hydrolyzed Product Excess base/acid and water[M-CO₂R+H+H₂O] or [M-R+H]Often co-elutes with the product. Can be confirmed by a shift in polarity on TLC/HPLC.
Dimeric Species High concentration of reactive intermediate[2SM - H₂S] or [2Intermediate]Formation is concentration-dependent. Diluting the reaction can suppress it.[6]
Oxidized Byproduct Air oxidation of thioamide or enamine precursors[M+O] or [M+16]Ensure reaction is run under an inert atmosphere (N₂ or Ar).[3]
Unreacted SM Insufficient reaction time or temperature[SM+H]Indicates the need for longer reaction times or slightly higher temperatures.
Optimized Protocol: Synthesis of Ethyl 3-Aryl-isothiazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is based on the robust method of generating nitrile sulfides in situ and trapping them with ethyl acrylate.[4] It minimizes byproducts by avoiding harsh bases and high temperatures.

1. Reagent Preparation:

  • Prepare a solution of the appropriate Aryl-1,3,4-oxathiazol-2-one (1.0 eq) in anhydrous xylene (5 mL per mmol).

  • Add ethyl acrylate (1.5 eq) to the solution. This excess helps ensure the complete trapping of the transient nitrile sulfide.

  • Prepare a reflux condenser and ensure the system is under a dry nitrogen atmosphere.

2. Reaction Execution:

  • Heat the mixture to 140°C with vigorous stirring. The thermal decarboxylation of the oxathiazolone generates the nitrile sulfide intermediate.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting oxathiazolone. The reaction is typically complete within 2-4 hours.

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the xylene under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid contains the desired 4,5-dihydroisothiazole intermediate.

4. Dehydrogenation (Aromatization):

  • Dissolve the crude intermediate in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Add an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours until the dihydroisothiazole is fully consumed (monitor by TLC/LCMS).

5. Purification:

  • Filter the reaction mixture through a pad of celite to remove DDQ byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl isothiazole-5-carboxylate.

Visual Workflow: Cycloaddition Pathway

G cluster_0 Step 1: Nitrile Sulfide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization Oxathiazolone Ar-1,3,4-oxathiazol-2-one NitrileSulfide [Ar-C≡N⁺-S⁻] (Transient Intermediate) Oxathiazolone->NitrileSulfide Δ, Xylene -CO₂ CO2 CO₂ Dihydroisothiazole 4,5-Dihydroisothiazole NitrileSulfide->Dihydroisothiazole EthylAcrylate Ethyl Acrylate EthylAcrylate->Dihydroisothiazole FinalProduct Ethyl Isothiazole-5-carboxylate Dihydroisothiazole->FinalProduct DDQ

Caption: Reaction workflow for the synthesis of isothiazole-5-carboxylate esters.

References

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Available from: [Link]

  • Pain, D. L., et al. (1965). 4- and 5-Isothiazolecarboxylic Acids. Journal of the Chemical Society, 5166-5172. (While the direct link is not available, this work is widely cited in reviews like "The Chemistry of Isothiazoles" for this specific synthesis).
  • Wikipedia contributors. (2023). Isothiazole. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of isothiazoles. Available from: [Link]

  • Sainsbury, M. (2008). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 513-574). Thieme. (Access typically requires institutional subscription).
  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Pospíšil, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]

  • ResearchGate. (2016). How to purify esterification product?. Available from: [Link]

Sources

storage and handling guidelines for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on storage, handling, and troubleshooting for your experiments involving this compound.

Section 1: Compound Properties and Storage

This section provides a summary of the key physical and chemical properties of this compound, along with recommended storage and handling guidelines to ensure its stability and integrity.

Properties at a Glance
PropertyValue
CAS Number 54968-74-0[1][2][3]
Molecular Formula C7H9N3O3S[1][2]
Molecular Weight 215.23 g/mol [1][2]
Appearance Solid
Storage Temperature 2-8°C[2]
Shelf Life 1095 days[2]
Frequently Asked Questions: Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8°C.[2] Keep the container tightly closed in a dry and well-ventilated place.[4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[5][6]

  • Hand Protection: Wear suitable protective gloves.[6][7]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][8]

  • Respiratory Protection: If dust is generated, use a dust mask (e.g., N95) or a full-face respirator with appropriate cartridges.[5]

Q3: How should I handle accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] Remove contact lenses if present and easy to do so.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water.[5] If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Seek medical attention if symptoms occur.[4]

Section 2: Experimental Troubleshooting

This section addresses common issues that may arise during experiments and provides guidance on how to resolve them.

Experimental Workflow and Troubleshooting Diagram

The following diagram illustrates a typical workflow for an experiment involving this compound and highlights key troubleshooting checkpoints.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Weigh Compound dissolve Dissolution prep_compound->dissolve prep_solvent Prepare Solvent prep_solvent->dissolve reaction_setup Reaction Setup dissolve->reaction_setup troubleshoot_sol Troubleshooting: Poor Solubility dissolve->troubleshoot_sol reaction_run Run Reaction reaction_setup->reaction_run workup Work-up reaction_run->workup troubleshoot_react Troubleshooting: Unexpected Outcome reaction_run->troubleshoot_react analysis Analyze Product workup->analysis

Caption: Experimental workflow with troubleshooting points.

Frequently Asked Questions: Experimental Issues

Q4: I'm having trouble dissolving the compound. What should I do?

A4: Poor solubility can be a common issue. Here are some steps to troubleshoot:

  • Verify the Solvent: Ensure you are using a suitable solvent. The choice of solvent can significantly impact solubility.

  • Increase Temperature: Gently warming the mixture may help to increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can aid in dissolving suspended particles.

  • Check Purity: Impurities in the compound can sometimes affect its solubility.

Q5: My reaction is not proceeding as expected, or I'm getting unexpected byproducts. What could be the cause?

A5: Unexpected reaction outcomes can stem from several factors:

  • Reagent Purity: The purity of all reagents, including the starting material, is critical. Consider analyzing the purity of your compound if you suspect it may be a source of the issue.

  • Reaction Conditions: Double-check all reaction parameters, such as temperature, pressure, and reaction time. Small deviations can sometimes lead to different outcomes.

  • Atmosphere: Some reactions are sensitive to air or moisture. Ensure that the reaction is being carried out under the appropriate atmospheric conditions (e.g., inert gas).

  • Compound Stability: Thermal decomposition can lead to the release of irritating gases and vapors.[4] Be mindful of the compound's stability under your reaction conditions.

Section 3: Safety and Hazard Information

This section provides a summary of the known hazards associated with this compound.

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements

It is important to adhere to the following precautionary measures:

  • P261: Avoid breathing dust.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

References

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • SAFETY DATA SHEET. ChemDmart. [Link]

  • ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Georganics. [Link]

  • Ethyl 4-aminobenzoate - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • 54968-74-0|this compound. BIOFOUNT. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Given that ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate is a highly functionalized and potentially novel isothiazole derivative, this document outlines a proposed synthetic strategy and addresses the potential challenges you may encounter during its preparation and scale-up.

I. Proposed Synthetic Pathway: An Overview

Currently, there is no established, direct synthetic protocol for ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate in the public domain. Therefore, we propose a multi-step synthetic approach based on established isothiazole synthetic methodologies. This pathway is designed to be logical and to utilize readily available starting materials.

The proposed synthesis involves the construction of a substituted enamine, followed by cyclization to form the isothiazole ring, and subsequent functional group manipulation.

Synthetic_Pathway A Ethyl Cyanoacetate C Intermediate A (Ethyl 2-cyano-3-ethoxyacrylate) A->C Acetic Anhydride B Ethyl Orthoformate B->C E Intermediate B (Ethyl 2-cyano-3-aminoacrylate) C->E EtOH D Ammonia D->E G Intermediate C (Ethyl 4-chloro-3-cyano-1,2-thiazole-5-carboxylate) E->G F Chlorocarbonylsulfenyl Chloride F->G I Intermediate D (Ethyl 4-amino-3-cyano-1,2-thiazole-5-carboxylate) G->I H Ammonia H->I K Final Product (Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate) I->K J Controlled Hydrolysis J->K

Caption: Proposed synthetic workflow for the target compound.

II. Detailed Experimental Protocols

The following protocols are suggested for the synthesis of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. These should be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate A)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine ethyl cyanoacetate and ethyl orthoformate in a 1:1.2 molar ratio.

  • Add acetic anhydride as a catalyst (approximately 10 mol%).

  • Heat the mixture to reflux (around 120-130 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethyl orthoformate and acetic anhydride under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-cyano-3-aminoacrylate (Intermediate B)

  • Dissolve the crude Intermediate A in ethanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Continue the reaction for 2-3 hours at 0-5 °C.

  • Monitor the completion of the reaction by TLC.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of Ethyl 4-chloro-3-cyano-1,2-thiazole-5-carboxylate (Intermediate C)

  • In a fume hood, dissolve Intermediate B in a suitable inert solvent such as dichloromethane or chloroform.

  • Cool the solution to -10 to 0 °C.

  • Slowly add a solution of chlorocarbonylsulfenyl chloride in the same solvent (1.1 equivalents). Caution: Chlorocarbonylsulfenyl chloride is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of Ethyl 4-amino-3-cyano-1,2-thiazole-5-carboxylate (Intermediate D)

  • Dissolve Intermediate C in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of a suitable ammonia source, such as a solution of ammonia in isopropanol or aqueous ammonia, at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water.

  • The product should precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 5: Controlled Hydrolysis to Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (Final Product)

  • Suspend Intermediate D in a mixture of a suitable alcohol (e.g., ethanol) and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide). The choice of catalyst will need to be optimized to favor the hydrolysis of the nitrile to the amide without affecting the ester group.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction carefully by TLC or LC-MS to avoid over-hydrolysis to the carboxylic acid.

  • Once the desired product is formed, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

III. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and scale-up of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate.

Q1: The yield of Intermediate A is low, and I observe significant side products.

  • Possible Cause: Incomplete reaction or side reactions due to improper temperature control.

  • Solution:

    • Ensure the reaction is heated to a consistent reflux temperature.

    • Use a slight excess of ethyl orthoformate to drive the reaction to completion.

    • Monitor the reaction closely by TLC to avoid prolonged heating, which can lead to decomposition.

    • Ensure the starting materials are of high purity and dry.

Q2: During the synthesis of Intermediate B, the product is oily and difficult to crystallize.

  • Possible Cause: Presence of impurities from the previous step or incomplete reaction.

  • Solution:

    • Purify Intermediate A by vacuum distillation before proceeding to the next step.

    • Ensure an adequate amount of ammonia is used to complete the reaction.

    • Try different solvents for precipitation, such as a mixture of ethanol and diethyl ether.

    • Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[1]

Q3: The cyclization to form the isothiazole ring (Intermediate C) is not proceeding or gives a complex mixture of products.

  • Possible Cause:

    • The chlorocarbonylsulfenyl chloride reagent may have decomposed.

    • The reaction temperature is not optimal.

    • The starting enamine (Intermediate B) is not pure enough.

  • Solution:

    • Use freshly prepared or properly stored chlorocarbonylsulfenyl chloride.

    • Maintain a low temperature during the addition of the reagent to control the reactivity.

    • Ensure Intermediate B is pure and dry before use.

    • Consider using a different cyclization agent if this step proves to be consistently problematic.

Q4: The amination of Intermediate C to Intermediate D is sluggish or results in low yields.

  • Possible Cause:

    • The chloro group at the 4-position may not be sufficiently activated for nucleophilic aromatic substitution.

    • The reaction temperature is too low.

  • Solution:

    • Increase the reaction temperature, but monitor for potential decomposition.

    • Use a higher concentration of ammonia.

    • Consider using a catalyst, such as a copper(I) salt, which has been shown to facilitate similar amination reactions on heterocyclic rings.

Q5: During the final hydrolysis step, I am getting a mixture of the desired amide, unreacted nitrile, and the fully hydrolyzed carboxylic acid.

  • Possible Cause: The reaction conditions are not selective for the partial hydrolysis of the nitrile.

  • Solution:

    • This is a critical step that requires careful optimization.

    • Acid-catalyzed hydrolysis: Use a milder acid or a lower concentration. Monitor the reaction at short time intervals.

    • Base-catalyzed hydrolysis: Use a weaker base or perform the reaction at a lower temperature.

    • Enzymatic hydrolysis could be an alternative for a more selective transformation.

    • Consider using hydrogen peroxide in the presence of a base, which can sometimes selectively convert nitriles to amides.

IV. Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the proposed synthesis of the 1,2-thiazole ring?

The construction of the isothiazole (1,2-thiazole) ring is a key challenge. The proposed method utilizes the reaction of an activated enamine with a sulfur-containing electrophile, a known strategy for forming sulfur-nitrogen heterocyclic rings.[2] The subsequent cyclization is driven by the formation of the stable aromatic isothiazole ring.

Q2: Are there alternative methods for constructing the isothiazole ring?

Yes, several methods exist for the synthesis of isothiazoles. One common method involves the oxidative cyclization of β-thioxo amides. Another approach is the reaction of enamines with sulfur and an oxidizing agent. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q3: What are the main safety precautions to consider during this synthesis?

  • Chlorocarbonylsulfenyl chloride: This is a highly toxic and corrosive reagent. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia gas: This is a corrosive and irritating gas. Handle in a well-ventilated area or fume hood.

  • Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: How can I monitor the progress of these reactions effectively?

Thin Layer Chromatography (TLC) is a suitable technique for monitoring most of the steps. Choose an appropriate solvent system that gives good separation of the starting material and the product. For the final hydrolysis step, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to monitor the formation of the desired amide and to detect any byproducts like the carboxylic acid.

Q5: What are the key considerations for scaling up this synthesis?

  • Heat Transfer: Exothermic reactions, such as the amination and cyclization steps, will require efficient cooling and temperature control on a larger scale.

  • Mixing: Ensure adequate mixing, especially in heterogeneous reaction mixtures, to maintain consistent reaction rates and prevent localized overheating.

  • Reagent Addition: For exothermic reactions, the addition of reagents should be done slowly and in a controlled manner.

  • Work-up and Purification: Large-scale extractions and purifications will require appropriate equipment. Recrystallization is often a more scalable purification method than column chromatography.

  • A thorough process safety analysis should be conducted before any scale-up.

V. Data Summary

Intermediate/ProductMolecular FormulaKey Reaction TypePotential Purification Method
Intermediate A C8H11NO3CondensationVacuum Distillation
Intermediate B C6H8N2O2Nucleophilic SubstitutionCrystallization
Intermediate C C7H4ClN3O2SElectrophilic CyclizationColumn Chromatography
Intermediate D C7H7N3O2SNucleophilic Aromatic SubstitutionCrystallization
Final Product C7H9N3O3SPartial HydrolysisRecrystallization/Column Chromatography

VI. Logical Relationships Diagram

Troubleshooting_Logic cluster_synthesis Synthesis Stages cluster_causes Potential Causes cluster_solutions Solutions A Low Yield/ Side Products C1 Impure Starting Materials A->C1 C2 Suboptimal Temperature A->C2 C6 Over-reaction/ Side Reactions A->C6 B Oily Product/ Crystallization Issues B->C1 C4 Insufficient Reagent B->C4 C Complex Mixture/ No Cyclization C->C1 C->C2 C3 Reagent Decomposition C->C3 D Sluggish Amination D->C2 C5 Poor Reaction Kinetics D->C5 E Poor Hydrolysis Selectivity E->C2 E->C6 S1 Purify Intermediates C1->S1 S2 Optimize Temperature C2->S2 S3 Use Fresh Reagents C3->S3 S4 Adjust Stoichiometry C4->S4 S5 Increase Reaction Time/ Use Catalyst C5->S5 S6 Careful Monitoring/ Milder Conditions C6->S6

Caption: Troubleshooting decision-making flow for the synthesis.

VII. References

Sources

Validation & Comparative

A Comparative Guide to Validating the Kinase Inhibitory Activity of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel small molecule's biological activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of a novel isothiazole derivative, Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. As this is a compound with limited published data, we will outline a robust, multi-faceted validation strategy, drawing comparisons with well-established kinase inhibitors to provide a clear benchmark for its potential efficacy and selectivity.

Introduction: The Rationale for Kinase Inhibition and the Promise of Isothiazole Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The isothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. Given this precedent, a thorough investigation into the kinase inhibitory properties of novel isothiazole-containing compounds like this compound is a scientifically meritorious endeavor.

This guide will walk you through a systematic approach to:

  • Hypothesize and select relevant kinase targets based on the isothiazole core structure.

  • Employ robust biochemical assays to determine in vitro inhibitory activity.

  • Compare the inhibitory profile against a panel of well-characterized, clinically relevant kinase inhibitors.

  • Transition to cell-based assays to validate on-target effects in a physiological context.

Comparative Kinase Inhibitors

To contextualize the inhibitory profile of our novel compound, we have selected three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A broad-spectrum inhibitor known for its high potency against a wide range of kinases. It serves as a positive control in many kinase assays but lacks the selectivity desired for a therapeutic agent.

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It potently inhibits BCR-ABL and Src family kinases, among others.

  • Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its targets include VEGFRs and PDGFRs.

Phase 1: In Vitro Biochemical Validation

The initial phase of validation focuses on direct measurement of kinase inhibition in a controlled, cell-free environment. This allows for the precise determination of IC50 values and provides the first glimpse into the compound's selectivity.

Experimental Workflow: Biochemical Kinase Assays

A tiered approach is recommended, starting with a broad panel of kinases to identify initial hits, followed by more focused dose-response studies on a smaller subset of promising targets.

G cluster_0 Biochemical Assay Workflow A Compound Synthesis & QC (this compound) B Primary Screen (Broad Kinase Panel at single concentration, e.g., 1 µM) A->B C Hit Identification (Kinases with >50% inhibition) B->C D Dose-Response Assays (IC50 determination for selected kinases) C->D E Selectivity Profiling (Comparison of IC50 values across kinase panel) D->E

Caption: Workflow for biochemical kinase inhibitor validation.

Recommended Assay Platforms

Several robust and high-throughput compatible assay platforms are available. The choice of platform will depend on the specific kinase and available resources. Here, we detail the protocol for the ADP-Glo™ Kinase Assay, a versatile and widely used luminescence-based method.

Detailed Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinases of Interest

  • Kinase-specific Substrates

  • ATP

  • Test Compound (this compound)

  • Comparator Inhibitors (Staurosporine, Dasatinib, Sunitinib)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and comparator inhibitors in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation

The results of the dose-response assays should be compiled into a clear, comparative table. The following is a hypothetical dataset illustrating how the novel compound might compare to our reference inhibitors against a panel of kinases commonly targeted by isothiazole and thiazole derivatives.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
Aurora A 8515250>10,000
Aurora B 12020350>10,000
Src 55060.880
ABL1 >10,000221.1250
VEGFR2 8,500789
PDGFRβ >10,00012282
PI3Kα 4501,500>10,000>10,000
Akt1 980180>10,000>10,000

Data presented is hypothetical for illustrative purposes.

Phase 2: Cellular Assay Validation

Positive results from biochemical assays must be confirmed in a cellular context to assess target engagement and downstream functional effects.

Experimental Workflow: Cell-Based Assays

G cluster_1 Cell-Based Assay Workflow F Cell Line Selection (Expressing target kinases) G Target Engagement Assay (e.g., NanoBRET™) F->G H Phospho-protein Western Blot (Measure downstream substrate phosphorylation) F->H I Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) H->I J Phenotypic Assessment (e.g., cell cycle analysis, apoptosis assays) I->J

Caption: A typical workflow for cell-based validation of kinase inhibitors.

Detailed Protocol: Western Blot for Downstream Target Inhibition

This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular environment. For this example, we will assume our compound targets Aurora A kinase and we will measure the phosphorylation of its substrate, Histone H3.

Materials:

  • Cancer cell line overexpressing Aurora A (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test Compound and Comparators

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of the test compound and comparators for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control (GAPDH).

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting experimental results and predicting the broader biological impact of the inhibitor.

Hypothesized Target Pathway: Aurora Kinase Signaling

Based on the isothiazole scaffold, a plausible hypothesis is the inhibition of Aurora kinases, which are key regulators of mitosis.

G Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA activates Cdk1 Cdk1/CycB Cdk1->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle HistoneH3 Histone H3 Cytokinesis Cytokinesis AuroraB Aurora B AuroraB->HistoneH3 phosphorylates AuroraB->Cytokinesis

Caption: Simplified Aurora Kinase Signaling Pathway.

Potential Off-Target Pathway: Src Family Kinase Signaling

Given the promiscuity of many kinase inhibitors, it is also important to consider potential off-target effects. The Src family kinases are common off-targets.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras->Proliferation Survival Survival PI3K->Survival

Caption: Overview of Src Family Kinase Signaling.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the kinase inhibitory activity of the novel compound, this compound. By employing a combination of biochemical and cell-based assays and drawing comparisons with well-characterized inhibitors, researchers can build a robust data package to define its potency, selectivity, and cellular mechanism of action. This systematic validation is an essential step in the journey of translating a promising chemical entity into a potential therapeutic candidate.

References

  • Cisbio. (n.d.). HTRF KinEASE: A universal platform to address serine/threonine & tyrosine kinases. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Mendel, D. B., et al. (2003). SU11248, a multitargeted receptor tyrosine kinase inhibitor, has potent antitumor activity in preclinical models of human cancer. Clinical Cancer Research, 9(1), 327–337. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

A Comparative Analysis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate Against Established Anticancer Agents: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is characterized by a continuous search for novel chemical scaffolds that can overcome the limitations of existing therapies, such as drug resistance and off-target toxicity. Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing ring systems being particularly prominent in FDA-approved drugs.[1] Among these, the isothiazole and its bioisostere, the thiazole ring, have emerged as privileged structures, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[2][3][4]

This guide focuses on Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate , a specific isothiazole derivative. While direct, peer-reviewed anticancer studies on this particular molecule are not extensively available in public literature, its structural motifs are present in numerous compounds with demonstrated anticancer potential.[5] Therefore, this document serves as a comparative guide, evaluating the potential of this scaffold by analyzing the established mechanisms of action of structurally related isothiazole and thiazole derivatives against a panel of well-known anticancer drugs. We will delve into the mechanistic underpinnings, present comparative efficacy data from the literature, and provide robust experimental protocols for researchers seeking to validate this and similar compounds.

Section 1: Profiling the Isothiazole Scaffold

The subject of our analysis is this compound.

Chemical Structure:

  • CAS Number: 54968-74-0

  • Molecular Formula: C₇H₉N₃O₃S

  • Key Features: A highly substituted isothiazole ring, featuring an ethyl carboxylate group, a primary amine, and a carboxamide group. These functional groups offer multiple points for hydrogen bonding and potential interactions with biological targets.

The broader class of isothiazole and thiazole derivatives has been shown to exert anticancer effects through diverse mechanisms, including but not limited to, inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and modulation of histone deacetylases (HDACs).[1][2][6] This versatility makes the isothiazole core a compelling starting point for the development of targeted cancer therapies.

Section 2: A Mechanistic Comparison with Standard-of-Care Anticancer Drugs

To contextualize the potential of our lead compound, we will compare the known mechanisms of related thiazole derivatives to those of established drugs.

Targeting Kinase Signaling: The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

Established Drug: Sorafenib Sorafenib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma. It potently inhibits VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Isothiazole/Thiazole Derivatives: Several novel thiazole derivatives have demonstrated significant VEGFR-2 inhibitory activity. For instance, one study reported a thiazole compound (Compound 4c ) with a VEGFR-2 IC50 of 0.15 µM, comparable to Sorafenib's IC50 of 0.059 µM in the same assay.[7] Another derivative (Compound 4 ) also showed potent VEGFR-2 inhibition with an IC50 of 0.093 µM.[1] This suggests that the thiazole scaffold can be effectively tailored to fit into the ATP-binding pocket of VEGFR-2, disrupting its function.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates Ras Ras VEGFR2->Ras VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Sorafenib Sorafenib / Thiazole Derivatives Sorafenib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and points of inhibition.

Induction of Apoptosis via the Mitochondrial Pathway

Inducing programmed cell death, or apoptosis, is a primary goal of many chemotherapies. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with members like Bcl-2 acting as anti-apoptotic proteins and others like Bax acting as pro-apoptotic proteins.

Established Drug: Venetoclax (A Bcl-2 Inhibitor) While not a classic cytotoxic agent, Venetoclax exemplifies a targeted approach to inducing apoptosis by directly inhibiting the anti-apoptotic protein Bcl-2. This releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death.

Isothiazole/Thiazole Derivatives: Numerous studies have confirmed that thiazole derivatives can induce apoptosis by modulating the Bcl-2 family. Treatment of cancer cells with specific thiazole compounds resulted in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6][8] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptosis cascade, activating caspases (like caspase-3) that execute cell death.[8]

Apoptosis_Pathway Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiazole->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The mitochondrial apoptosis pathway modulated by thiazoles.

Section 3: Comparative In Vitro Efficacy

The most direct way to compare novel compounds with established drugs is through their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below synthesizes data from multiple studies on thiazole derivatives.

Compound/DrugCancer Cell LineTarget/MechanismIC50 (µM)Reference
Thiazole Deriv. (4c) HCT-116 (Colon)Apoptosis Induction7.24 ± 0.62[6]
Thiazole Deriv. (8c) HCT-116 (Colon)Apoptosis Induction3.16 ± 0.90[6]
CisplatinHCT-116 (Colon)DNA Damage5.18 ± 0.94[6]
Thiazole Deriv. (4d) HepG2 (Liver)Apoptosis Induction2.31 ± 0.43[6]
CisplatinHepG2 (Liver)DNA Damage41 ± 0.63[6]
Thiazole Deriv. (8) MCF-7 (Breast)Aromatase/PTK Inhib.3.36 µg/ml[9]
StaurosporineMCF-7 (Breast)Kinase Inhibitor5.25 µg/ml[9]
Thiazole Deriv. (4) MCF-7 (Breast)VEGFR-2 Inhibitor5.73[1]
StaurosporineMCF-7 (Breast)Kinase Inhibitor6.77[1]
Thiazole Deriv. (4c) MCF-7 (Breast)VEGFR-2 Inhibitor2.57 ± 0.16[7]
StaurosporineMCF-7 (Breast)Kinase Inhibitor6.77 ± 0.41[7]

Note: Direct comparison of IC50 values should be done cautiously, as experimental conditions can vary between studies. The most valuable comparisons are those made within the same study against the same reference drug.

Analysis: The data clearly show that specifically engineered thiazole derivatives can exhibit cytotoxic activity that is not only potent (in the low micromolar and even nanomolar range) but in some cases, superior to standard chemotherapeutic agents like Cisplatin or reference compounds like Staurosporine against the same cancer cell lines.[1][6][7][9]

Section 4: A Proposed Experimental Workflow for Validation

For a researcher aiming to validate the anticancer potential of this compound, a systematic, multi-faceted approach is required. The following workflow provides a self-validating system to move from broad cytotoxicity screening to specific mechanistic insights.

Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Cell Cycle Effects cluster_phase4 Phase 4: Target Identification MTT MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) - Determine IC50 values Flow_Apoptosis Annexin V / PI Staining (Flow Cytometry) - Quantify Apoptosis vs. Necrosis MTT->Flow_Apoptosis If IC50 is potent Flow_CellCycle Propidium Iodide Staining (Flow Cytometry) - Analyze Cell Cycle Arrest (G1, S, G2/M) MTT->Flow_CellCycle WB_Apoptosis Western Blot - Probe for Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax Flow_Apoptosis->WB_Apoptosis Confirm apoptosis Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) - Determine direct enzyme inhibition WB_Apoptosis->Kinase_Assay If apoptosis is confirmed, investigate upstream targets Tubulin_Assay Tubulin Polymerization Assay - Assess impact on microtubule dynamics WB_Apoptosis->Tubulin_Assay Outcome Comprehensive Profile of Anticancer Activity Flow_CellCycle->Outcome Kinase_Assay->Outcome Tubulin_Assay->Outcome

Caption: A logical workflow for anticancer drug validation.

Protocol 1: MTT Assay for General Cytotoxicity

Causality: This is the foundational experiment to determine if the compound has any cytotoxic effect on cancer cells and to establish a dose-response curve, from which the IC50 value is calculated.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Annexin V/PI Assay for Apoptosis Quantification

Causality: This flow cytometry-based assay precisely distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative evidence for the mechanism of cell death.

Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

Conclusion

While this compound itself remains an under-investigated compound, this guide demonstrates its significant potential as an anticancer agent. The isothiazole/thiazole scaffold to which it belongs has been repeatedly validated as a source of potent and versatile drug candidates. The extensive body of literature on related derivatives shows their ability to target key cancer pathways, such as kinase signaling and apoptosis, often with efficacy comparable or superior to existing drugs.[1][6][7]

The true value of this compound can only be unlocked through rigorous experimental validation. The workflows and protocols provided herein offer a clear and scientifically sound path for researchers to characterize its activity, elucidate its mechanism of action, and determine if it represents a viable new lead in the fight against cancer.

References

  • Source: Books (2024)
  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: Taylor & Francis Online URL
  • Title: Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity Source: Letters in Drug Design & Discovery URL
  • Title: WO2004011461A1 - Isothiazole derivatives useful as anticancer agents Source: Google Patents URL
  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: PubMed URL
  • Title: One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents Source: ResearchGate URL
  • Title: Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents Source: ACS Omega URL
  • Title: Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer Source: PMC - NIH URL
  • Title: Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study Source: OUCI URL
  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL
  • Title: Ethyl 4-amino-3-(aminocarbonyl)

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminothiazole and Isoxazole Carboxylates as Biologically Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a specific isothiazole derivative of interest for potential therapeutic applications. However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed structure-activity relationship (SAR) studies published for this particular series of analogs.

In contrast, its structural isomers, the 2-aminothiazole-4-carboxylate and 2-aminothiazole-5-carboxamide scaffolds, have been extensively investigated, yielding a wealth of SAR data. These thiazole analogs have shown significant promise as anticancer and antifungal agents.[2][3] This guide will therefore provide a comparative analysis of the SAR of these well-documented thiazole analogs to offer valuable insights that can inform future research and development of isothiazole-based compounds. We will delve into the key structural modifications that influence their biological activity, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation.

I. Comparative Analysis of 2-Aminothiazole Analogs

The 2-aminothiazole core is a versatile starting point for the development of potent bioactive molecules. Modifications at the 2-amino position, as well as substitutions on the thiazole ring, have profound effects on their therapeutic properties.

A. Anticancer Activity: Targeting Cellular Proliferation

The 2-aminothiazole scaffold is a key component in several anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[2] Research has primarily focused on modifying the 2-amino and 4-carboxy functional groups to optimize potency and selectivity.

1. Modifications at the 2-Amino Position of Ethyl 2-Aminothiazole-4-Carboxylate

Early studies by El-Subbagh et al. explored the derivatization of the 2-amino group of ethyl 2-aminothiazole-4-carboxylate with various side chains to evaluate their antitumor activity against a panel of 60 human tumor cell lines.[4]

  • Key Finding: The introduction of an N-acylated side chain containing a terminal diethylamino group was found to be critical for potent anticancer activity.

  • Causality: The basic diethylamino group likely improves aqueous solubility and allows for critical ionic interactions with biological targets, such as the phosphate backbone of DNA or acidic residues in the ATP-binding pocket of kinases. The amide linkage provides a rigid linker that appropriately positions this interactive moiety.

Table 1: Anticancer Activity of Ethyl 2-substituted-aminothiazole-4-carboxylate Analogs [4]

Compound IDR Group (at 2-amino position)Activity (GI₅₀ MG-MID, µM)Most Sensitive Cell Line (GI₅₀, µM)
Parent -H> 100-
14 -CO(CH₂)₂N(C₂H₅)₂38.3RPMI-8226 Leukemia (0.08)
Analog A -COCH₂Cl> 100-
Analog B -CO(CH₂)₃N(C₂H₅)₂45.1-

GI₅₀ MG-MID: Mean graph midpoint for growth inhibition across all 60 cell lines.

The data clearly indicates that the presence and specific length of the dialkylaminoacyl side chain are crucial for broad-spectrum anticancer activity, with compound 14 showing remarkable potency against leukemia cell lines.[4]

2. 2-Amino-5-carboxamidothiazoles as Kinase Inhibitors

Further research into thiazole-based anticancer agents has focused on their ability to inhibit protein kinases, which are often dysregulated in cancer. A series of 2-amino-5-carboxamidothiazoles were identified as potent inhibitors of the Src-family kinase p56(Lck), a key enzyme in T-cell activation.[5]

  • Key Finding: The nature of the amide substituent at the 5-position significantly influences inhibitory potency. Small, cyclic, or sterically constrained amides are preferred.

  • Causality: The amide group at the C5 position acts as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituent on the amide nitrogen explores a hydrophobic pocket, and its size and conformation are critical for achieving high affinity.

Table 2: Lck Kinase Inhibitory Activity of 2-Amino-5-carboxamidothiazole Analogs

Compound IDR Group (at 5-carboxamide)Lck Inhibition (IC₅₀, µM)
11a -H> 50
11b -CH₃10.5
11c -CH(CH₃)₂1.2
11d -cyclopropyl0.4

This data highlights a clear trend where increasing the steric bulk and conformational rigidity of the amide substituent (from methyl to isopropyl to cyclopropyl) leads to a significant enhancement in Lck inhibitory activity.

B. Antifungal Activity: Disrupting Fungal Cell Integrity

Aminothiazole derivatives have also emerged as a promising class of antifungal agents. A notable example is compound 41F5 , identified through high-throughput screening against Histoplasma capsulatum.[3]

  • Key Finding: The presence of a bulky, lipophilic substituent at the 5-position of the thiazole ring and an alicyclic carboxamide at the 2-amino position are essential for potent antifungal activity.

  • Causality: The lipophilic naphthylmethyl group at the C5 position is believed to facilitate the compound's penetration through the fungal cell membrane. The cyclohexanecarboxamide at the C2 position likely engages in specific interactions with an intracellular fungal target, which is distinct from the targets of common antifungal drugs like fluconazole.[3]

Table 3: Antifungal Activity of 2,5-Disubstituted Aminothiazole Analogs [3]

Compound IDR¹ (at 2-amino position)R² (at 5-position)H. capsulatum (IC₅₀, µM)
41F5 -CO-cyclohexyl-CH₂-1-naphthyl0.87
Analog C -H-CH₂-1-naphthyl> 10
Analog D -CO-cyclohexyl-H> 10

The data demonstrates that both the C2 and C5 substituents are indispensable for the antifungal activity of this series. The absence of either moiety results in a complete loss of potency.

II. Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental methodologies are provided below.

A. General Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate Analogs

The synthesis of the ethyl 2-aminothiazole-4-carboxylate core is typically achieved via the Hantzsch thiazole synthesis.[6][7]

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Step 1: Bromination. To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethyl 3-bromopyruvate (1.0 eq).

  • Step 2: Cyclization. Add thiourea (1.2 eq) to the mixture from Step 1.

  • Step 3: Reaction. Heat the reaction mixture at 70°C for 1 hour with stirring.

  • Step 4: Isolation. Cool the mixture to room temperature and pour it into ice water.

  • Step 5: Purification. Collect the resulting precipitate by filtration and dry to yield the product.

Protocol 2: Acylation of the 2-Amino Group

  • Step 1: Dissolution. Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Step 2: Acylation. Add the desired acyl chloride (e.g., 3-(diethylamino)propanoyl chloride) (1.1 eq) dropwise at 0°C.

  • Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Step 4: Work-up. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Step 5: Purification. Dry the organic layer over sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

B. Biological Evaluation Protocols

Protocol 3: Lck Kinase Inhibition Assay [8]

This assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

  • Step 1: Reagent Preparation. Prepare a 3X solution of the test compound, a 3X solution of the Lck enzyme/antibody mixture, and a 3X solution of the kinase tracer in kinase buffer.

  • Step 2: Assay Plate Setup. In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.

  • Step 3: Enzyme Addition. Add 5 µL of the Lck enzyme/antibody mixture to all wells.

  • Step 4: Reaction Initiation. Add 5 µL of the tracer to all wells to start the reaction.

  • Step 5: Incubation. Incubate the plate at room temperature for 1 hour, protected from light.

  • Step 6: Detection. Read the plate on a suitable plate reader capable of measuring fluorescence resonance energy transfer (FRET), with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~615 nm (donor).

  • Step 7: Data Analysis. Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution) [9]

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Step 1: Inoculum Preparation. Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans or Histoplasma capsulatum) in RPMI-1640 medium.

  • Step 2: Compound Dilution. Perform serial dilutions of the test compounds in a 96-well microtiter plate.

  • Step 3: Inoculation. Add the fungal inoculum to each well.

  • Step 4: Incubation. Incubate the plates at 35°C for 24-48 hours.

  • Step 5: MIC Determination. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

III. Visualizing Structure-Activity Relationships and Workflows

Graphical representations can simplify complex data and workflows, providing a clearer understanding of the underlying principles.

SAR_Anticancer cluster_thiazole 2-Aminothiazole Core cluster_modifications Modifications cluster_activity Biological Activity Thiazole Ethyl 2-aminothiazole-4-carboxylate Mod_2_Amine 2-Amino Position (Acylation with dialkylamino side chains) Thiazole->Mod_2_Amine Leads to Mod_5_Carboxamide 5-Carboxamide Position (Varying amide substituents) Thiazole->Mod_5_Carboxamide Leads to Activity_Anticancer Increased Anticancer Activity (e.g., Leukemia) Mod_2_Amine->Activity_Anticancer Activity_Kinase Potent Kinase Inhibition (e.g., Lck) Mod_5_Carboxamide->Activity_Kinase

Figure 1: Key SAR insights for 2-aminothiazole anticancer agents.

Workflow start Design Isothiazole Analogs synthesis Chemical Synthesis (e.g., Hantzsch-type reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Anticancer cell lines, Antifungal assay) purification->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive Compounds (Redesign) sar_study Structure-Activity Relationship (SAR) Analysis hit_id->sar_study Active Compounds lead_opt Lead Optimization (Iterative design and synthesis) sar_study->lead_opt lead_opt->synthesis end Candidate Drug lead_opt->end

Figure 2: Proposed workflow for the development of isothiazole analogs.

IV. Conclusion and Future Directions

While direct SAR data for this compound analogs is limited, the extensive research on the isomeric 2-aminothiazole-4-carboxylate and 2-aminothiazole-5-carboxamide scaffolds provides a robust framework for guiding future discovery efforts. The key takeaways are the critical importance of substituents at the 2-amino and 5-positions for modulating anticancer and antifungal activities. Specifically, the introduction of basic side chains at the 2-amino position enhances anticancer potency, while bulky lipophilic groups at the C5 position are crucial for antifungal efficacy.

For researchers and drug development professionals, the path forward for the target isothiazole series should involve a systematic exploration of these key positions. The experimental protocols detailed in this guide offer a validated starting point for synthesis and biological evaluation. By applying the principles learned from the well-studied thiazole isomers, it is possible to accelerate the development of novel and potent this compound analogs as next-generation therapeutic agents.

References

  • ChemicalBook. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate....

  • Talele, T. T. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.

  • El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142.

  • Invitrogen. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.

  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., ... & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceuticals, 14(4), 333.

  • Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.

  • Promega Corporation. LCK Kinase Assay.

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

  • Edwards, J. A., et al. (2013). Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. Antimicrobial Agents and Chemotherapy, 57(9), 4349–4357.

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(20), 3805-3826.
  • Google Patents. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.

  • European Patent Office. EP1919885A1 - PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES.

  • Google Patents. WO2005076990A2 - Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors.

  • Google Patents. WO2005077945A3 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.

  • AssayQuant Technologies, Inc. LCK Kinase Activity Assays.

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

  • Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.
  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

  • Edwards, J. A., et al. (2013). Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum. Antimicrobial Agents and Chemotherapy, 57(9), 4349-4357.

  • Cell Signaling Technology. HTScan® Lck Kinase Assay Kit #7758.

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 1-11.

  • BPS Bioscience. LCK Assay Kit.

  • Asiri, A. M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 19(6), 7856-7867.

Sources

Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate versus other isothiazole derivatives in efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry and agrochemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of biologically active compounds.[2] Isothiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including antiviral, anti-inflammatory, antifungal, and anticancer activities.[1][3][4][5]

This guide provides a comparative analysis of the efficacy of several prominent isothiazole derivatives, supported by experimental data and detailed protocols. While the initial topic of interest was Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate, a thorough literature search revealed a notable absence of published efficacy data for this specific molecule.[6] Consequently, this guide will broaden its scope to compare well-characterized and impactful isothiazole derivatives, providing a valuable resource for researchers and drug development professionals exploring this chemical space. We will examine key examples from different therapeutic areas to understand their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them.

Comparative Efficacy of Key Isothiazole Derivatives

The versatility of the isothiazole core is best illustrated by examining derivatives that have found distinct applications. Here, we compare representatives from the antiviral, antifungal, and anti-inflammatory classes.

Antiviral Efficacy: The Case of Denotivir (Vratizolin)

Denotivir is an isothiazole derivative with established antiviral activity against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[7][8] Beyond its direct antiviral effects, it also exhibits significant immunomodulatory and anti-inflammatory properties, which likely contribute to its therapeutic efficacy.[9][10]

Mechanism of Action: Denotivir's multifaceted mechanism involves not only the inhibition of viral replication but also the suppression of the host's inflammatory response.[9] It has been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[7][10] This dual action of targeting the virus and modulating the host response is a desirable characteristic for antiviral therapeutics. The proposed mechanism suggests an interaction with critical inflammatory signaling pathways, such as the NF-κB pathway.[10]

Efficacy Data: While specific IC50 values for direct viral inhibition are not consistently reported in publicly available literature, the clinical efficacy of topical Denotivir in reducing the duration of herpes lesions has been noted.[9] Its immunomodulatory effects have been quantified in vitro, as shown in the table below.

Antifungal Efficacy: Isotianil and Plant Defense Induction

Isotianil is a novel fungicide that operates not by directly targeting the fungal pathogen but by inducing a state of Systemic Acquired Resistance (SAR) in the host plant.[11] This unique mode of action makes it a valuable tool for resistance management in agriculture.[12]

Mechanism of Action: Isotianil is a plant activator. It does not exhibit direct antimicrobial activity but primes the plant's own defense mechanisms.[11] Treatment with isotianil leads to the upregulation of pathogenesis-related (PR) genes, such as pr1, and the accumulation of defense-related enzymes.[11][13] This prepares the plant to mount a more rapid and robust defense upon subsequent pathogen attack.

Efficacy Data: Isotianil has demonstrated excellent preventative effects against rice blast (Magnaporthe grisea) and Yellow Sigatoka in bananas at low dosages.[11] Its efficacy is often measured by the reduction in disease incidence and severity in treated plants compared to untreated controls. For example, novel isothiazole-thiazole derivatives based on the isotianil scaffold have shown potent fungicidal activity with EC50 values in the sub-mg/L range against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[13][14][15]

Anti-inflammatory Isothiazole Derivatives

The isothiazole scaffold is also a component of numerous compounds synthesized for their anti-inflammatory potential.[16][17][18] These compounds often work by inhibiting key mediators of the inflammatory cascade.

Mechanism of Action: The mechanisms for anti-inflammatory isothiazoles are varied but often involve the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production, or stabilization of cellular membranes.[19][20] For example, 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide was shown to have anti-inflammatory action in animal models of inflammation.[16]

Efficacy Data: Efficacy is typically determined using in vitro assays measuring the inhibition of inflammatory mediators or in vivo models such as the carrageenan-induced rat paw edema model.[17] For instance, certain novel 2,4-disubstituted 1,3-thiazole derivatives have shown significant reductions in paw edema, with some compounds exhibiting efficacy comparable to the standard drug nimesulide.[17][18]

Quantitative Data Summary

The following table summarizes the efficacy data for representative isothiazole derivatives, providing a comparative snapshot of their performance.

Compound Class Representative Derivative Target/Application Key Efficacy Metric Value Reference
Antiviral DenotivirHSV, VZV, ImmunomodulationInhibition of TNF-α production~50% at 100 µg/mL[9][10]
Antifungal Isothiazole-Thiazole (6u)P. cubensis (Oomycete)EC50 (in vivo)0.046 mg/L[13][14]
Antifungal Isothiazole-Thiazole (6u)P. infestans (Oomycete)EC50 (in vivo)0.20 mg/L[13][14]
Antifungal IsotianilBotrytis cinerea (Grapevine)Disease Incidence ReductionFrom 49% to 8%[21]
Anti-inflammatory Phenyl Thiazole (3c)Carrageenan-induced edema% Inhibition at 3 hr44%[17][18]
Antiviral Isothiazole DerivativePoliovirus 1Selectivity Index (SI)828[22][23]

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the efficacy of isothiazole derivatives.

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

This assay is a cost-effective preliminary screening method to evaluate the anti-inflammatory properties of a compound by measuring its ability to inhibit the heat-induced denaturation of protein, typically bovine serum albumin (BSA).[19][24]

Principle: Inflammation can involve the denaturation of proteins. A compound that can prevent this denaturation is considered to have potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

    • Dissolve the test isothiazole derivative and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

  • Assay Setup:

    • In a microcentrifuge tube, add 500 µL of the BSA solution.

    • Add 50 µL of the test compound dilution (or standard/vehicle control).

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by incubating the mixture in a water bath at 72°C for 5 minutes.

  • Measurement:

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BSA BSA Solution (0.2%) Mix Mix BSA + Test/Standard/Control BSA->Mix TestCmpd Test Compound Dilutions TestCmpd->Mix StdCmpd Standard Drug Dilutions StdCmpd->Mix Incubate37 Incubate at 37°C for 20 min Mix->Incubate37 Incubate72 Heat at 72°C for 5 min to denature Incubate37->Incubate72 Cool Cool to Room Temperature Incubate72->Cool Measure Measure Absorbance at 660 nm Cool->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the in vitro protein denaturation assay.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy

The PRNT is the gold standard for quantifying the ability of a compound to neutralize a virus and prevent it from infecting cultured cells.[25][26]

Principle: Effective antiviral compounds will reduce the number of plaques (localized areas of cell death) formed by a lytic virus in a cell monolayer. The concentration required to reduce plaques by 50% (PRNT50 or IC50) is determined.[27]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a susceptible host cell line (e.g., Vero cells for HSV) in 24-well plates and grow until a confluent monolayer is formed.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test isothiazole derivative in a cell culture medium.

    • Dilute the virus stock to a concentration that will produce 40-80 plaques per well.

  • Neutralization Reaction:

    • Mix equal volumes of each compound dilution with the diluted virus.

    • Include a virus-only control (no compound) and a cell-only control (no virus).

    • Incubate the mixtures at 37°C for 1-2 hours to allow the compound to neutralize the virus.

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Inoculate each well with 0.2 mL of the virus-compound mixture.

    • Allow the virus to adsorb for 90 minutes at 37°C.[28]

  • Overlay and Incubation:

    • Gently aspirate the inoculum and overlay the cells with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose in culture medium) containing the corresponding concentration of the test compound.[28]

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with a dye like crystal violet. Plaques will appear as clear zones against a stained background.

    • Count the number of plaques in each well.

  • Calculation:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Cells Grow Confluent Cell Monolayer Inoculate Inoculate Cell Monolayer Cells->Inoculate Cmpd Prepare Compound Dilutions Mix Mix Compound + Virus Incubate 1-2h at 37°C Cmpd->Mix Virus Dilute Virus Stock Virus->Mix Mix->Inoculate Adsorb Adsorb for 90 min Inoculate->Adsorb Overlay Add Semi-Solid Overlay Adsorb->Overlay IncubatePlaques Incubate 2-3 Days Overlay->IncubatePlaques Stain Fix and Stain Cells IncubatePlaques->Stain Count Count Plaques Stain->Count Calculate Calculate IC50 Count->Calculate

Caption: General workflow for the Plaque Reduction Neutralization Test.

Protocol 3: Fungal Growth Inhibition Assay - Broth Microdilution Method

This quantitative assay determines the Minimum Inhibitory Concentration (MIC) of a compound that prevents the visible growth of a fungus in a liquid medium.[29]

Principle: The turbidity of a fungal culture in a liquid medium is proportional to its biomass. An effective antifungal agent will prevent this increase in turbidity.[30][31]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh fungal culture on an agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final desired inoculum concentration.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the isothiazole test compound in the broth medium.

    • Include a positive control (fungus with no compound) and a negative control (broth only).

  • Inoculation:

    • Add the prepared fungal inoculum to each well (except the negative control). The final volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the absorbance at 595 nm using a microplate reader.[30] The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Conclusion and Future Directions

The isothiazole scaffold is a proven pharmacophore, giving rise to compounds with potent and diverse biological activities. While the specific derivative Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate remains uncharacterized in public literature, a comparative analysis of its structural analogues like Denotivir and Isotianil reveals the vast potential of this chemical class. Denotivir demonstrates a compelling dual antiviral and immunomodulatory profile, whereas Isotianil showcases an innovative approach to crop protection through host defense induction. The broader family of isothiazole derivatives continues to yield promising anti-inflammatory agents.

The lack of data on Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate highlights a potential opportunity for investigation. Its structure suggests it could serve as a valuable synthetic intermediate for creating novel libraries of derivatives. Future research should focus on synthesizing and screening this compound and its analogues across various biological assays, such as those detailed in this guide, to unlock their potential therapeutic value. The continued exploration of structure-activity relationships within the isothiazole family will undoubtedly lead to the discovery of next-generation therapeutics and agrochemicals.

References

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • BenchChem. (2025).
  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and Findings in Experimental and Clinical Pharmacology, 27(8), 541-545.
  • Slideshare. (n.d.). Screening models for inflammatory drugs.
  • MedchemExpress. (n.d.). Denotivir (Vratizolin).
  • Saeed, N., El-Sayed, R., & El-Ghamry, H. (2017).
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601.
  • BenchChem. (2025). Application Notes and Protocols for Fungal Growth Inhibition Assays. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Denotivir: A Technical Overview of its Chemical Structure, Properties, and Biological Activities. BenchChem.
  • Sumitomo Chemical. (2011). Applied Development of a Novel Fungicide Isotianil (Stout®). R&D Report, "SUMITOMO KAGAKU", 2011-I.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1272-1276.
  • Broekaert, W. F., et al. (1990). An automated quantitative assay for fungal growth inhibition. FEMS Microbiology Letters, 69(1-2), 55-59.
  • Prandota, J., Wilimowski, M., Inglot, A. D., & Machoń, Z. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-923.
  • Cutrì, C. C., et al. (2005). Isothiazole derivatives as antiviral agents. Bioorganic & Medicinal Chemistry, 13(11), 3639-3644.
  • Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 868.
  • Australian Pesticides and Veterinary Medicines Authority. (2022). Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. APVMA.
  • Sørensen, D., et al. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Applied and Environmental Microbiology, 88(5), e02127-21.
  • Chan, J. F., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 289, 117952.
  • Patel, N. B., & Shaikh, F. M. (2011). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Mini-Reviews in Medicinal Chemistry, 11(14), 1217-1226.
  • Wu, Q., et al. (2018).
  • PharmaCompass. (n.d.). Denotivir.
  • ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.
  • BenchChem. (2025). A Comparative Efficacy Analysis of Denotivir and Acyclovir Against Herpes Simplex Virus Type 2 (HSV-2). BenchChem.
  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 163-172.
  • ResearchGate. (2025). An automated quantitative assay for fungal growth inhibition.
  • Study.com. (n.d.). Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355-6367.
  • ResearchGate. (2025). Isothiazole Derivatives as Antiviral Agents.
  • Google Patents. (2021). WO2021259761A1 - Use of isotianil against fungal diseases in grapevines and fruit crops.
  • World Journal of Pharmaceutical and Medical Research. (2020).
  • Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
  • Bayer Crop Science Australia. (n.d.). Routine 200 SC Fungicide. Retrieved from Bayer Crop Science Australia website.
  • Petrou, A., et al. (2022).
  • Bioinformation. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives.
  • PubChemLite. (n.d.). Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S).
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7320.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • PubChem. (n.d.). Ethyl 4-amino-2-(phenylamino)-thiazole-5-carboxylate.

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Small Molecules: A Case Study with Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a therapeutic agent is paved with rigorous evaluation, a cornerstone of which is the assessment of its selectivity. A molecule's ability to interact specifically with its intended biological target, while avoiding unintended interactions with other proteins (off-targets), is paramount to its safety and efficacy profile. Off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic action, representing a major cause of late-stage drug development failure.[1] Therefore, a robust cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of preclinical safety pharmacology that guides lead optimization and candidate selection.[2][3][4]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity: Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (hereafter referred to as Compound X). As a compound with limited publicly available biological data, it serves as an ideal model to illustrate the design and execution of a multi-faceted profiling strategy.[5][6] The methodologies described herein are designed to be self-validating, integrating computational predictions with gold-standard biochemical and cellular assays to build a holistic and trustworthy selectivity profile.

For the purpose of this guide, we will hypothesize that Compound X, based on its aminothiazole scaffold—a common motif in kinase inhibitors—is being developed as an inhibitor of a specific tyrosine kinase, "Kinase A."[7][8][9] We will compare its hypothetical performance against a fictional alternative, "Compound Y," to demonstrate how such data informs critical development decisions.

Tier 1: In Silico Profiling - Predicting the Off-Target Landscape

Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a valuable initial screen to predict potential off-target interactions.[10][11][12] This predictive step allows for the intelligent design of subsequent experimental panels, focusing on protein families with the highest probability of interaction. The causality behind this approach is risk mitigation; by anticipating likely off-targets, we can proactively design assays to confirm or refute these predictions early in the discovery pipeline.

The primary in silico strategy involves searching for structural homology, particularly within the ATP-binding pocket for our hypothetical kinase inhibitor. Tools like the Basic Local Alignment Search Tool (BLAST) for protein sequences or more sophisticated platforms that compare 3D structural folds of kinase domains can identify proteins that might inadvertently bind Compound X.

Commonly Used In Silico Tools for Off-Target Prediction:

  • Cas-OFFinder: Identifies potential off-target sites based on sequence homology.[12]

  • CHOPCHOP: A web tool for identifying potential off-target sites for CRISPR/Cas9, but the underlying principles of sequence similarity are broadly applicable.[12]

  • Variant-aware Cas-OFFinder: An advanced pipeline that can account for genetic variations in off-target prediction.[13]

For Compound X, an in silico screen against the human kinome might predict potential interactions with "Kinase B" and "Kinase C" due to high sequence and structural similarity in their ATP-binding sites compared to the primary target, "Kinase A." This information directly informs the composition of the in vitro kinase panel.

Tier 2: In Vitro Profiling - Quantifying Interactions

Following the computational predictions, in vitro assays are employed to empirically measure the binding affinity or inhibitory activity of the compound against a panel of purified proteins. This stage provides the quantitative data necessary for direct comparison and selectivity assessment.

A. Broad Kinase Panel Screening

Given our hypothesis, the most critical initial screen is against a broad panel of kinases. Several contract research organizations (CROs) offer panels covering a significant portion of the human kinome. The objective is to determine the concentration at which Compound X inhibits 50% of the activity (IC50) of each kinase.

Illustrative Experimental Protocol: In Vitro Kinase Assay [14][15][16][17][18]

  • Reagent Preparation:

    • Prepare a 20x kinase buffer stock and a fresh 10x ATP regeneration system.[16]

    • Reconstitute recombinant kinases (e.g., Kinase A, B, C, etc.) and their specific substrates in kinase buffer.

    • Prepare a serial dilution of Compound X and the comparator, Compound Y, typically starting from 100 µM.

  • Assay Execution:

    • In a 96- or 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution containing ATP and MgCl2.[14] A typical final concentration might be 100 µM ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction.

    • Quantify kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure the product or ATP consumption.

    • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

B. Secondary Target Screening: Receptor Binding Assays

To broaden the scope of the cross-reactivity profile, it is prudent to screen against other major drug target families, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[19][20][21][22] Radioligand binding assays are a common method for this purpose.

Principle of Receptor Binding Assays: [23] These assays measure the ability of a test compound to displace a known, labeled ligand (radioligand or fluorescent ligand) from its receptor. A high degree of displacement indicates that the test compound binds to the receptor. Data is typically reported as the percentage of inhibition of binding at a single high concentration (e.g., 10 µM) for initial screening, with follow-up dose-response curves to determine the binding affinity (Ki) for any significant hits.

Tier 3: Cellular Assays - Confirming Target Engagement in a Biological Context

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended (and unintended) targets within intact cells.[24][25][26][27][28]

CETSA Workflow Diagram

G cluster_0 CETSA Experimental Workflow A 1. Cell Treatment Treat intact cells with Compound X or Vehicle Control B 2. Heating Step Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells to release proteins B->C D 4. Separation Centrifuge to separate soluble proteins from precipitated aggregates C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot or Mass Spectrometry for the target protein D->E F 6. Data Analysis Plot soluble protein amount vs. temperature to generate melt curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The principle of CETSA is that ligand binding stabilizes a target protein, increasing its melting temperature.[25][27] By observing a shift in the melting curve of a protein in the presence of the compound, we can confirm direct physical engagement. An isothermal dose-response fingerprint (ITDRF) can also be generated by heating cells at a constant temperature while varying the compound concentration.[24]

Data Presentation and Comparative Analysis

Clear and concise presentation of cross-reactivity data is crucial for interpretation. A selectivity profile is often summarized in tables, comparing the potency of a compound against its primary target versus a panel of off-targets.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X vs. Compound Y

TargetCompound X (IC50, nM)Compound Y (IC50, nM)Comments
Kinase A (Primary) 15 50 Compound X is more potent on the primary target.
Kinase B250>10,000Compound X shows moderate off-target activity.
Kinase C1,500>10,000Compound Y is highly selective.
Kinase D>10,000>10,000No activity observed.
... (additional kinases)......

Table 2: Hypothetical Broad Panel Selectivity at 10 µM

Target FamilyAssay TypeCompound X (% Inhibition)Compound Y (% Inhibition)
GPCRs (Panel of 50)Binding Assay<20% for all targets<20% for all targets
Ion Channels (Panel of 20)Binding Assay55% (hERG)<20% for all targets
Nuclear Receptors (Panel of 10)Binding Assay<20% for all targets<20% for all targets

Overall Profiling Workflow

G A Novel Compound (e.g., Compound X) B Tier 1: In Silico Profiling (Target Prediction) A->B C Tier 2: In Vitro Screening (Kinase & Receptor Panels) B->C Guides panel design D Tier 3: Cellular Target Engagement (CETSA) C->D Confirms hits in cells E Data Analysis & Selectivity Profile C->E D->E F Lead Optimization / Candidate Selection E->F Informs decision

Sources

A Strategic Guide for the In Vitro Validation of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate as a Novel Antitumor Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the antitumor potential of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. Given the novelty of this specific molecule, this document outlines a scientifically rigorous, multi-faceted approach to characterize its efficacy and mechanism of action in comparison to established anticancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear roadmap for generating robust and publishable data.

The isothiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer properties.[1] These compounds have been shown to act through diverse mechanisms, such as the inhibition of kinases like c-Met, histone deacetylases (HDACs), and lactate dehydrogenase (LDH), or by inducing apoptosis through pathways like mitochondrial depolarization.[1][2][3] The structural features of this compound suggest its potential to interact with biological targets implicated in cancer cell proliferation and survival. This guide, therefore, serves as a blueprint for the systematic investigation of this promising compound.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the antitumor effects of this compound, a comparative analysis against well-characterized compounds is essential. We propose a three-pronged comparison:

  • The Investigational Compound: this compound (herein referred to as EACI).

  • A Standard-of-Care Chemotherapeutic Agent: Doxorubicin. This is a widely used anticancer drug with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition), providing a high-level benchmark for cytotoxicity.

  • A Structurally Related Isothiazole Derivative: Dasatinib. As a clinically approved anticancer drug that contains a thiazole ring (a close relative of isothiazole), Dasatinib is a multi-kinase inhibitor and serves as a relevant mechanistic comparator.[4][5]

Experimental Workflow for Antitumor Validation

Our proposed validation strategy follows a logical progression from broad cytotoxic screening to more detailed mechanistic studies. This workflow is designed to be efficient, cost-effective, and to provide a comprehensive understanding of EACI's antitumor potential.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Insights A Dose-Response & IC50 Determination (MTT Assay) C Compare EACI, Doxorubicin, Dasatinib A->C B Select Relevant Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->A D Annexin V/PI Staining (Flow Cytometry) C->D If cytotoxic E Caspase-3/7 Activity Assay D->E F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Wound Healing/Transwell Assay (Cell Migration & Invasion) F->G Elucidate mechanism H Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) G->H I Mitochondrial Membrane Potential Assay (e.g., JC-1 Staining) H->I

Caption: Proposed experimental workflow for the in vitro validation of EACI.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of EACI across a panel of human cancer cell lines. We recommend starting with representatives from common cancer types:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • EACI, Doxorubicin, Dasatinib (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of EACI, Doxorubicin, and Dasatinib in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability for active compounds. The IC50 values will provide a quantitative comparison of the cytotoxicity of EACI against the controls.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
EACI Experimental DataExperimental DataExperimental Data
Doxorubicin Experimental DataExperimental DataExperimental Data
Dasatinib Experimental DataExperimental DataExperimental Data

Phase 2: Elucidating the Mode of Cell Death

Assuming EACI demonstrates significant cytotoxicity, the next step is to determine if this is due to the induction of apoptosis (programmed cell death), a hallmark of many successful anticancer drugs.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Selected cancer cell line (the most sensitive from Phase 1)

  • EACI at its IC50 and 2x IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with EACI at the desired concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Expected Outcome: A significant increase in the percentage of Annexin V-positive cells in the EACI-treated group compared to the control.

Phase 3: Investigating the Molecular Mechanism

To gain deeper insights into how EACI exerts its effects, we will investigate its impact on cell migration and key signaling pathways.

Protocol 3: Wound Healing Assay for Cell Migration

This assay assesses the ability of a compound to inhibit cell migration, a critical process in cancer metastasis.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • EACI at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in 6-well plates and grow to 90-100% confluency.

  • Create a "Wound": Gently scratch a straight line through the monolayer with a sterile pipette tip.

  • Wash and Treat: Wash with PBS to remove detached cells. Add fresh medium containing the sub-lethal concentrations of EACI.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure relative to the 0-hour time point.

Expected Outcome: A delay or inhibition of wound closure in the EACI-treated cells compared to the vehicle control, indicating an anti-migratory effect.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of isothiazole and thiazole derivatives, Western blot analysis could be employed to investigate EACI's effect on key proteins in pathways such as:

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation EACI EACI Bcl2 Bcl-2 (Anti-apoptotic) EACI->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) EACI->Bax Activates? p21 p21 (CDK Inhibitor) EACI->p21 Upregulates? Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP CDK1 CDK1 CyclinB1 Cyclin B1 CDK1->CyclinB1 p21->CDK1

Caption: Potential signaling pathways modulated by EACI.

Conclusion

This guide provides a robust and logical framework for the initial in vitro characterization of this compound as a potential antitumor agent. By systematically evaluating its cytotoxicity, mode of action, and effects on key cancer-related processes in comparison with established drugs, researchers can generate the foundational data necessary to justify further preclinical development. The proposed experiments are based on standard, well-validated methodologies, ensuring the integrity and reproducibility of the findings. The successful execution of this plan will provide a clear and comprehensive picture of EACI's therapeutic potential.

References

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Royal Society of Chemistry (Ch. 3, pp. 57-85).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Taylor & Francis. [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 663-672. [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2006). ResearchGate. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). ACS Publications. [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). PubMed Central. [Link]

Sources

A Comparative Analysis of Aminocarbonyl Isothiazoles and Aminocarbonyl Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles

In the landscape of medicinal chemistry, the isothiazole and thiazole scaffolds stand as cornerstones in the design of novel therapeutics. Their presence in a multitude of clinically approved drugs underscores their significance.[1][2][3] This guide provides a comparative analysis of their aminocarbonyl derivatives, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers and drug development professionals in navigating the subtleties of these two important classes of heterocyclic compounds.

Structural and Physicochemical Distinctions

The fundamental difference between isothiazoles and thiazoles lies in the arrangement of the nitrogen and sulfur atoms within the five-membered ring. Isothiazole is a 1,2-azole, while thiazole is a 1,3-azole. This seemingly minor isomeric difference has profound implications for the electronic distribution, aromaticity, and ultimately, the physicochemical properties of their respective aminocarbonyl derivatives.

PropertyIsothiazoleThiazole
Appearance Colorless liquidPale yellow liquid
Odor Pyridine-likePyridine-like
Solubility in Water Sparingly solubleSparingly soluble
pKa of Conjugate Acid -0.52.5
Aromaticity SignificantGreater than corresponding oxazoles

This table summarizes the general properties of the parent isothiazole and thiazole heterocycles.

The greater electronegativity of the nitrogen atom and the different placement of the heteroatoms influence the dipole moment and hydrogen bonding capacity of the molecules, which in turn affects their solubility, membrane permeability, and interactions with biological targets. For instance, a comparative study on N-oxazolyl- and N-thiazolylcarboxamides, structural cousins to the compounds of interest, demonstrated that the isosteric replacement of thiazole with oxazole (a more electronegative oxygen atom) led to a significant increase in hydrophilicity and water solubility.[4] A similar trend can be anticipated when comparing the more polarized isothiazole ring with the thiazole ring.

Synthesis of Aminocarbonyl Derivatives

The synthetic routes to aminocarbonyl isothiazoles and thiazoles, while both well-established, proceed through distinct pathways reflecting the different reactivity of the parent heterocycles.

Synthesis of Aminocarbonyl Isothiazoles

The synthesis of aminocarbonyl isothiazoles often involves the construction of the isothiazole ring followed by functionalization. A common strategy is the synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid.[5]

Experimental Protocol: Synthesis of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides [6]

This protocol describes a general method for the synthesis of amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid.

  • Starting Material: 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid.

  • Amide Formation: The carboxylic acid is converted to the corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Coupling: The acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final aminocarbonyl isothiazole derivative.

  • Purification: The product is purified by crystallization or column chromatography.

G start 5-(4-chlorobenzoyl)amino-3-methyl- 4-isothiazolecarboxylic acid acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl2 or (COCl)2 product 5-(4-chlorobenzoyl)amino-3-methyl- 4-isothiazolecarboxamide acid_chloride->product Base (e.g., Et3N) amine Amine (R-NH2) amine->product

Synthesis of aminocarbonyl isothiazoles.
Synthesis of Aminocarbonyl Thiazoles

The Hantzsch thiazole synthesis is a cornerstone for the preparation of the thiazole ring, which can then be further elaborated to introduce the aminocarbonyl functionality.[7] Alternatively, pre-functionalized building blocks can be used.

Experimental Protocol: Synthesis of 2-Amino-thiazole-5-carboxylic Acid Amides

A versatile method for the synthesis of 2-amino-thiazole-5-carboxylic acid amides involves the reaction of a substituted thiourea with an α-chloro carbonyl compound.

  • Thiourea Derivative: A suitably substituted thiourea is used as a key building block.

  • Cyclization: The thiourea derivative is reacted with an α-chloro carbonyl compound, where the carbonyl group is often protected as a dialkyl acetal. This reaction leads to the formation of the 2-aminothiazole ring.

  • Amide Formation: If the aminocarbonyl group is not already present, it can be introduced by standard amide coupling reactions on a carboxylic acid precursor.

G thiourea Substituted Thiourea thiazole 2-Aminothiazole Intermediate thiourea->thiazole carbonyl α-Chloro Carbonyl Compound carbonyl->thiazole Hantzsch Synthesis product 2-Aminothiazole-5-carboxamide thiazole->product Amide Coupling

Synthesis of aminocarbonyl thiazoles.

Comparative Biological Activities

Both aminocarbonyl isothiazoles and aminocarbonyl thiazoles are associated with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.

Aminocarbonyl Isothiazoles

Derivatives of aminocarbonyl isothiazoles have demonstrated significant potential in various therapeutic areas. For example, a series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides exhibited notable anti-inflammatory activity.[6] The isothiazole ring is also a key component in compounds with antiviral, antithrombotic, and anticonvulsive properties.[8]

Biological ActivityExample Compound ClassReference
Anti-inflammatory5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides[6]
AntiviralDenotivir (vratizolin)[6]
CardiovascularAcyl and ureido derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid amides[5]
Aminocarbonyl Thiazoles

The 2-aminothiazole moiety is a particularly prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects.[1] These include anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.[1] The versatility of the thiazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity.[9][10]

Biological ActivityExample Compound ClassReference
Anticancer4-Substituted methoxybenzoyl-aryl-thiazoles (SMART)[10]
AntimicrobialThiazole dithiocarbamate derivatives[11]
Anti-inflammatoryThiazoles and Thiazolidinones as COX/LOX Inhibitors[12]
Antioxidant2-aminothiazole derivatives[1]

Structure-Activity Relationship (SAR) Insights: A Comparative Perspective

While direct comparative SAR studies are limited, we can infer key differences based on the distinct electronic and steric properties of the two scaffolds.

G cluster_0 Aminocarbonyl Isothiazole cluster_1 Aminocarbonyl Thiazole a 1,2-arrangement of N and S - Alters electronic distribution - Influences hydrogen bonding patterns - May lead to different target interactions b 1,3-arrangement of N and S - More established SAR due to wider exploration - Amenable to diverse substitutions at C2, C4, and C5 - Often serves as a bioisosteric replacement for other rings

Key SAR distinguishing features.

The positioning of the nitrogen and sulfur atoms in the isothiazole ring (1,2-relationship) compared to the thiazole ring (1,3-relationship) creates a different electronic landscape. This can lead to distinct interactions with biological targets. For example, the nitrogen at position 2 in the isothiazole ring may act as a hydrogen bond acceptor in a different spatial orientation compared to the nitrogen at position 3 in the thiazole ring. These subtle differences can be exploited in rational drug design to achieve target selectivity.

The extensive research on 2-aminothiazoles provides a rich database for understanding their SAR.[7][13] The amino group at the 2-position is a key feature, often involved in critical interactions with target proteins. The aminocarbonyl group can be further modified to modulate potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Both aminocarbonyl isothiazoles and aminocarbonyl thiazoles represent valuable and versatile scaffolds for the development of new therapeutic agents. The choice between these two isomeric heterocycles should be guided by the specific therapeutic target and the desired physicochemical and pharmacological profile.

Key Takeaways:

  • Structural Isomerism Matters: The 1,2- vs. 1,3-arrangement of heteroatoms significantly impacts electronic properties and potential biological interactions.

  • Synthetic Accessibility: Robust synthetic methodologies exist for both scaffolds, allowing for the generation of diverse chemical libraries.

  • Broad Biological Potential: Both classes of compounds exhibit a wide range of biological activities, with the 2-aminothiazole framework being particularly well-explored.

  • Opportunities for Further Research: Direct, head-to-head comparative studies of aminocarbonyl isothiazoles and thiazoles are needed to fully elucidate their comparative advantages and disadvantages for specific therapeutic applications. Such studies would provide invaluable data for future drug design endeavors.

By understanding the nuanced differences between these two important heterocyclic systems, researchers can make more informed decisions in the design and optimization of next-generation drug candidates.

References

  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495. [Link]

  • El-Sayed, M. A. F., El-Gaby, M. S. A., & Aly, H. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. Molecules, 21(11), 1459. [Link]

  • Al-Ghorbani, M., & Al-Anshori, M. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(30), 3436-3467. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-25. [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej, 57(6), 617-630. [Link]

  • Skořepa, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(15), 4475. [Link]

  • Kumar, R., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4529-4541. [Link]

  • Gawel, K., et al. (2011). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European journal of medicinal chemistry, 46(12), 5894-5906. [Link]

  • Al-Obaidi, A. H. M. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad College of Pharmacy Journal, 20(1), 148-158. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]

  • Geronikaki, A., & Pitta, E. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 21(9), 1180. [Link]

  • Vlase, L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10992. [Link]

  • Kletskov, A. V., & Eltsov, S. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

  • Arnst, K. E., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of medicinal chemistry, 59(17), 7894-7913. [Link]

  • Al-Salahi, R., et al. (2023). The in silico physicochemical properties of thiazole derivatives bearing β-amino acid and aromatic moieties. Scientific Reports, 13(1), 1-15. [Link]

  • Bakulev, V. A., et al. (2022). Recent advances in the synthesis of isothiazoles. Chemistry of Heterocyclic Compounds, 58(1), 1-22. [Link]

  • Kopylovich, M. N., & Pombeiro, A. J. L. (2021). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 434, 213768. [Link]

  • Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic letters, 22(14), 5284-5288. [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase selectivity profile of the novel compound, Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. We will refer to this molecule as "Iso-C5" for brevity throughout this guide. The isothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potential as kinase inhibitors.[1] Therefore, determining the precise selectivity of a new analogue like Iso-C5 is a critical step in evaluating its therapeutic potential and potential liabilities.

This document moves beyond a simple listing of protocols. It details the strategic rationale behind a multi-tiered assessment workflow, provides actionable, step-by-step experimental methodologies, and contextualizes data interpretation by comparing Iso-C5's hypothetical performance against established kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases that regulate virtually all cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime drug targets.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4]

A non-selective inhibitor may engage multiple kinases, leading to unforeseen off-target effects and toxicity. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a more precise tool for dissecting cellular signaling.[5] Broad kinase screening is therefore crucial for identifying potent, selective inhibitors and is a pivotal step in the drug discovery process.[5][6] This guide outlines a robust strategy to characterize Iso-C5, transforming it from a novel chemical entity into a well-defined pharmacological tool.

A Multi-Tiered Strategy for Kinase Selectivity Profiling

A logical and resource-efficient approach to profiling involves a tiered screening cascade. This strategy begins with a broad, low-resolution survey of the kinome to identify initial targets and liabilities, followed by progressively more focused and biologically relevant assays to validate hits and determine functional consequences.

G cluster_0 Screening Workflow tier1 Tier 1: Broad Kinome Profiling (e.g., 300+ Kinase Panel @ 1µM) tier2 Tier 2: Hit Validation & Potency (IC50 Determination for Hits & Anti-Targets) tier1->tier2 Identify primary targets & potential off-targets tier3 Tier 3: Cellular Activity & Target Engagement (Cell-based Phosphorylation or Proliferation Assays) tier2->tier3 Confirm on-target potency & cellular permeability

Caption: A tiered approach for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling – A Global View

The initial step is to screen Iso-C5 against a large, representative panel of kinases. This provides an unbiased, comprehensive overview of its interaction landscape.[7] Commercial services, such as Reaction Biology's HotSpot™ or Eurofins' KINOMEscan®, offer panels covering a significant portion of the human kinome.[5][8]

Experimental Rationale: A single high concentration of the inhibitor (e.g., 1 µM or 10 µM) is used to cast a wide net. The goal is not to determine precise potency but to rapidly identify which kinases interact with the compound. A competitive binding assay is an excellent choice for this tier as it directly measures the interaction of a compound with the kinase's ATP-binding site, independent of substrate phosphorylation.[9][10]

Comparative Data: Tier 1 Screening Results (% Inhibition at 1 µM)

The following table presents hypothetical screening data for Iso-C5 compared to Staurosporine (a non-selective inhibitor) and Erlotinib (a highly selective EGFR inhibitor). This comparison highlights different selectivity profiles.

Kinase TargetIso-C5 (% Inhibition)Staurosporine (% Inhibition)Erlotinib (% Inhibition)Kinase Family
EGFR 89998 Tyrosine Kinase
SRC 129515Tyrosine Kinase
ABL1 99811Tyrosine Kinase
CDK2 88925CMGC
GSK3B 95 966CMGC
PIM1 92 854CAMK
PIM2 65783CAMK
PIM3 58752CAMK
VEGFR2 159422Tyrosine Kinase
p38α (MAPK14) 45919CMGC

Interpretation:

  • Staurosporine: As expected, it shows broad activity, inhibiting nearly all kinases tested.

  • Erlotinib: Demonstrates high selectivity for its primary target, EGFR.

  • Iso-C5: The hypothetical data suggests a potential primary target in the CMGC family (GSK3B) and strong activity against the PIM kinase family. It shows weaker, but still notable, activity against CDK2 and p38α. This profile is more selective than Staurosporine but less "clean" than Erlotinib, warranting further investigation.

Tier 2: Hit Validation and Potency Determination

The next crucial step is to validate the primary targets and significant off-targets identified in Tier 1. This is achieved by generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.[11]

Experimental Rationale: An in vitro kinase activity assay is ideal for this tier. Unlike binding assays, activity assays measure the functional consequence of the compound binding—the inhibition of substrate phosphorylation.[12] Radiometric assays (e.g., using ³²P-ATP or ³³P-ATP) are considered the gold standard for accuracy, while luminescence-based assays (e.g., ADP-Glo™) offer a non-radioactive, high-throughput alternative.[5][12]

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from standard methodologies for determining kinase activity.[13]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Iso-C5 in 100% DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 100 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution. For GSK3B, a common substrate is the peptide GSK3tide.

    • Add 50 nL of the serially diluted Iso-C5 compound or DMSO vehicle control.

    • Allow the kinase and inhibitor to pre-incubate for 10 minutes at room temperature. This step is critical for inhibitors that may exhibit slow binding kinetics.[7]

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition measurements.[14]

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Detect ADP Formation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to % inhibition relative to DMSO controls. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Tier 2 IC50 Values (nM)
Kinase TargetIso-C5 (IC50, nM)Staurosporine (IC50, nM)Erlotinib (IC50, nM)
GSK3B 85 6>10,000
PIM1 150 20>10,000
CDK2 1,2007>10,000
p38α (MAPK14) 3,50015>10,000
EGFR >10,00052

Interpretation:

  • The IC50 data confirms that GSK3B and PIM1 are the most potent targets for Iso-C5 in a biochemical setting.

  • The potency against CDK2 and p38α is significantly lower (micromolar range), suggesting they are weaker off-targets.

  • The selectivity window between the primary target (GSK3B) and the first significant off-target (PIM1) is narrow (less than 2-fold), indicating Iso-C5 may function as a dual inhibitor. The window to other off-targets like CDK2 is more favorable (>10-fold).

Tier 3: Cellular Target Engagement and Functional Activity

Biochemical assays use purified enzymes, which may not fully represent the complex cellular environment.[15] Therefore, the final tier of assessment is to determine if Iso-C5 can engage its target kinase inside living cells and elicit a functional response.[16]

Experimental Rationale: A cell-based phosphorylation assay is a direct method to measure the inhibition of a specific kinase's activity within its native signaling pathway.[15][16] This involves treating cells with the compound and then measuring the phosphorylation status of a known downstream substrate of the target kinase using methods like Western Blot or ELISA.[3] This approach provides crucial information on cell permeability, target engagement, and on-target functional activity.

G cluster_1 Competitive Binding Assay Principle cluster_2 No Inhibitor cluster_3 With Inhibitor Kinase Kinase Probe Tracer Probe Kinase->Probe Binds Support Solid Support Probe->Support High Signal Probe->Support Low Signal Inhibitor Iso-C5 (Test Inhibitor) Inhibitor->Kinase Competes

Caption: Principle of a competitive kinase binding assay.[9]

Detailed Protocol: Cellular GSK3B Target Engagement (Western Blot)

This protocol assesses the ability of Iso-C5 to inhibit GSK3B activity in a cellular context by measuring the phosphorylation of its substrate, β-catenin.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of Iso-C5 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours. Include a known GSK3B inhibitor (e.g., CHIR-99021) as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel.[17]

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-β-catenin (Ser33/37/Thr41) and total β-catenin. A loading control antibody (e.g., GAPDH) should also be used.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-β-catenin signal to the total β-catenin signal for each treatment condition. A decrease in the phospho/total ratio indicates inhibition of GSK3B.

Conclusion and Forward Look

This comprehensive guide outlines a systematic, multi-tiered strategy for characterizing the kinase selectivity of this compound (Iso-C5). By progressing from broad kinome screening to specific biochemical potency determination and finally to cell-based functional assays, researchers can build a robust and reliable selectivity profile.

Our hypothetical data presents Iso-C5 as a potent inhibitor of GSK3B and PIM1, with weaker activity against other kinases. This profile suggests potential as a dual-inhibitor, a strategy that is gaining traction in oncology. The experimental protocols provided offer a validated starting point for any laboratory equipped for molecular and cellular biology. By rigorously applying these methods and comparing the results to well-characterized inhibitors, researchers can confidently define the pharmacological identity of Iso-C5, paving the way for its potential development as a novel therapeutic agent or a valuable chemical probe.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Martens, S., et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen Website. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs Website. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines Website. Available at: [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Website. Available at: [Link]

  • Denic, V and Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Reaction Biology Corporation. Cell-free kinase activity assays. Bio-protocol. Available at: [Link]

  • Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]

  • Yu, H., et al. (2022). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. ResearchGate. Available at: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]

  • Vasta, J. D., et al. (2018). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]

  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at: [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Available at: [Link]

  • Kettenbach, A. N., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Europe PMC. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Wang, M., et al. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. PubMed. Available at: [Link]

  • Lountos, G. T., et al. (2012). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]

  • Kim, H. S., et al. (2013). Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine kinase-2 Inhibitor and Anticancer Agent. PubMed. Available at: [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • Karthikeyan, V., et al. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thia-zol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxyl-ate. PubMed. Available at: [Link]

  • Nguyen, T. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PubMed Central. Available at: [Link]4704/)

Sources

benchmarking the performance of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the isothiazole scaffold has emerged as a privileged structure, integral to a diverse array of biologically active compounds.[1] This guide provides a comprehensive performance benchmark of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate in relevant cellular models. Recognizing the limited publicly available data for this specific molecule, this document establishes a virtual comparative framework. We will analyze its structural features and benchmark it against well-characterized, commercially available analogs with established anticancer and anti-inflammatory properties. This approach offers researchers a robust, data-driven context for evaluating its potential and designing future experimental validations.

Introduction to the Isothiazole Scaffold and the Target Compound

Isothiazoles, five-membered heterocyclic compounds containing nitrogen and sulfur, are of significant interest in drug discovery due to their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, This compound (CAS 54968-74-0), is an isothiazole derivative featuring key functional groups—an amino group, a carboxamide, and an ethyl carboxylate—that suggest potential for diverse biological interactions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Given the absence of direct comparative studies, this guide will benchmark the target compound against two classes of structurally related, commercially available compounds: Thiazole-based anticancer agents and Isothiazole/Thiazole-based anti-inflammatory agents . This will provide a robust, albeit indirect, assessment of its potential efficacy.

Comparative Performance Analysis

This section presents a "virtual" comparative analysis based on published data for structurally similar compounds. This approach is intended to provide a reasonable expectation of the performance of this compound and to guide experimental design.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and isothiazole carboxamide derivatives. These compounds often exert their effects through mechanisms such as the inhibition of protein kinases or disruption of microtubule polymerization. For this comparison, we will consider the performance of well-characterized thiazole derivatives against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Thiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Analog A: Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative EKVX (Non-Small Cell Lung Cancer)0.34Monoacylglycerol Lipase (MAGL) Inhibition[2]
MDA-MB-231 (Breast Cancer)1.08Monoacylglycerol Lipase (MAGL) Inhibition[2]
Analog B: Naphthalene-azine-thiazole derivative OVCAR-4 (Ovarian Cancer)1.569PI3Kα Kinase Inhibition[3]
Analog C: 2-aminothiazole derivative HS 578T (Breast Cancer)0.8Dihydrofolate Reductase (DHFR) Inhibition[4]

This table is populated with data from published literature on structurally related compounds to provide a comparative context.

The data suggests that thiazole and isothiazole cores are versatile scaffolds for developing potent anticancer agents with diverse mechanisms of action. The presence of the carboxamide and ethyl ester moieties in our target compound provides avenues for structural modifications to optimize activity against specific cancer targets.

Anti-inflammatory Activity

The anti-inflammatory potential of isothiazole and thiazole derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX-1 and COX-2).

Table 2: Comparative Anti-inflammatory Activity of Isothiazole/Thiazole Analogs

Compound/AnalogTargetIC50 (µM)Assay MethodReference
Analog D: 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide Inflammation (in vivo)-Carrageenan-induced edema[5]
Analog E: 5-thiazol-based thiazolidinone derivative COX-1> Naproxen (ref.)Enzyme Inhibition Assay[6]

This table includes data from studies on related isothiazole and thiazole compounds to illustrate potential anti-inflammatory activity.

The structural motifs within this compound suggest that it could be explored for its ability to modulate inflammatory pathways. The amino and carboxamide groups could be critical for interactions with the active sites of inflammatory enzymes.

Experimental Design for Benchmarking

To empirically determine the performance of this compound, a series of well-established cellular assays should be conducted in parallel with known inhibitors as positive controls.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Cellular Assays cluster_2 Data Analysis Target_Compound Ethyl 4-amino-3-(aminocarbonyl) isothiazole-5-carboxylate MTT_Assay Cytotoxicity Screening (MTT Assay) Target_Compound->MTT_Assay COX_Assay Anti-inflammatory Screening (COX Inhibition Assay) Target_Compound->COX_Assay Comparator_A Analog A (Anticancer) Comparator_A->MTT_Assay Comparator_B Analog D (Anti-inflammatory) Comparator_B->COX_Assay NFkB_Assay Mechanism of Action (NF-kB Translocation Assay) MTT_Assay->NFkB_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination COX_Assay->IC50_Determination Comparative_Analysis Comparative Performance Analysis IC50_Determination->Comparative_Analysis

Figure 2: A generalized experimental workflow for benchmarking the target compound.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer.

  • Assay Reaction: To each well of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a known COX inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.[8]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Peroxidase Activity Measurement: Immediately add the colorimetric substrate (TMPD) and monitor the change in absorbance at 590-620 nm over time.[9]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for COX-1 and COX-2 inhibition.

Mechanistic Insights: Potential Modulation of the NF-κB Signaling Pathway

The anti-inflammatory and anticancer activities of many heterocyclic compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[11]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression activates Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Target_Compound Ethyl 4-amino-3- (aminocarbonyl)isothiazole- 5-carboxylate Target_Compound->IKK potential inhibition

Figure 3: Potential modulation of the NF-κB signaling pathway by the target compound.

Given its structural features, it is plausible that this compound could inhibit the NF-κB pathway, potentially by targeting the IKK complex.[10] A Nuclear Translocation Assay can be employed to investigate this hypothesis.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, this comprehensive guide provides a robust framework for its evaluation. Based on the performance of structurally related isothiazole and thiazole derivatives, our target compound holds promise as a scaffold for the development of novel anticancer and anti-inflammatory agents.

The provided experimental protocols offer a clear path for researchers to benchmark its performance against established compounds. Future studies should focus on a broad screening against a panel of cancer cell lines and key inflammatory targets. Elucidating its precise mechanism of action, including its potential effects on signaling pathways like NF-κB, will be crucial for its further development as a therapeutic candidate.

References

  • An ELISA method to measure inhibition of the COX enzymes. Nat Protoc. 2006;1(4):1915-21. doi: 10.1038/nprot.2006.308. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Vis Exp. 2012;(63):e3963. doi: 10.3791/3963. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods Mol Biol. 2012;915:143-60. doi: 10.1007/978-1-61779-983-2_10. Available from: [Link]

  • New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Arch Immunol Ther Exp (Warsz). 1973;21(6):915-23. Available from: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. Int J Mol Sci. 2021;22(11):5848. doi: 10.3390/ijms22115848. Available from: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anticancer Agents Med Chem. 2019;19(14):1751-1765. doi: 10.2174/1871520619666190708110049. Available from: [Link]

  • Studying NF-κB Signaling with Mathematical Models. Methods Mol Biol. 2018;1684:243-259. doi: 10.1007/978-1-4939-7366-8_13. Available from: [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. J Enzyme Inhib Med Chem. 2022;37(1):1621-1636. doi: 10.1080/14756366.2022.2088821. Available from: [Link]

  • NF-kB signaling pathway. Bio-Rad. Available from: [Link]

  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. 2012;17(10):11926-37. doi: 10.3390/molecules171011926. Available from: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. J Enzyme Inhib Med Chem. 2019;34(1):1038-1049. doi: 10.1080/14756366.2019.1608670. Available from: [Link]

  • This compound. Alichem. Available from: [Link]

  • Isothiazole derivatives useful as anticancer agents. Google Patents.
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. J Med Chem. 2021;64(3):1538-1551. doi: 10.1021/acs.jmedchem.0c01821. Available from: [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. J Enzyme Inhib Med Chem. 2022;37(1):1286-1299. doi: 10.1080/14756366.2022.2073994. Available from: [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Front Chem. 2021;9:691515. doi: 10.3389/fchem.2021.691515. Available from: [Link]

  • Ethyl 2-([(3,4-dichloroanilino)carbonyl]amino)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Available from: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Adv. 2021;11(5):2929-2943. doi: 10.1039/d0ra09798a. Available from: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. 2020;6(11):114-118. Available from: [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. Available from: [Link]

  • 5-Aminothiazole-4-carboxylic acid ethyl ester. R&D Chemicals. Available from: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. 2019;24(18):3348. doi: 10.3390/molecules24183348. Available from: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Arch Pharm (Weinheim). 2014;347(6):421-32. doi: 10.1002/ardp.201300435. Available from: [Link]

  • Ethyl 4-amino-2-(phenylamino)-thiazole-5-carboxylate. PubChem. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. doi: 10.3390/molecules26051449. Available from: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. J Med Chem. 2016;59(17):7991-8012. doi: 10.1021/acs.jmedchem.6b00711. Available from: [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. 2016;27(7):620-34. doi: 10.1097/CAD.0000000000000372. Available from: [Link]

Sources

statistical analysis of the biological activity of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous clinically significant molecules.[1] Its unique electronic and structural characteristics make it a versatile building block for developing novel therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide provides a comprehensive statistical and biological analysis of a specific thiazole derivative, ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate, and compares its potential efficacy against established and alternative compounds.

The Thiazole Scaffold: A Foundation for Diverse Biological Activity

The 1,3-thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This structure is found in a variety of natural products and synthetic drugs, where it often plays a crucial role in the molecule's interaction with biological targets. The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive target for drug discovery and development.[1]

Antimicrobial Activity: A Comparative Analysis

Thiazole derivatives have long been investigated for their potential to combat microbial infections. The core thiazole structure is a component of several antimicrobial agents. This section details the experimental protocol for evaluating the antimicrobial efficacy of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate and compares its hypothetical activity against known antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3] The broth microdilution method is a standard technique for determining the MIC.[4][5]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

  • Serial Dilution of Test Compounds: The test compound, ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate, and comparator drugs are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5][6]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth and inoculum without any antimicrobial agent) and a negative control (broth only) are included.[6]

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[3]

  • Data Analysis: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture Overnight B Adjust to 0.5 McFarland Standard A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate at 37°C for 16-20h F Visually Inspect for Turbidity E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Antimicrobial Activity Data

The following table presents hypothetical MIC values for ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate against common bacterial strains, compared with the known antimicrobial agents Ciprofloxacin and Sulfathiazole.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (Hypothetical)1632
Ciprofloxacin0.25 - 1.00.008 - 0.06
Sulfathiazole>64>64

Discussion: The hypothetical data suggests that ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate may possess moderate antibacterial activity. The presence of the amino and carbamoyl groups on the thiazole ring could contribute to its interaction with bacterial targets. Further structure-activity relationship (SAR) studies are needed to optimize the antimicrobial potency of this scaffold.

Anticancer Activity: A Comparative Analysis

Thiazole derivatives have emerged as promising anticancer agents, with some demonstrating potent activity against various cancer cell lines.[7][8][9] This section outlines the protocol for assessing the cytotoxic effects of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate and compares its hypothetical efficacy against the established chemotherapeutic drug, Doxorubicin.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the treatment period, the media is removed, and fresh media containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

Comparative Anticancer Activity Data

The following table presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate against two human cancer cell lines, compared with Doxorubicin.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (Hypothetical)8.512.3
Doxorubicin0.5 - 1.00.1 - 0.5
Substituted Thiazole Derivative 4c[9]2.57 ± 0.16-

Discussion: The hypothetical data suggests that ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate may exhibit moderate anticancer activity. The presence of the carboxamide group is a common feature in many biologically active thiazole derivatives.[12][13][14][15][16] The specific substitution pattern on the thiazole ring is crucial for its cytotoxic effects. Further derivatization and SAR studies could lead to the development of more potent anticancer agents based on this scaffold.

Anti-inflammatory Activity: A Comparative Analysis

Chronic inflammation is a key factor in the pathogenesis of many diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties.[17][18] This section describes the carrageenan-induced paw edema model, a standard in vivo assay for evaluating acute inflammation, and compares the hypothetical anti-inflammatory activity of ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate with the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of new compounds.[19][20][21][22][23]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound, ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate, and the reference drug, Indomethacin, are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19][21]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[21]

  • Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Acclimatize Rats B Administer Test Compounds and Controls A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Anti-inflammatory Activity Data

The following table presents the hypothetical percentage inhibition of paw edema by ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate at 3 hours post-carrageenan injection, compared to Indomethacin.

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (Hypothetical)2045.2
Indomethacin1068.5

Discussion: The hypothetical results suggest that ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate may possess significant anti-inflammatory properties. The mechanism of action could involve the inhibition of pro-inflammatory mediators. The structure of the compound, with its amino and carbamoyl functionalities, offers opportunities for modification to enhance its anti-inflammatory potency.

Conclusion

Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate, as a representative of the versatile thiazole class of compounds, demonstrates a promising, albeit hypothetical, profile of diverse biological activities. The comparative analysis with established drugs underscores the potential of this scaffold in the development of new therapeutic agents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel thiazole derivatives. Further in-depth studies, including mechanism of action elucidation and structure-activity relationship optimization, are warranted to fully explore the therapeutic potential of this promising chemical entity.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Carrageenan Induced Paw Edema (R
  • Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). BenchChem.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). BenchChem.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Carrageenan induced Paw Edema Model. (n.d.).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). BMC Chemistry.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2019).
  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. (2020). Letters in Drug Design & Discovery.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020).
  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2025).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2017). Scientific Reports.
  • Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxyl
  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024).
  • Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. (2025).
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). Medicinal Chemistry Research.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Journal of Chemical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals.
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Ethyl 4-amino-2-(phenylamino)
  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. (1999). Archiv der Pharmazie.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS Number: 54968-74-0). The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is that all waste must be properly identified, segregated, and disposed of in accordance with institutional, local, state, and federal regulations.[1] This guide will walk you through a self-validating system for managing waste generated from the use of this compound, ensuring that each step reinforces a culture of safety and compliance.

Hazard Identification and Waste Characterization

Based on supplier information, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[2]

Additionally, a safety data sheet for a structurally related isothiazole derivative notes that it may cause an allergic skin reaction and is harmful to aquatic life.[3] Given these known hazards, this compound must be treated as hazardous waste .

Therefore, the primary waste characterization is as follows:

  • Physical State: Solid (as typically supplied)

  • Hazards: Acutely toxic (oral), skin irritant, eye irritant, respiratory irritant, potential skin sensitizer, and potentially ecotoxic.

Under no circumstances should this chemical or its residues be disposed of down the drain.[4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent guidelines against the sink disposal of hazardous chemicals.[4][5]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling any hazardous chemical, including its waste. Before beginning any disposal-related activities, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).[6]

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a respirator may be required.[3]

All PPE used during the handling and disposal of this chemical should be considered contaminated and disposed of as hazardous waste.[5]

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] Waste containing this compound should be segregated into a dedicated waste stream.

Table 1: Waste Stream Management

Waste TypeContainer TypeSegregation Notes
Solid Waste Leak-proof, sealable, solid waste container compatible with the chemical.Includes unused or expired pure compound, and contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves, etc.).
Liquid Waste Leak-proof, sealable, liquid waste container with a screw-top cap. Must be compatible with the solvent used.For solutions of the compound. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
Sharps Waste Puncture-resistant sharps container.Includes contaminated needles, syringes, broken glassware, etc.[5][7]
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

Step 1: Waste Collection at the Point of Generation

  • All waste must be collected in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[4][8]

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[8]

Step 2: Labeling the Waste Container

  • Properly label the waste container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste".[4][8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[8]

    • The date the first waste was added to the container.[7]

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulating Waste

  • For Solid Waste: Carefully place the solid compound and any contaminated disposable lab supplies into the designated, labeled solid waste container.

  • For Liquid Waste: Pour solutions containing the compound into the designated, labeled liquid waste container using a funnel to prevent spills.

  • Keep the waste container securely closed at all times, except when adding waste.[4]

Step 4: Storage and Inspection

  • Store the waste container in the SAA, away from sources of heat or ignition.[5]

  • Ensure the container is compatible with the waste and is not leaking. Weekly inspections of SAAs are recommended.[4]

Step 5: Arranging for Disposal

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[4][9]

  • Follow your institution's specific procedures for waste pickup requests.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposition start Generate Waste (Pure compound, solution, or contaminated material) char Characterize Waste: - Solid, Liquid, or Sharp? - Hazardous (Toxic, Irritant) start->char select_container Select Appropriate & Compatible Waste Container char->select_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards select_container->label_container accumulate Accumulate Waste in SAA (Keep container closed) label_container->accumulate inspect Weekly Inspection (Check for leaks, proper labeling) accumulate->inspect full Container Full? inspect->full full->accumulate No request Request Pickup by EH&S or Licensed Contractor full->request Yes disposal Final Disposal (Incineration or other approved method) request->disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they may have additional requirements.[10][11]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab? Needle.Tube. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. CUNY. [Link]

  • Safety Data Sheet. ChemDmart. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate, a molecule of interest within isothiazole derivatives, presents a unique set of handling requirements that necessitate a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely manage this compound, ensuring both personal safety and the integrity of your research. The isothiazole ring, a core component of this molecule, is known for its biological activity and can be found in various pharmaceuticals and biocides.[1][2][3][4]

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature[5], preliminary hazard identification from supplier information indicates that this compound should be handled with care. The Globally Harmonized System (GHS) classification signals potential health risks with the GHS07 pictogram and a "Warning" signal word.[6] The associated hazard statements are:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Given these potential hazards, a proactive and cautious approach to handling is paramount. The following procedures are designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on its hazard profile and best practices for handling analogous chemical compounds.[7][8][9]

Body Part Recommended PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[10][11] Regular prescription glasses are not a substitute.
Hands Nitrile or neoprene gloves.To prevent skin contact which may cause irritation.[9] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated, torn, or after extended use.[12]
Body A flame-resistant lab coat, fully buttoned.To protect skin and personal clothing from spills and contamination.[9]
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors that may cause respiratory tract irritation.[10][11]
Footwear Closed-toe shoes.To protect feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[12]
Visualizing the PPE Protocol

The following diagram illustrates the essential PPE for handling this compound.

PPE_Protocol cluster_ppe Essential Personal Protective Equipment Safety Goggles Safety Goggles Nitrile Gloves Nitrile Gloves Lab Coat Lab Coat Fume Hood Fume Hood Closed-toe Shoes Closed-toe Shoes Researcher Researcher Researcher->Safety Goggles Protects Eyes Researcher->Nitrile Gloves Protects Hands Researcher->Lab Coat Protects Body Researcher->Fume Hood Protects Respiratory System Researcher->Closed-toe Shoes Protects Feet

Caption: Essential PPE for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (54968-74-0), and appropriate hazard warnings.[9][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[14] Keep the container tightly closed.[8] The recommended storage temperature is 2-8°C.[6]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and any available Safety Data Sheet (SDS) for similar compounds.[9]

  • Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.[7][8]

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands and any exposed skin with soap and water.[12]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[15]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste: Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: In Case of Exposure
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][16]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][11]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Visualizing the Emergency Response

This flowchart outlines the critical steps to take in an emergency.

Emergency_Response cluster_actions Immediate Actions Start Exposure Occurs Alert Colleagues Alert Colleagues Start->Alert Colleagues Remove from Exposure Remove from Exposure Alert Colleagues->Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Emergency response flowchart for exposure incidents.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[15][17]

  • Containerization:

    • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste," the chemical name, and associated hazards.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Follow your institution's specific guidelines for hazardous waste disposal.[18][19]

    • Contact your EHS office for pickup and disposal. Never pour chemical waste down the drain.[20]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[18]

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a secure research environment and contributing to the advancement of science.

References

  • ChemDmart. SAFETY DATA SHEET. [Link]

  • Georganics. (2011-02-11). ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. [Link]

  • Alfa Aesar. (2018-03-13). Ethyl 4-aminobenzoate - SAFETY DATA SHEET. [Link]

  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • University of California, Berkeley. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

  • University of Rochester. Safe Handling and Storage of Chemicals. [Link]

  • NIH. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • PubMed. Isothiazole derivatives as antiviral agents. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

  • The Codelucky. (2025-10-19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. [Link]

  • PubChemLite. Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S). [Link]

  • ResearchGate. (2025-08-07). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • ResearchGate. (2025-08-07). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.